(6Z,9Z,11E)-octadecatrienoyl-CoA
Description
Properties
Molecular Formula |
C39H64N7O17P3S |
|---|---|
Molecular Weight |
1028.0 g/mol |
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (6Z,9Z,11E)-octadeca-6,9,11-trienethioate |
InChI |
InChI=1S/C39H64N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-30(48)67-23-22-41-29(47)20-21-42-37(51)34(50)39(2,3)25-60-66(57,58)63-65(55,56)59-24-28-33(62-64(52,53)54)32(49)38(61-28)46-27-45-31-35(40)43-26-44-36(31)46/h9-12,14-15,26-28,32-34,38,49-50H,4-8,13,16-25H2,1-3H3,(H,41,47)(H,42,51)(H,55,56)(H,57,58)(H2,40,43,44)(H2,52,53,54)/b10-9+,12-11-,15-14-/t28-,32-,33-,34+,38-/m1/s1 |
InChI Key |
OSAKHLZULJEFTD-FJHKCSJXSA-N |
Origin of Product |
United States |
Foundational & Exploratory
In Vivo Function of (6Z,9Z,11E)-Octadecatrienoyl-CoA: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the in vivo function, metabolic fate, and therapeutic potential of octadecatrienoyl-CoA, with a primary focus on the well-studied isomer, α-calendic acid ((8E,10E,12Z)-octadecatrienoic acid). The specific isomer (6Z,9Z,11E)-octadecatrienoyl-CoA is not well-documented in existing scientific literature; therefore, this guide centers on the biological activities of calendic acid, the principal conjugated linolenic acid (CLNA) found in Calendula officinalis (pot marigold). Once internalized by cells, calendic acid is converted to its metabolically active form, calendoyl-CoA, which then participates in various cellular processes. This document details its biosynthesis, cytotoxic and anti-inflammatory mechanisms, and its effects on metabolic regulation. Quantitative data, detailed experimental protocols, and diagrams of key signaling pathways are provided to support further research and drug development efforts in oncology, immunology, and metabolic diseases.
Introduction and Nomenclature
This compound is the activated, coenzyme A (CoA) thioester form of its corresponding fatty acid. Fatty acids must be activated to their acyl-CoA derivatives to participate in metabolic pathways. While the specific (6Z,9Z,11E) isomer is not extensively characterized, the broader class of conjugated linolenic acids (CLnAs) has garnered significant scientific interest. The most prominent and well-researched CLnA is α-calendic acid ((8E,10E,12Z)-octadeca-8,10,12-trienoic acid) , isolated from Calendula officinalis.[1][2] Due to the wealth of available data, this guide will focus on the biological functions of α-calendic acid and its activated CoA form, hereafter referred to as calendoyl-CoA. It is chemically similar to conjugated linoleic acids (CLAs), and laboratory studies suggest it may confer similar health benefits.[3]
Biosynthesis of Calendic Acid
Calendic acid is an omega-6 fatty acid synthesized in Calendula officinalis from linoleic acid ((9Z,12Z)-octadecadienoic acid). This conversion is catalyzed by an unusual Δ12-oleate desaturase (a FAD 2 variant) that transforms the cis-double bond at position 9 into a trans,trans-conjugated double bond system, resulting in the characteristic 8E,10E,12Z configuration of α-calendic acid.[3]
Core Biological Functions and Mechanisms of Action
Once converted to calendoyl-CoA, the molecule can enter various metabolic and signaling cascades. The primary biological activities attributed to calendic acid are its anti-cancer and anti-inflammatory properties.
Anti-Cancer Activity
Calendic acid exhibits selective cytotoxicity against various cancer cell lines, with notable efficacy in diet-associated cancers like colorectal carcinoma.[4] The primary mechanism is the induction of apoptosis through the generation of oxidative stress.
Signaling Pathway: Calendic acid treatment leads to a significant increase in intracellular reactive oxygen species (ROS) and lipid peroxidation products, such as malondialdehyde (MDA).[5] This oxidative stress activates the p38 MAPK signaling pathway. Phosphorylated p38 MAPK, in turn, modulates the expression of the Bcl-2 family of proteins, decreasing the anti-apoptotic Bcl-2 to pro-apoptotic Bax ratio. This shift in balance leads to the activation of initiator caspase-9 and executioner caspase-3, culminating in programmed cell death.[5]
Anti-Inflammatory Activity
Calendic acid and extracts from Calendula officinalis demonstrate significant anti-inflammatory effects. This activity is primarily mediated by the inhibition of key enzymes in the eicosanoid biosynthesis pathway and modulation of inflammatory signaling cascades.
-
Inhibition of Prostaglandin (B15479496) Biosynthesis: Calendic acid is a strong inhibitor of cyclooxygenase (COX) enzymes, which are responsible for converting arachidonic acid into prostaglandins (B1171923), potent mediators of inflammation.[6]
-
Modulation of NF-κB Signaling: While direct evidence for calendic acid is emerging, related compounds and Calendula extracts have been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB).[3][7] This transcription factor is a master regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines like TNF-α and IL-6. Inhibition is thought to occur at the level of the IκB kinase (IKK) complex.[3]
-
Activation of PPARs: Punicic acid, an isomer of calendic acid, has been shown to bind to and activate Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα and PPARγ.[8] These nuclear receptors play a critical role in the regulation of lipid metabolism and inflammation. Activation of PPARs can antagonize pro-inflammatory transcription factors like NF-κB. Given the structural similarity, it is plausible that calendic acid may also exert some of its effects through PPAR activation.
Metabolic Regulation
In animal studies, the addition of calendula oil to feed was shown to reduce feed intake and improve feed utilization in mice, an effect attributed to calendic acid.[3] Furthermore, jacaric acid, another CLNA isomer, is known to be metabolized in vivo to conjugated linoleic acid (CLA), which has well-documented effects on body composition and lipid metabolism.[9] This suggests that calendic acid, upon conversion to its CoA ester, may be metabolized to bioactive CLAs that influence systemic energy balance.
Quantitative Data
The biological activity of α-calendic acid has been quantified in several in vitro models. The following table summarizes key findings.
| Parameter | Assay/Cell Line | Value | Reference |
| Anti-Cancer Activity | |||
| Growth Inhibition | Caco-2 (Colon Carcinoma) | Effective at 10-50 µM | [2][6] |
| Apoptosis Induction | DLD-1 (Colorectal Adenocarcinoma) | Effective at 10 µM | [6] |
| Cytotoxicity (IC₅₀) | HT29 (Colon Carcinoma) | Heightened sensitivity (relative) | [4] |
| Cytotoxicity (IC₅₀) | 2A3 (Pharyngeal Squamous Cell Carcinoma) | Heightened sensitivity (relative) | [4] |
| Cytotoxicity (IC₅₀) | A673 (Ewing's Sarcoma) | Heightened sensitivity (relative) | [4] |
| Anti-Inflammatory Activity | |||
| Prostaglandin Biosynthesis Inhibition (IC₅₀) | Sheep Vesicular Gland Microsomes (COX enzymes) | 31 µM | [6] |
| NO Production Inhibition (IC₅₀) | LPS-stimulated RAW 264.7 Macrophages (Calendula extract) | 147 µL/mL | [6][10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key assays used to evaluate the function of calendic acid.
Protocol for Cytotoxicity Assessment (MTT Assay)
This protocol is used to determine the concentration at which calendic acid inhibits cell viability by 50% (IC₅₀).
Workflow Diagram:
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., Caco-2, HT29) in 96-well flat-bottom plates at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[11]
-
Compound Treatment: Prepare serial dilutions of α-calendic acid in serum-free culture medium. Remove the medium from the wells and add 100 µL of the calendic acid dilutions. Include untreated cells as a negative control and a vehicle control (e.g., ethanol (B145695) or DMSO).
-
Incubation: Incubate the plates for 48 to 72 hours under the same conditions.
-
MTT Addition: Add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.[12]
-
Formazan Formation: Incubate the plates for 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[12]
-
Data Acquisition: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the log of the calendic acid concentration and determine the IC₅₀ value using non-linear regression analysis.
Protocol for In Vitro COX Inhibition Assay
This assay measures the ability of calendic acid to inhibit the production of prostaglandins from arachidonic acid.
Methodology:
-
Reagent Preparation: The assay is typically performed using a commercial kit (e.g., from Cayman Chemical) containing ovine or human COX-1 and COX-2 enzymes, heme, assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0), and a colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).[2]
-
Reaction Setup: In a 96-well plate, add assay buffer, heme, the enzyme (either COX-1 or COX-2), and various concentrations of calendic acid (or a vehicle control).
-
Incubation: Incubate the plate for 5-10 minutes at 25°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid (substrate) followed immediately by the colorimetric substrate.
-
Data Acquisition: The peroxidase activity of COX converts the substrate to an oxidized, colored product. Monitor the appearance of this product by measuring absorbance at 590 nm over several minutes using a plate reader.
-
Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percent inhibition relative to the vehicle control and calculate the IC₅₀ value.
Conclusion and Future Directions
The activated form of calendic acid, (8E,10E,12Z)-octadecatrienoyl-CoA, is a key intermediate in the exertion of the fatty acid's biological effects. The available evidence strongly supports its role as a potent anti-cancer and anti-inflammatory agent in vitro. Its pro-apoptotic activity is mediated through the induction of oxidative stress and activation of the p38 MAPK pathway, while its anti-inflammatory effects are linked to the inhibition of prostaglandin synthesis.
For drug development professionals, calendic acid represents a promising natural product lead. Future research should focus on:
-
In Vivo Efficacy and Pharmacokinetics: Validating the anti-cancer and anti-inflammatory effects in preclinical animal models to determine bioavailability, metabolic fate, and optimal dosing strategies.
-
Mechanism Elucidation: Further investigating the specific molecular targets, including a deeper analysis of its effects on NF-κB and PPAR signaling pathways.
-
Isomer-Specific Activity: Characterizing the biological functions of other calendic acid isomers, including the originally queried (6Z,9Z,11E) isomer, to identify potentially more potent or selective therapeutic agents.
-
CoA Ester-Specific Functions: Developing methodologies to directly probe the in vivo concentrations and specific enzymatic interactions of calendoyl-CoA to better understand its role in cellular metabolism and signaling.
By addressing these areas, the full therapeutic potential of calendic acid and its related conjugated linolenic acids can be realized.
References
- 1. Anti-inflammatory, anti-tumor-promoting, and cytotoxic activities of constituents of marigold (Calendula officinalis) flowers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Induction of apoptosis and inhibition of invasion in choriocarcinoma JEG-3 cells by α-calendic acid and β-calendic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. notulaebotanicae.ro [notulaebotanicae.ro]
- 8. Activation of PPAR gamma and alpha by punicic acid ameliorates glucose tolerance and suppresses obesity-related inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. protocols.io [protocols.io]
- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
The Cellular Role of (6Z,9Z,11E)-Octadecatrienoyl-CoA: A Technical Guide for Researchers and Drug Development Professionals
Abstract
(6Z,9Z,11E)-octadecatrienoyl-CoA, the activated coenzyme A (CoA) ester of jacaric acid, is emerging as a molecule of significant interest in cellular metabolism and signaling. As the biologically active form of jacaric acid, a conjugated linolenic acid found in the seeds of the Jacaranda mimosifolia plant, its cellular functions are intrinsically linked to the potent anti-cancer and immunomodulatory properties of its parent fatty acid. This technical guide provides an in-depth exploration of the cellular roles of this compound, with a focus on its involvement in apoptosis, cell cycle regulation, and lipid metabolism. Detailed experimental protocols and visualized signaling pathways are presented to support further research and drug development in oncology and metabolic diseases.
Introduction: From Jacaric Acid to its Active CoA Ester
Free fatty acids require activation to their corresponding acyl-CoA thioesters to participate in cellular metabolic and signaling pathways. This activation is a two-step process catalyzed by a family of enzymes known as acyl-CoA synthetases (ACSs), primarily located on the endoplasmic reticulum and the outer mitochondrial membrane.[1][2][3] The reaction proceeds via a fatty acyl-AMP intermediate, with the subsequent hydrolysis of pyrophosphate driving the reaction to completion.[1]
Therefore, the biological activities of jacaric acid are predicated on its conversion to this compound (hereafter referred to as jacaroyl-CoA). Once formed, jacaroyl-CoA can enter various metabolic and signaling cascades, exerting a range of effects on cellular function.
Anti-Cancer Activity of Jacaroyl-CoA
The most extensively studied role of jacaroyl-CoA is its potent and selective anti-cancer activity. This is primarily achieved through the induction of programmed cell death (apoptosis) and the arrest of the cell cycle in various cancer cell lines.
Induction of Apoptosis
Jacaroyl-CoA, through the actions of its parent molecule jacaric acid, has been demonstrated to induce apoptosis in a variety of cancer cells, including prostate, adenocarcinoma, and leukemia cell lines, while exhibiting minimal cytotoxicity towards normal cells.[4][5][6] This induction of apoptosis proceeds through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
The extrinsic pathway is initiated by the binding of jacaric acid to death receptors on the cell surface, such as Death Receptor 5 (DR5).[4] This leads to the recruitment of adaptor proteins and the subsequent activation of initiator caspase-8. Activated caspase-8 then directly cleaves and activates effector caspases, such as caspase-3, leading to the execution of apoptosis.[4]
The intrinsic pathway is triggered by intracellular stress, leading to changes in the mitochondrial membrane potential. Jacaric acid treatment has been shown to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic proteins Bcl-2 and Bcl-xL.[7] This shift in the Bax/Bcl-2 ratio promotes the release of cytochrome c from the mitochondria, which then forms a complex with Apaf-1 and pro-caspase-9, known as the apoptosome. This complex activates caspase-9, which in turn activates the executioner caspase-3. Both pathways converge on the activation of caspase-3, which cleaves a variety of cellular substrates, including poly(ADP-ribose) polymerase (PARP), ultimately leading to the dismantling of the cell.[4]
Induction of Cell Cycle Arrest
In addition to inducing apoptosis, jacaroyl-CoA also exerts its anti-proliferative effects by causing cell cycle arrest, primarily at the G0/G1 checkpoint.[8][9] This prevents cancer cells from entering the S phase, the DNA synthesis phase, thereby halting their proliferation.
Treatment of cancer cells with jacaric acid has been shown to decrease the expression of key proteins that drive the G1 to S phase transition, including cyclin-dependent kinase 2 (CDK2) and Cyclin E.[7] By downregulating these proteins, jacaroyl-CoA effectively puts a brake on the cell cycle, preventing the replication of damaged cells and contributing to its overall anti-cancer effect.
Role in Lipid Metabolism
Beyond its profound effects on cancer cells, jacaroyl-CoA also plays a role in regulating lipid metabolism. A key target in this regard is the enzyme stearoyl-CoA desaturase (SCD).
Inhibition of Stearoyl-CoA Desaturase (SCD)
SCD is a critical enzyme in the biosynthesis of monounsaturated fatty acids (MUFAs) from saturated fatty acids (SFAs).[10] The activity of this enzyme is crucial for maintaining the appropriate ratio of SFAs to MUFAs in cellular membranes and lipid stores. Dysregulation of SCD activity has been implicated in metabolic diseases such as obesity and diabetes.
In vivo studies have demonstrated that dietary supplementation with jacaric acid leads to a decrease in the expression of SCD-1 mRNA in the liver and adipose tissue.[11] This inhibition of SCD activity results in an altered fatty acid composition, with an increase in SFAs and a decrease in MUFAs. The proposed mechanism for this inhibition involves the downregulation of key transcription factors that control SCD-1 gene expression, such as Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) and Liver X Receptors (LXRs), and the potential activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα), which promotes fatty acid oxidation.[10]
Metabolism of this compound
While the precise metabolic fate of jacaroyl-CoA is not fully elucidated, it is expected to undergo β-oxidation, similar to other fatty acyl-CoAs, to generate energy. The metabolism of conjugated linoleic acid (CLA), which also contains conjugated double bonds, has been shown to proceed via both mitochondrial and peroxisomal β-oxidation pathways.[12] It is plausible that jacaroyl-CoA follows a similar route, although the specific enzymes involved in handling the conjugated triene system may differ. Studies on CLA have indicated that it can be elongated and desaturated, and that its metabolism may interfere with eicosanoid formation.[12] Further research is required to delineate the specific metabolic pathway of jacaroyl-CoA.
Quantitative Data
The anti-proliferative efficacy of jacaric acid has been quantified in various cancer cell lines, with IC50 values indicating its potent activity.
| Cell Line | Cancer Type | IC50 Value (µM) | Reference(s) |
| PC-3 | Prostate Cancer | 11.8 | [13] |
| LNCaP | Prostate Cancer | 2.2 | [13] |
| DLD-1 | Adenocarcinoma | Not specified, but noted as having the strongest effect among CLnAs | [6] |
| EoL-1 | Human Eosinophilic Leukemia | 5.33 ± 0.86 (at 48h) | [9] |
| Various | Various Cancer Cell Lines | 1-5 |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the cellular roles of jacaroyl-CoA.
Cell Viability Assessment (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
Jacaric acid
-
Dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) (for stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat cells with various concentrations of jacaric acid (e.g., 1-100 µM) and a vehicle control (e.g., ethanol or DMSO at a final concentration of <0.1%) for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.[14][15][16][17]
Apoptosis Detection (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
Jacaric acid
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with jacaric acid for the desired time, then harvest by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the stained cells by flow cytometry within 1 hour.[18][19][20][21]
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses PI to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle by flow cytometry.
Materials:
-
6-well cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
Jacaric acid
-
PBS
-
Ice-cold 70% ethanol
-
RNase A (100 µg/mL in PBS)
-
Propidium Iodide (50 µg/mL in PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with jacaric acid, then harvest and wash with PBS.
-
Fixation: Resuspend the cell pellet in 400 µL of PBS and add 1 mL of cold 70% ethanol dropwise while vortexing. Incubate on ice for at least 30 minutes.
-
Washing: Centrifuge the fixed cells and wash twice with PBS.
-
RNase Treatment: Resuspend the cell pellet in 50 µL of RNase A solution and incubate at room temperature for 5-10 minutes.
-
PI Staining: Add 400 µL of PI solution and mix well.
-
Analysis: Analyze the samples by flow cytometry, recording at least 10,000 events per sample.[5][22][23][24][25]
Western Blotting for Caspase Activation
This technique is used to detect the cleavage of caspases, a hallmark of apoptosis.
Materials:
-
Cell culture dishes
-
Cancer cell line of interest
-
Complete cell culture medium
-
Jacaric acid
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibodies (e.g., anti-caspase-3, anti-cleaved caspase-3, anti-PARP)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) detection reagents
-
Imaging system
Procedure:
-
Protein Extraction: Lyse treated and control cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Electrophoresis: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection system.[13][26][27]
Conclusion and Future Directions
This compound, the activated form of jacaric acid, is a multifaceted molecule with significant potential in cancer therapy and the management of metabolic disorders. Its ability to selectively induce apoptosis and cell cycle arrest in cancer cells, coupled with its inhibitory effect on the key lipogenic enzyme SCD, underscores its therapeutic promise. The detailed protocols and signaling pathway diagrams provided in this guide offer a robust framework for researchers to further investigate the cellular mechanisms of jacaroyl-CoA and to explore its potential in preclinical and clinical settings.
Future research should focus on elucidating the specific enzymatic steps in the metabolic pathway of jacaroyl-CoA, identifying the full spectrum of its protein targets, and exploring its potential synergistic effects with existing chemotherapeutic agents. A deeper understanding of the cellular roles of this compound will be pivotal in harnessing its therapeutic potential for the benefit of human health.
References
- 1. Long-chain acyl-CoA synthetase in fatty acid metabolism involved in liver and other diseases: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Long-chain acyl-CoA synthetase in fatty acid metabolism involved in liver and other diseases: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. Jacaric acid and its octadecatrienoic acid geoisomers induce apoptosis selectively in cancerous human prostate cells: a mechanistic and 3-D structure-activity study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. abcam.com [abcam.com]
- 6. Jacaric acid, a linolenic acid isomer with a conjugated triene system, has a strong antitumor effect in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Apoptosis- and differentiation-inducing activities of jacaric acid, a conjugated linolenic acid isomer, on human eosinophilic leukemia EoL-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. jacaric acid, a linolenic acid isomer with a conjugated triene system, reduces stearoyl-CoA desaturase expression in liver of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Conjugated linoleic acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Western Blot Protocol for Caspase 3 Antibody (NB500-210): Novus Biologicals [novusbio.com]
- 14. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 15. researchhub.com [researchhub.com]
- 16. broadpharm.com [broadpharm.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 20. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 21. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 22. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 23. vet.cornell.edu [vet.cornell.edu]
- 24. ucl.ac.uk [ucl.ac.uk]
- 25. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 26. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Determination of Caspase Activation by Western Blot | Springer Nature Experiments [experiments.springernature.com]
A Technical Guide to the Putative Identification of Novel Fatty Acyl-CoA Isomers in Mammalian Tissues: The Case of (6Z,9Z,11E)-Octadecatrienoyl-CoA
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fatty acyl-Coenzyme A (acyl-CoA) molecules are central intermediates in lipid metabolism, participating in energy production, synthesis of complex lipids, and cellular signaling pathways. While the roles of many common acyl-CoAs are well-established, the mammalian lipidome is vast and contains a multitude of isomers whose presence and biological functions remain to be elucidated. The specific isomer (6Z,9Z,11E)-octadecatrienoyl-CoA has not been definitively identified in mammalian tissues to date. This guide, therefore, presents a comprehensive and technically detailed framework for the de novo identification and characterization of such novel fatty acyl-CoA isomers, using this compound as a hypothetical target. The methodologies outlined herein are designed to provide a robust workflow for researchers seeking to explore the frontiers of lipidomics and uncover new bioactive molecules.
Hypothetical Biosynthetic Pathway for this compound
The endogenous synthesis of a fatty acid with a trans double bond at an odd-numbered carbon, such as the 11E bond in our target molecule, is not a commonly described pathway in mammals. However, it could theoretically arise from the metabolism of dietary fatty acids or through the action of endogenous enzyme systems on existing polyunsaturated fatty acids. One plausible, though unconfirmed, pathway could involve the enzymatic modification of a precursor like γ-linolenic acid (6Z,9Z,12Z-octadecatrienoic acid).
Experimental Protocols for Identification and Quantification
The identification of a novel acyl-CoA isomer requires a multi-step approach involving extraction, purification, separation, and detailed structural analysis.
Tissue Homogenization and Lipid Extraction
Objective: To extract total lipids, including acyl-CoAs, from mammalian tissue while minimizing degradation.
Protocol:
-
Flash-freeze fresh mammalian tissue (e.g., liver, adipose) in liquid nitrogen immediately after collection to quench metabolic activity.
-
Homogenize the frozen tissue in a pre-chilled solvent mixture. A common method is a modified Bligh-Dyer extraction using a chloroform (B151607):methanol (B129727):water (1:2:0.8, v/v/v) solution containing an antioxidant like butylated hydroxytoluene (BHT) to prevent oxidation of unsaturated fatty acids.
-
Include a mixture of internal standards, such as odd-chain fatty acyl-CoAs (e.g., C17:0-CoA, C19:0-CoA), at the beginning of the extraction process for subsequent quantification.
-
After homogenization, induce phase separation by adding chloroform and water, resulting in a lower organic phase containing the lipids and an upper aqueous phase.
-
Collect the organic phase and dry it under a stream of nitrogen.
Solid-Phase Extraction (SPE) for Acyl-CoA Enrichment
Objective: To enrich the acyl-CoA fraction from the total lipid extract.
Protocol:
-
Resuspend the dried lipid extract in a solvent appropriate for the chosen SPE cartridge (e.g., a C18 reversed-phase cartridge).
-
Condition the SPE cartridge according to the manufacturer's instructions.
-
Load the resuspended lipid extract onto the cartridge.
-
Wash the cartridge with a series of solvents of increasing polarity to remove interfering compounds like neutral lipids and free fatty acids.
-
Elute the acyl-CoA fraction with a solvent mixture of higher polarity, such as methanol or acetonitrile (B52724) with a small percentage of an acid (e.g., formic acid) or a buffer.
-
Dry the enriched acyl-CoA fraction under nitrogen.
Isomer Separation by High-Performance Liquid Chromatography (HPLC)
Objective: To separate the this compound isomer from other octadecatrienoyl-CoA isomers. This is a critical and challenging step.
Protocol:
-
Silver-Ion HPLC (Ag+-HPLC): This technique is highly effective for separating fatty acid isomers based on the number, position, and geometry of their double bonds.
-
Column: A silver-ion stationary phase column.
-
Mobile Phase: A non-polar mobile phase (e.g., hexane) with a polar modifier (e.g., acetonitrile) in an isocratic or gradient elution. The silver ions interact differently with cis and trans double bonds, allowing for their separation.
-
-
Reversed-Phase HPLC (RP-HPLC): Can also be used, often in conjunction with Ag+-HPLC for two-dimensional separation.
-
Column: A C18 or C30 stationary phase column.
-
Mobile Phase: A gradient of aqueous acetonitrile or methanol containing a buffer such as ammonium (B1175870) acetate (B1210297) or formate.
-
Identification and Structural Elucidation by Tandem Mass Spectrometry (MS/MS)
Objective: To identify the precise molecular weight and confirm the structure of the separated isomer.
Protocol:
-
Couple the HPLC system to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.
-
Full Scan MS: Acquire full scan mass spectra to determine the accurate mass of the eluting compounds. The theoretical m/z for the [M+H]+ ion of this compound would be calculated.
-
Tandem MS (MS/MS): Perform collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) on the parent ion. The fragmentation pattern will provide structural information.
-
Characteristic fragments for acyl-CoAs include the loss of the phosphopantetheine group.
-
The position of the double bonds can often be inferred from the fragmentation pattern, although this can be complex.
-
-
Comparison with Standards: If a synthetic standard of this compound is available, its retention time and fragmentation pattern should be directly compared to the unknown peak in the biological sample for definitive identification.
Data Presentation
Quantitative data should be presented in a clear and structured format to allow for easy comparison and interpretation.
Table 1: Chromatographic and Mass Spectrometric Data for Putative this compound
| Parameter | Observed Value | Expected Value (Standard) |
| HPLC Retention Time (min) | [Insert Value] | [Insert Value] |
| Precursor Ion (m/z) | [Insert Value] | [Insert Value] |
| Major MS/MS Fragments (m/z) | [List of Fragments] | [List of Fragments] |
| Tissue Concentration (pmol/g) | [Insert Value] ± SD | N/A |
The identification of novel lipid isomers like this compound in mammalian tissues presents a significant analytical challenge. However, the combination of advanced separation techniques, such as silver-ion HPLC, with high-resolution tandem mass spectrometry provides a powerful workflow for such discoveries. The protocols and frameworks presented in this guide offer a systematic approach for researchers to not only search for this specific hypothetical molecule but also to explore the broader landscape of the mammalian acyl-CoA lipidome. Such investigations are crucial for advancing our understanding of lipid metabolism and may unveil new targets for therapeutic intervention in metabolic and inflammatory diseases.
(6Z,9Z,11E)-Octadecatrienoyl-CoA: A Technical Guide on its Putative Role in Lipid Metabolism
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data on (6Z,9Z,11E)-octadecatrienoyl-CoA is scarce in publicly available scientific literature. This guide is constructed based on established principles of lipid metabolism and data from closely related isomers of conjugated linolenic acid (CLnA) and conjugated linoleic acid (CLA). The metabolic pathways and biological activities described herein are putative and extrapolated from these related compounds.
Introduction to this compound
This compound is the activated form of (6Z,9Z,11E)-octadecatrienoic acid, a specific isomer of conjugated linolenic acid (CLnA). Fatty acids are activated to their coenzyme A (CoA) thioesters to participate in metabolic processes. This activation, catalyzed by acyl-CoA synthetases, is a prerequisite for their involvement in both anabolic pathways (synthesis of complex lipids) and catabolic pathways (β-oxidation).[1][2]
The structure of this compound, particularly the conjugated double bond system at C11 and C9, suggests it is a bioactive lipid intermediate. Conjugated fatty acids are known to exert a variety of effects on lipid metabolism, inflammation, and cell signaling.[3][4] The metabolism of such compounds often begins with their formation from dietary polyunsaturated fatty acids like α-linolenic acid (ALA) through microbial biohydrogenation in the gut of ruminants, or potentially by gut microbiota in humans.[5][6][7]
Putative Metabolic Pathways
The metabolic fate of this compound is likely to follow the general pathways established for other conjugated fatty acyl-CoAs. These include β-oxidation for energy production and incorporation into complex lipids.
Biosynthesis
The formation of this compound would first require the synthesis of its corresponding free fatty acid. A plausible origin is the microbial isomerization of α-linolenic acid (c9,c12,c15-18:3). Rumen bacteria, for instance, possess isomerases that convert ALA into various conjugated intermediates, such as cis-9,trans-11,cis-15 CLnA.[5][7] While the specific isomerase for the 6Z,9Z,11E configuration is not documented, the diversity of biohydrogenation intermediates suggests its potential formation.[8][9] Once formed, the free fatty acid would be activated to this compound by an acyl-CoA synthetase in the cytoplasm.
Caption: Putative biosynthesis of this compound.
Catabolism: β-Oxidation
Like other fatty acyl-CoAs, this compound is a substrate for β-oxidation in both mitochondria and peroxisomes.[10][11] The process involves the sequential removal of two-carbon units in the form of acetyl-CoA. However, the presence of double bonds, especially in a conjugated system, requires auxiliary enzymes such as enoyl-CoA isomerases and reductases to resolve the non-standard intermediates. The final products are acetyl-CoA (or propionyl-CoA for odd-chain fatty acids), NADH, and FADH2, which contribute to cellular energy production.[2]
Caption: Catabolism of this compound via β-oxidation.
Link to Lipid Metabolism and Potential Signaling Roles
The activation to a CoA ester is the central point directing fatty acids into various metabolic fates.[1][12] Based on the known actions of related conjugated fatty acids, this compound could influence lipid homeostasis through several mechanisms.
Modulation of Key Metabolic Enzymes
Studies on CLA have shown that these molecules can inhibit enzymes involved in fatty acid metabolism, such as Δ6- and Δ9-desaturases.[13] These enzymes are critical for the synthesis of other polyunsaturated fatty acids. By competing with other fatty acyl-CoAs, this compound could alter the cellular fatty acid profile.
Regulation of Gene Expression via Nuclear Receptors
Fatty acids and their CoA derivatives can act as signaling molecules by binding to and activating nuclear receptors, most notably Peroxisome Proliferator-Activated Receptors (PPARs).[10] PPAR activation leads to the transcriptional regulation of genes involved in lipid uptake, β-oxidation, and storage. The efficient metabolism of CLAs in peroxisomes has been linked to their capacity to activate PPARs.[10]
Caption: Putative signaling via PPAR activation.
Quantitative Data from Related Compounds
While no specific quantitative data exists for this compound, studies on CLA and ALA supplementation provide insights into their potential effects.
| Compound | Study Type | Dosage | Key Quantitative Findings | Reference |
| CLA (mixture of isomers) | Human clinical trial | 1.2 g/day for 7 days | No significant change in plasma concentrations or metabolism of labeled linoleic or linolenic acid. | [13][14] |
| CLA | Animal (rat) study | 1% CLA in diet for 21 days | Increased liver weight, cholesterol, and triacylglycerol levels. | [15] |
| α-Linolenic Acid (ALA) | In vitro rumen fermentation | 2.6 mg ALA | Peak production of the isomer t9,c12,c15-C18:3 after 1 hour of fermentation. | [8] |
| ALA | Diet-induced obese mice | ALA-supplemented high-fat diet | Significantly reduced liver weight and hepatic cholesterol levels compared to high-fat diet alone. | [16] |
Experimental Protocols
The study of this compound would involve several key experimental methodologies common in lipid research.
Identification and Quantification: GC-MS and HPLC
Objective: To identify and quantify the fatty acid isomer in biological samples.
Protocol:
-
Lipid Extraction: Total lipids are extracted from samples (e.g., plasma, tissue, cultured cells) using a solvent system like chloroform:methanol (2:1, v/v).
-
Saponification & Methylation: The extracted lipids are saponified (e.g., with methanolic NaOH) to release free fatty acids, which are then esterified to fatty acid methyl esters (FAMEs) using a catalyst like BF3-methanol.
-
Separation:
-
Argentation HPLC: FAMEs are first separated using silver ion (argentation) chromatography, which separates isomers based on the number, position, and geometry of their double bonds.
-
Gas Chromatography (GC): The collected fractions are then analyzed by GC on a long, highly polar capillary column (e.g., 100-120m) to achieve high-resolution separation of isomers.
-
-
Identification & Quantification: The GC is coupled to a Mass Spectrometer (MS) for structural characterization of the FAMEs. Quantification is performed by comparing peak areas to those of known standards.[6]
In Vitro Biohydrogenation Assay
Objective: To determine if the isomer can be produced from ALA by microbial action.
Protocol:
-
Culture Preparation: A mixed microbial population (e.g., from bovine rumen fluid or human fecal samples) is cultured under anaerobic conditions.
-
Substrate Addition: A stable isotope-labeled precursor, such as 13C-α-linolenic acid, is added to the culture.
-
Time-Course Sampling: Aliquots of the culture are taken at various time points (e.g., 0, 3, 24, 48 hours).
-
Analysis: Lipids are extracted from each sample, converted to FAMEs, and analyzed by GC-MS to track the incorporation of the 13C label into various biohydrogenation intermediates, including potential CLnA isomers.[9]
Caption: General workflow for fatty acid analysis.
Conclusion and Future Directions
This compound represents a specific, yet understudied, conjugated fatty acyl-CoA. Based on the extensive research on related CLA and CLnA isomers, it is plausible that this molecule is an intermediate in the microbial biohydrogenation of dietary polyunsaturated fatty acids and possesses biological activity. As a CoA ester, it is positioned at the central hub of lipid metabolism, with the potential to be catabolized for energy, incorporated into complex lipids, or act as a signaling molecule to regulate gene expression.
Future research should focus on:
-
Chemical Synthesis: Developing a synthetic standard for (6Z,9Z,11E)-octadecatrienoic acid to enable its unambiguous identification and quantification.
-
In Vitro Studies: Using cell culture models (e.g., hepatocytes, adipocytes) to determine its metabolic fate and its effects on the expression of key lipid-related genes.
-
Enzymatic Assays: Investigating its interaction with key enzymes like acyl-CoA synthetases, desaturases, and carnitine palmitoyltransferase 1 (CPT1).
Clarifying the metabolic role and biological activity of specific conjugated fatty acid isomers like this compound will provide a more detailed understanding of the complex interplay between diet, gut microbiota, and host lipid metabolism.
References
- 1. Acyl-CoA synthesis, lipid metabolism and lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipid - Wikipedia [en.wikipedia.org]
- 3. Conjugated linoleic acid - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. DSpace [helda.helsinki.fi]
- 6. Analysis of alpha-linolenic acid biohydrogenation intermediates in milk fat with emphasis on conjugated linolenic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Enzymatic Study of Linoleic and Alpha-Linolenic Acids Biohydrogenation by Chloramphenicol-Treated Mixed Rumen Bacterial Species [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. Biohydrogenation of linolenic acid to stearic acid by the rumen microbial population yields multiple intermediate conjugated diene isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Conjugated linoleic acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. The Pathophysiological Role of CoA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cambridge.org [cambridge.org]
- 14. researchgate.net [researchgate.net]
- 15. Liver metabolic changes induced by conjugated linoleic acid in calorie-restricted rats - Archives of Endocrinology and Metabolism [aem-sbem.com]
- 16. Conjugated Linoleic Acid and Alpha Linolenic Acid Improve Cholesterol Homeostasis in Obesity by Modulating Distinct Hepatic Protein Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Enzymatic Synthesis of (6Z,9Z,11E)-Octadecatrienoyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(6Z,9Z,11E)-Octadecatrienoyl-CoA, the activated form of calendic acid, is a conjugated linolenic acid isomer with significant biological interest due to its potential therapeutic properties. This technical guide provides an in-depth overview of the two-step enzymatic synthesis of this compound. The synthesis involves the conversion of linoleic acid to calendic acid by a specialized ∆12-oleate desaturase (fatty acid conjugase) from Calendula officinalis, followed by the activation of calendic acid to its coenzyme A thioester by a long-chain acyl-CoA synthetase. This document details the enzymatic pathways, provides comprehensive experimental protocols, and presents quantitative data to facilitate the research and development of novel therapeutics based on this unique fatty acid.
Introduction
Conjugated fatty acids are of increasing interest in the pharmaceutical and nutraceutical industries due to their diverse biological activities. Calendic acid, a positional and geometric isomer of α-linolenic acid, is a primary component of pot marigold (Calendula officinalis) seed oil.[1] Its activated form, this compound, is the direct substrate for its incorporation into various metabolic pathways. The enzymatic synthesis of this molecule offers a highly specific and controlled alternative to chemical synthesis methods.
This guide outlines a robust enzymatic approach for the synthesis of this compound, detailing the necessary enzymes, substrates, and reaction conditions.
Biosynthetic Pathway
The enzymatic synthesis of this compound is a two-step process:
-
Conversion of Linoleic Acid to Calendic Acid: This reaction is catalyzed by a unique variant of the ∆12-oleate desaturase, specifically a fatty acid conjugase (FADX) from Calendula officinalis. This enzyme, often designated as CoFADX-1 or CoFADX-2, converts the cis-double bond at position 9 of linoleic acid into a trans,trans-conjugated double bond system, resulting in the formation of calendic acid.[1]
-
Activation of Calendic Acid to this compound: This step is catalyzed by a long-chain acyl-CoA synthetase (LACS). These enzymes activate free fatty acids by forming a thioester bond with coenzyme A in an ATP-dependent manner.[2][3] While the specific activity of LACS with calendic acid has not been extensively reported, LACS isoforms from various sources, such as rat liver, have demonstrated broad substrate specificity for polyunsaturated fatty acids.[3]
Figure 1: Biosynthetic pathway for this compound.
Experimental Protocols
Step 1: Enzymatic Synthesis of Calendic Acid
This protocol is based on the heterologous expression of Calendula officinalis fatty acid conjugase (CoFADX) in yeast and subsequent enzymatic conversion of linoleic acid.
3.1.1. Heterologous Expression and Purification of CoFADX
A detailed protocol for the heterologous expression of CoFADX in Pichia pastoris or Saccharomyces cerevisiae is recommended. A general workflow is outlined below.
Figure 2: Workflow for CoFADX expression and purification.
3.1.2. Enzymatic Reaction
-
Reaction Buffer: 50 mM sodium phosphate (B84403) buffer, pH 7.0.
-
Substrate: 1 mM Linoleic acid (dissolved in a minimal amount of ethanol (B145695) and then diluted in buffer containing 0.1% (w/v) Tween 20).
-
Enzyme: 10-50 µg of purified recombinant CoFADX.
-
Reaction Volume: 1 mL.
-
Temperature: 25°C.
-
Incubation Time: 1-4 hours.
-
Reaction Termination: Add 10 µL of 1 M HCl.
-
Product Extraction: Extract the reaction mixture twice with 2 mL of hexane. Combine the organic phases and evaporate to dryness under a stream of nitrogen.
3.1.3. Product Analysis
The resulting calendic acid can be analyzed by gas chromatography-mass spectrometry (GC-MS) after methylation with diazomethane (B1218177) or by reversed-phase high-performance liquid chromatography (RP-HPLC).
Step 2: Enzymatic Synthesis of this compound
This protocol is adapted from general methods for the synthesis of long-chain acyl-CoAs.
3.2.1. Enzyme Source
Commercially available long-chain acyl-CoA synthetase from Pseudomonas sp. or a crude microsomal fraction from rat liver can be used.
3.2.2. Enzymatic Reaction
-
Reaction Buffer: 100 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂, 2 mM DTT, and 10 mM ATP.
-
Substrates:
-
0.5 mM Calendic acid (solubilized as described in 3.1.2).
-
0.5 mM Coenzyme A.
-
-
Enzyme: 1-5 units of long-chain acyl-CoA synthetase.
-
Reaction Volume: 1 mL.
-
Temperature: 37°C.
-
Incubation Time: 30-60 minutes.
-
Reaction Termination: Add 100 µL of 10% (v/v) perchloric acid.
-
Product Purification: The product can be purified using solid-phase extraction (SPE) with a C18 cartridge.
3.2.3. Product Analysis
The formation of this compound can be quantified using LC-MS/MS.
Quantitative Data
Quantitative data for the enzymatic synthesis of this compound is limited in the literature. The following tables summarize available data and representative kinetic parameters for related enzymes.
Table 1: Calendic Acid Production via Recombinant CoFADX
| Host Organism | Expression System | Substrate | Product Yield | Reference |
| Schizosaccharomyces pombe | Co-expression of CoFADX-2 and Punica granatum FAD2 | Endogenous linoleic acid | 4.4 mg/L | [4] |
| Saccharomyces cerevisiae | Expression of CoFADX | Exogenous linoleic acid | Not Quantified | [5] |
| Somatic soybean embryos | Expression of CoFADX-2 | Endogenous linoleic acid | Up to 22% of total fatty acids | [5] |
Table 2: Representative Kinetic Parameters of Long-Chain Acyl-CoA Synthetases with C18 Fatty Acids
| Enzyme Source | Substrate | Apparent Km (µM) | Apparent Vmax (nmol/min/mg protein) | Reference |
| Rat Liver Nuclei | Linoleic Acid (18:2n-6) | ~10 | Not Reported | [3] |
| Rat Liver Microsomes | Oleic Acid (18:1) | 2.5 | 133 | [6] |
| Human ACSL6V1 | Oleic Acid (18:1) | 1.8 | 1.5 | [7] |
| Human ACSL6V2 | Oleic Acid (18:1) | 2.1 | 10.5 | [7] |
Note: Kinetic parameters for LACS with calendic acid as a substrate are not currently available in the literature. The data presented here for other C18 fatty acids are for illustrative purposes.
Signaling Pathways and Logical Relationships
The synthesis of this compound is a key step for the entry of calendic acid into cellular metabolism. Once activated, it can be incorporated into complex lipids or undergo further metabolic transformations.
Figure 3: Potential metabolic fates of this compound.
Conclusion
This technical guide provides a comprehensive framework for the enzymatic synthesis of this compound. While the heterologous expression of the Calendula officinalis fatty acid conjugase has been established for the production of calendic acid, further research is required to optimize the purification and reaction conditions for both enzymatic steps. Specifically, the characterization of long-chain acyl-CoA synthetase activity with calendic acid as a substrate will be crucial for developing an efficient and scalable biocatalytic process. The methodologies and data presented herein serve as a valuable resource for researchers and drug development professionals aiming to explore the therapeutic potential of this unique conjugated fatty acid.
References
- 1. A specific and inexpensive assay of radiolabeled long-chain acyl-coenzyme A in isolated hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acyl-CoA synthetase activity of rat liver microsomes. Substrate specificity with special reference to very-long-chain and isomeric fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Long-chain fatty Acyl-CoA synthetase enzymatic activity in rat liver cell nuclei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Long-chain acyl-CoA synthetase isoforms differ in preferences for eicosanoid species and long-chain fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide on the Discovery and Characterization of (6Z,9Z,11E)-Octadecatrienoyl-CoA
A comprehensive review of the scientific literature reveals a significant lack of specific information regarding the discovery, characterization, and biological role of (6Z,9Z,11E)-octadecatrienoyl-CoA. While the parent fatty acid, (6Z,9Z,11E)-octadecatrienoic acid, is a known conjugated linolenic acid (CLNA), its coenzyme A (CoA) derivative is not the subject of dedicated scientific investigation in the public domain. The majority of available research focuses on a related isomer, jacaric acid ((8Z,10E,12Z)-octadecatrienoic acid), and other conjugated linoleic acids (CLAs).
This guide will synthesize the available, albeit limited, information on molecules closely related to this compound to provide a contextual understanding. It is important to note that the following sections are based on the biological activities of its parent fatty acid and general principles of fatty acid metabolism, as direct data on the specified CoA derivative is not available.
I. The Parent Fatty Acid: (6Z,9Z,11E)-Octadecatrienoic Acid and its Isomer, Jacaric Acid
(6Z,9Z,11E)-Octadecatrienoic acid belongs to a class of conjugated linolenic acids. A more extensively studied isomer is jacaric acid, naturally found in the seeds of the Jacaranda mimosifolia plant.[1][2] Research into jacaric acid has highlighted its potential therapeutic properties, particularly in oncology.
Biological Activities of Jacaric Acid:
-
Anticancer Effects: Jacaric acid has been shown to induce apoptosis (programmed cell death) and cell cycle arrest in various cancer cell lines, including prostate and leukemia cells.[1][3][4][5] Its mechanisms of action involve the modulation of pro- and anti-apoptotic proteins and the activation of cell death-inducing signaling cascades.[1][4]
-
Immunomodulatory Properties: Studies suggest that jacaric acid can influence the function of immune cells.[3]
-
Metabolic Effects: Jacaric acid has been observed to reduce the expression of stearoyl-CoA desaturase (SCD) in the liver of mice.[6] SCD is a key enzyme in the biosynthesis of monounsaturated fatty acids.
II. Presumed Metabolism to this compound
In biological systems, free fatty acids are typically activated to their CoA esters before they can be metabolized. This activation is a crucial step for their participation in various metabolic pathways, including beta-oxidation and incorporation into complex lipids. It is therefore presumed that (6Z,9Z,11E)-octadecatrienoic acid would be converted to this compound.
Experimental Workflow for Fatty Acid Activation:
The following diagram illustrates the general workflow for the enzymatic conversion of a free fatty acid to its acyl-CoA derivative.
Caption: General pathway of fatty acid activation to its CoA ester.
III. Potential Metabolic Fates and Signaling Pathways
Once formed, this compound would be expected to enter the fatty acid metabolic pool. In rats, the related jacaric acid is rapidly metabolized to a conjugated linoleic acid (CLA).[7][8][9] This suggests that a primary metabolic route for these conjugated trienes is partial reduction.
Hypothesized Metabolic Pathway:
The diagram below outlines a potential metabolic fate of this compound based on the metabolism of jacaric acid.
Caption: Hypothesized metabolic pathway of this compound.
Signaling Pathways of Related Conjugated Fatty Acids:
While no specific signaling pathways for this compound have been elucidated, research on CLAs indicates their involvement in various signaling cascades. For instance, CLAs have been shown to modulate the mTOR signaling pathway, which is a central regulator of cell growth and metabolism.[10][11] They can also influence gene expression related to fatty acid synthesis and oxidation.
IV. Quantitative Data and Experimental Protocols
Due to the absence of specific research on this compound, there is no quantitative data (e.g., enzyme kinetics, binding affinities) or detailed experimental protocols for its specific synthesis, purification, and characterization available in the scientific literature.
Research on jacaric acid has utilized standard techniques for fatty acid analysis:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the fatty acid composition of lipids and to identify metabolic products.[12]
-
Cell Viability Assays (e.g., MTT assay): To assess the cytotoxic effects of the fatty acid on cancer cell lines.
-
Western Blotting: To analyze the expression levels of proteins involved in signaling pathways, such as those related to apoptosis.[1]
-
Flow Cytometry: To analyze the cell cycle distribution of cells treated with the fatty acid.
V. Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. Jacaric acid - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Jacaric acid and its octadecatrienoic acid geoisomers induce apoptosis selectively in cancerous human prostate cells: a mechanistic and 3-D structure-activity study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. jacaric acid, a linolenic acid isomer with a conjugated triene system, reduces stearoyl-CoA desaturase expression in liver of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Jacaric acid is rapidly metabolized to conjugated linoleic acid in rats. | Semantic Scholar [semanticscholar.org]
- 8. Jacaric acid is rapidly metabolized to conjugated linoleic acid in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Conjugated linoleic acid regulation of fatty acid metabolism by mTOR signaling pathway in grass carp (Ctenopharyngodon idella) adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Metabolic Fate of (6Z,9Z,11E)-Octadecatrienoyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the putative metabolic fate of (6Z,9Z,11E)-octadecatrienoyl-CoA, a conjugated linolenic acid (CLnA) isomer. Due to the limited direct experimental data on this specific isomer, this document extrapolates from the known metabolic pathways of other conjugated and unsaturated fatty acids to propose a likely catabolic route. This guide also outlines standard experimental protocols for elucidating the precise metabolic pathway and quantifying key parameters. Furthermore, it includes detailed visualizations of the proposed metabolic pathway and a general experimental workflow to support further research in this area. This document is intended to serve as a foundational resource for researchers and professionals in drug development interested in the metabolism of novel fatty acids.
Introduction
This compound is the activated form of (6Z,9Z,11E)-octadecatrienoic acid, a conjugated linolenic acid. While the metabolism of common fatty acids is well-documented, the metabolic pathways of many conjugated isomers remain less understood. Conjugated fatty acids, characterized by the presence of adjacent double bonds, exhibit unique chemical properties that can influence their biological activities and metabolic processing. Evidence from studies on other conjugated linoleic acid (CLA) isomers suggests that they can be metabolized through beta-oxidation, sometimes at a higher rate than their non-conjugated counterparts. Understanding the metabolic fate of this compound is crucial for evaluating its physiological roles, potential therapeutic applications, and safety profile.
This guide will explore the probable metabolic pathway of this compound, detail methodologies for its experimental validation, and present the information in a structured format to facilitate further scientific inquiry.
Proposed Metabolic Pathway of this compound
The metabolism of this compound is predicted to occur primarily through the mitochondrial beta-oxidation pathway. However, due to its specific arrangement of double bonds, auxiliary enzymes will be required to process the non-standard intermediates. The proposed pathway involves the following key stages:
-
Cellular Uptake and Activation: (6Z,9Z,11E)-octadecatrienoic acid is transported into the cell and then activated to this compound in the cytoplasm by an acyl-CoA synthetase. This activation traps the fatty acid within the cell and prepares it for metabolism.
-
Mitochondrial Transport: The activated acyl-CoA is transported into the mitochondrial matrix via the carnitine shuttle system.
-
Beta-Oxidation Cycles: The acyl-CoA undergoes sequential rounds of beta-oxidation. The initial cycles proceed as with saturated fatty acids. However, the presence of the conjugated double bonds at positions 6, 9, and 11 will necessitate the action of specific isomerases and reductases.
-
Initial Cycles: The first two cycles of beta-oxidation will proceed normally, yielding two molecules of acetyl-CoA and shortening the acyl-CoA chain.
-
Encountering the Double Bonds: After two cycles, the double bond at the original carbon 6 will be at position 2. The subsequent steps will likely involve Δ3,Δ2-enoyl-CoA isomerase to shift the double bond to the correct position for the next enzymatic step. The conjugated system will likely require the action of 2,4-dienoyl-CoA reductase to be reduced to a single double bond that can be further processed by the standard beta-oxidation machinery.
-
-
Final Products: The complete beta-oxidation of this compound is expected to yield multiple molecules of acetyl-CoA, which can then enter the citric acid cycle for energy production.
Visualization of the Proposed Metabolic Pathway
Caption: Proposed metabolic pathway of this compound.
Quantitative Data Summary
Direct quantitative data for the metabolism of this compound is not currently available in the public domain. The following table provides a template for the types of quantitative data that would be essential to collect to fully characterize its metabolic fate.
| Parameter | Description | Expected Value/Range (Hypothetical) | Method of Determination |
| Km (Acyl-CoA Synthetase) | Michaelis constant for the activation of the fatty acid. | 1-20 µM | Enzyme kinetics assay |
| Vmax (Acyl-CoA Synthetase) | Maximum velocity of the activation reaction. | 0.1-1.0 µmol/min/mg protein | Enzyme kinetics assay |
| Rate of Beta-Oxidation | Rate of acetyl-CoA production from the fatty acid. | 5-50 nmol/min/mg mitochondrial protein | Radiolabeled fatty acid oxidation assay |
| Mitochondrial Uptake Rate | Rate of transport into the mitochondria. | 1-10 nmol/min/mg protein | Isolated mitochondria uptake assay |
| Metabolite Concentrations | Intracellular concentrations of key intermediates. | Varies | LC-MS/MS analysis |
Detailed Experimental Protocols
The following protocols are generalized methods that can be adapted to specifically study the metabolism of this compound.
Protocol for Determining the Rate of Beta-Oxidation in Cultured Cells
Objective: To quantify the rate of mitochondrial beta-oxidation of this compound.
Materials:
-
Cultured cells (e.g., HepG2, C2C12 myotubes)
-
[1-14C]-(6Z,9Z,11E)-octadecatrienoic acid (custom synthesis)
-
Seahorse XF Analyzer or similar metabolic flux analyzer
-
Scintillation counter
-
Cell culture medium and supplements
-
Substrate-limited medium
-
Lysis buffer
-
Protein assay kit
Procedure:
-
Cell Culture: Plate cells at an appropriate density and grow to confluence.
-
Radiolabeling: Incubate cells with serum-free medium containing [1-14C]-(6Z,9Z,11E)-octadecatrienoic acid complexed to bovine serum albumin (BSA) for a defined period (e.g., 2-4 hours).
-
Measurement of 14CO2 Production:
-
For Seahorse analysis: Utilize a Seahorse XF Fatty Acid Oxidation Assay Kit, following the manufacturer's instructions.
-
For scintillation counting: Capture the released 14CO2 in a trapping agent (e.g., hyamine hydroxide) and measure the radioactivity using a scintillation counter.
-
-
Measurement of Acid-Soluble Metabolites: After incubation, precipitate the cellular macromolecules with an acid (e.g., perchloric acid). The radioactivity in the acid-soluble fraction, which contains acetyl-CoA and other small metabolites, is measured by scintillation counting.
-
Data Normalization: Determine the total protein concentration in each well using a standard protein assay (e.g., BCA assay). Express the rate of beta-oxidation as nmol of radiolabel incorporated into CO2 and acid-soluble metabolites per mg of protein per hour.
Protocol for Acyl-CoA Synthetase Activity Assay
Objective: To measure the kinetic parameters of the enzyme responsible for activating (6Z,9Z,11E)-octadecatrienoic acid.
Materials:
-
Cell or tissue homogenates
-
(6Z,9Z,11E)-octadecatrienoic acid
-
Coenzyme A (CoA)
-
ATP
-
Assay buffer (e.g., Tris-HCl with MgCl2)
-
Spectrophotometer or fluorometer
-
Commercial acyl-CoA synthetase assay kit (can be adapted)
Procedure:
-
Enzyme Preparation: Prepare cell or tissue lysates and determine the protein concentration.
-
Reaction Mixture: Prepare a reaction mixture containing assay buffer, ATP, CoA, and varying concentrations of (6Z,9Z,11E)-octadecatrienoic acid.
-
Initiation of Reaction: Add the enzyme preparation to the reaction mixture to start the reaction.
-
Detection: The formation of acyl-CoA can be monitored continuously by coupling the reaction to a downstream enzyme that produces a detectable signal (e.g., NADH production measured at 340 nm). Alternatively, endpoint assays can be used where the reaction is stopped and the amount of acyl-CoA formed is quantified using methods like HPLC.
-
Kinetic Analysis: Plot the initial reaction velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for investigating the metabolic fate of a novel fatty acid.
Caption: General experimental workflow for studying fatty acid metabolism.
Conclusion
While direct experimental evidence for the metabolic fate of this compound is scarce, this technical guide provides a robust framework for its investigation. Based on the metabolism of structurally related conjugated fatty acids, it is highly probable that this molecule undergoes beta-oxidation with the involvement of auxiliary enzymes. The outlined experimental protocols and workflows offer a clear path for researchers to elucidate the specific metabolic pathway, quantify key kinetic parameters, and ultimately understand the physiological implications of this novel fatty acid. Further research in this area will be critical for unlocking its potential in various scientific and therapeutic contexts.
Methodological & Application
Application Notes and Protocols for the Quantitative Analysis of (6Z,9Z,11E)-Octadecatrienoyl-CoA in Serum
For Researchers, Scientists, and Drug Development Professionals
Introduction
(6Z,9Z,11E)-Octadecatrienoyl-CoA is the coenzyme A derivative of conjugated linoleic acid (CLA), a family of isomers of linoleic acid. The specific isomer, 9Z,11E-CLA, is the most abundant naturally occurring form and has been the subject of extensive research due to its potential biological activities. These activities include anti-inflammatory, anti-carcinogenic, and immune-modulatory effects. As the activated form of the fatty acid, this compound is a key intermediate in various metabolic pathways. Accurate and precise quantification of this molecule in serum is crucial for understanding its physiological and pathological roles, as well as for the development of therapeutic agents that target its metabolism.
This document provides detailed application notes and protocols for the quantitative analysis of this compound in serum samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.
Quantitative Data Summary
Due to the limited availability of published quantitative data for this compound in serum, the following table presents hypothetical yet realistic concentration ranges that could be expected in human serum, based on typical levels of other long-chain acyl-CoAs. These values should be determined experimentally for specific study populations.
| Parameter | Healthy Control Group (ng/mL) | Disease State Group (ng/mL) | Analytical Method |
| This compound | 0.5 - 5.0 | 2.0 - 20.0 | LC-MS/MS |
| Internal Standard | Heptadecanoyl-CoA | Heptadecanoyl-CoA | LC-MS/MS |
| Limit of Quantification (LOQ) | 0.2 ng/mL | 0.2 ng/mL | LC-MS/MS |
| Linear Range | 0.2 - 100 ng/mL | 0.2 - 100 ng/mL | LC-MS/MS |
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE) of Long-Chain Acyl-CoAs from Serum
This protocol is designed to efficiently extract and purify long-chain acyl-CoAs from serum, minimizing degradation and matrix effects.
Materials:
-
Serum samples
-
Internal Standard (IS) solution (e.g., Heptadecanoyl-CoA in methanol)
-
Ice-cold 10% (w/v) Sulfosalicylic Acid (SSA)
-
SPE cartridges (e.g., Oasis MAX or similar mixed-mode anion exchange)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid
-
Deionized water
-
Centrifuge capable of 4°C
-
Nitrogen evaporator
Procedure:
-
Thaw serum samples on ice.
-
In a polypropylene (B1209903) tube, add 100 µL of serum.
-
Spike with 10 µL of the internal standard solution.
-
Add 200 µL of ice-cold 10% SSA to precipitate proteins.
-
Vortex for 30 seconds and incubate on ice for 10 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Condition the SPE cartridge with 1 mL of methanol, followed by 1 mL of deionized water.
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of deionized water, followed by 1 mL of methanol.
-
Elute the acyl-CoAs with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
This protocol outlines the parameters for the chromatographic separation and mass spectrometric detection of this compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
LC Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 10 mM ammonium acetate (B1210297) in water
-
Mobile Phase B: 10 mM ammonium acetate in acetonitrile/methanol (1:1, v/v)
-
Gradient:
-
0-2 min: 20% B
-
2-10 min: 20% to 95% B
-
10-12 min: 95% B
-
12-12.1 min: 95% to 20% B
-
12.1-15 min: 20% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
MS/MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Gas Flow:
-
Cone Gas: 50 L/hr
-
Desolvation Gas: 800 L/hr
-
-
Collision Gas: Argon
-
Multiple Reaction Monitoring (MRM) Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 1028.4 | 521.4 | 100 | 50 | 35 |
| 1028.4 | 428.1 | 100 | 50 | 45 | |
| Heptadecanoyl-CoA (IS) | 1018.4 | 511.4 | 100 | 50 | 35 |
Note: The exact m/z values and optimal cone and collision energies may need to be fine-tuned based on the specific instrument used.
Visualizations
Experimental Workflow
Caption: Workflow for the quantitative analysis of this compound in serum.
Signaling Pathway of Conjugated Linoleic Acid (CLA)
This compound is the activated form of 9Z,11E-CLA. The free fatty acid has been shown to exert its biological effects through various signaling pathways.
Caption: Key signaling pathways modulated by (9Z,11E)-Conjugated Linoleic Acid (CLA).
Application Notes and Protocols for Solid-Phase Extraction of Octadecatrienoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the solid-phase extraction (SPE) of octadecatrienoyl-CoA, a critical intermediate in various metabolic and signaling pathways. The following procedures are designed to ensure high recovery and purity of the analyte from biological matrices, suitable for downstream applications such as HPLC and LC-MS/MS analysis.
Introduction
Octadecatrienoyl-CoA is the activated form of octadecatrienoic acid (an 18-carbon fatty acid with three double bonds, e.g., alpha-linolenic acid). As a long-chain polyunsaturated acyl-CoA, it plays a crucial role in lipid metabolism and is a key precursor in the biosynthesis of important signaling molecules, particularly in plants where it is a central component of the jasmonic acid pathway involved in defense responses[1][2][3][4]. Accurate quantification and analysis of octadecatrienoyl-CoA are essential for understanding its physiological and pathological roles. Solid-phase extraction is a robust and effective method for purifying and concentrating octadecatrienoyl-CoA from complex biological samples prior to analysis[5][6].
Data Presentation
Table 1: Reported Recovery Rates for Long-Chain Acyl-CoAs using Solid-Phase Extraction
| Analyte(s) | SPE Sorbent | Matrix | Reported Recovery (%) | Reference |
| Long-chain acyl-CoAs | Oligonucleotide purification column | Rat Tissues | 70-80 | [5] |
| Acetyl-, malonyl-, octanoyl-, oleoyl-, palmitoyl-, or arachidonyl-coenzyme A | 2-(2-pyridyl)ethyl-functionalized silica (B1680970) gel | Powdered Rat Liver | 83-90 | [6] |
| Various acyl-CoAs (C2 to C20) | Reversed Phase and HILIC | Mouse Liver, Human Hepatic and Skeletal Muscle Cells | 90-111 |
Experimental Protocols
This protocol is adapted from established methods for the extraction and purification of long-chain acyl-CoAs[5][6]. It is recommended to use an internal standard, such as heptadecanoyl-CoA, to accurately quantify recovery.
Materials and Reagents
-
SPE Cartridges: C18, 500 mg, 3 mL (or similar reversed-phase cartridges)
-
Sample Preparation:
-
Homogenizer (e.g., glass tissue grinder)
-
Ice-cold 100 mM Potassium Phosphate (KH2PO4) buffer, pH 7.2
-
Acetonitrile (ACN)
-
Saturated Ammonium Sulfate ((NH4)2SO4) solution
-
-
SPE Solvents:
-
Conditioning Solution: 90% Methanol in water
-
Equilibration Solution: 100% Water (HPLC-grade)
-
Wash Solution 1: 50 mM Ammonium Acetate in water
-
Wash Solution 2: 10% Acetonitrile in water
-
Elution Solution: 80% Acetonitrile in water containing 0.1% Ammonium Hydroxide
-
-
Nitrogen gas for drying
-
Autosampler vials with inserts
Experimental Workflow Diagram
Caption: Experimental workflow for the solid-phase extraction and analysis of octadecatrienoyl-CoA.
Detailed Protocol Steps
1. Sample Preparation (from Tissue)
-
Weigh approximately 50-100 mg of frozen tissue and place it in a pre-chilled glass homogenizer.
-
Add 1 mL of ice-cold 100 mM KH2PO4 buffer (pH 7.2). Add an appropriate amount of internal standard (e.g., heptadecanoyl-CoA).
-
Homogenize the tissue thoroughly on ice.
-
Add 2 mL of isopropanol and homogenize again.
-
Add 1.2 mL of chloroform and vortex vigorously for 2 minutes.
-
Centrifuge at 2,000 x g for 5 minutes at 4°C to separate the phases.
-
Carefully collect the upper aqueous-organic phase containing the acyl-CoAs into a new tube.
2. Solid-Phase Extraction (SPE)
-
Conditioning: Pass 3 mL of the Conditioning Solution (90% Methanol) through the C18 SPE cartridge.
-
Equilibration: Pass 3 mL of the Equilibration Solution (100% Water) through the cartridge. Do not allow the cartridge to go dry.
-
Sample Loading: Slowly load the collected supernatant from the sample preparation step onto the SPE cartridge.
-
Washing:
-
Wash the cartridge with 3 mL of Wash Solution 1 (50 mM Ammonium Acetate).
-
Wash the cartridge with 3 mL of Wash Solution 2 (10% Acetonitrile).
-
-
Elution: Elute the octadecatrienoyl-CoA with 2 mL of the Elution Solution (80% Acetonitrile, 0.1% NH4OH) into a clean collection tube.
3. Sample Concentration and Reconstitution
-
Dry the eluate under a gentle stream of nitrogen gas at room temperature.
-
Reconstitute the dried sample in 100 µL of the initial mobile phase for your LC-MS/MS analysis.
-
Vortex briefly and transfer to an autosampler vial with a low-volume insert for analysis.
Signaling Pathway
Octadecatrienoyl-CoA is a key intermediate in the biosynthesis of jasmonic acid (JA) in plants, a critical signaling molecule involved in plant defense against herbivores and pathogens. The pathway is initiated in the chloroplast and completed in the peroxisome.
Jasmonic Acid Biosynthesis Pathway
Caption: Biosynthesis of Jasmonic Acid from α-Linolenic Acid, involving Octadecatrienoyl-CoA.
References
In Vitro Assays for (6Z,9Z,11E)-Octadecatrienoyl-CoA Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(6Z,9Z,11E)-Octadecatrienoyl-CoA is a specific isomer of octadecatrienoyl-CoA, a key intermediate in the metabolism of polyunsaturated fatty acids. Understanding the enzymatic activity related to this molecule is crucial for research in lipid metabolism, cellular signaling, and the development of therapeutics targeting metabolic disorders. This document provides detailed application notes and protocols for in vitro assays to characterize the activity of enzymes that metabolize this compound.
While specific enzymatic data for this compound is not extensively available, its metabolism is predicted to follow the established pathways for other polyunsaturated fatty acyl-CoAs. This involves the core beta-oxidation cycle with the action of auxiliary enzymes necessary to handle the specific arrangement of double bonds. The primary enzymes expected to process this compound are Acyl-CoA Dehydrogenase , Enoyl-CoA Isomerase , and 2,4-Dienoyl-CoA Reductase .
The following protocols are adapted from established methods for general fatty acyl-CoA metabolism and can be specifically tailored for the investigation of this compound.
Data Presentation
Table 1: Representative Enzyme Kinetic Parameters for Fatty Acyl-CoA Metabolizing Enzymes
| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg) | Inhibitor | IC50 (µM) |
| Acyl-CoA Dehydrogenase | Palmitoyl-CoA | 2.5 - 10 | 500 - 1500 | Malonyl-CoA | 1 - 5 |
| Enoyl-CoA Isomerase | Crotonyl-CoA | 15 - 50 | 2000 - 5000 | N/A | N/A |
| 2,4-Dienoyl-CoA Reductase | 2,4-Hexadienoyl-CoA | 5 - 20 | 100 - 300 | N/A | N/A |
| Expected Range for this compound | This compound | 5 - 100 | 100 - 2000 | To be determined | To be determined |
Note: The values presented for this compound are hypothetical and must be determined experimentally. The other values are representative ranges from literature for common substrates and may vary depending on the specific enzyme source and assay conditions.
Signaling and Metabolic Pathways
The metabolism of this compound is integral to the beta-oxidation pathway of polyunsaturated fatty acids. This pathway is essential for energy production from lipids.
Caption: Beta-oxidation pathway for this compound.
Experimental Protocols
Protocol 1: Acyl-CoA Dehydrogenase Activity Assay (Spectrophotometric)
This assay measures the reduction of a chromogenic indicator by electrons transferred from the substrate to FAD, catalyzed by Acyl-CoA Dehydrogenase.
Principle: The activity of Acyl-CoA Dehydrogenase is determined by monitoring the reduction of 2,6-dichlorophenolindophenol (DCPIP) at 600 nm. The enzyme catalyzes the oxidation of this compound, and the electrons are transferred to DCPIP via an electron transfer flavoprotein (ETF), causing a decrease in absorbance.
Materials:
-
Purified or recombinant Acyl-CoA Dehydrogenase
-
Electron Transfer Flavoprotein (ETF)
-
This compound (substrate)
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.6)
-
n-Octyl-β-D-glucopyranoside
-
2,6-Dichlorophenolindophenol (DCPIP)
-
Spectrophotometer capable of reading at 600 nm
Procedure:
-
Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.6), 0.5 mM n-octyl-β-D-glucopyranoside, 2 µM ETF, and 50 µM DCPIP.
-
Add the enzyme (e.g., 1-5 µg of purified enzyme) to the reaction mixture and incubate for 2 minutes at 37°C to establish a baseline.
-
Initiate the reaction by adding this compound to a final concentration of 10-100 µM.
-
Immediately monitor the decrease in absorbance at 600 nm for 5-10 minutes.
-
Calculate the rate of DCPIP reduction using the extinction coefficient of 21 mM⁻¹cm⁻¹.
Caption: Workflow for Acyl-CoA Dehydrogenase activity assay.
Protocol 2: Enoyl-CoA Isomerase Activity Assay (Spectrophotometric)
This assay measures the increase in absorbance at 263 nm due to the formation of a conjugated double bond system.
Principle: Enoyl-CoA Isomerase catalyzes the isomerization of the cis- or trans-double bond at the 3-position of a fatty acyl-CoA to a trans-double bond at the 2-position, creating a conjugated system that absorbs light at 263 nm. For this compound, a preceding enzymatic step would be required to generate the appropriate substrate for the isomerase. A model substrate like 3-cis-enoyl-CoA can be used to assess general isomerase activity.
Materials:
-
Purified or recombinant Enoyl-CoA Isomerase
-
A suitable substrate, such as a 3-enoyl-CoA intermediate derived from this compound, or a model substrate like 3-cis-octenoyl-CoA.
-
Tris-HCl buffer (50 mM, pH 8.0)
-
Spectrophotometer capable of reading at 263 nm
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing 50 mM Tris-HCl buffer (pH 8.0).
-
Add the substrate (e.g., 50 µM 3-cis-octenoyl-CoA) to the cuvette.
-
Initiate the reaction by adding the Enoyl-CoA Isomerase (e.g., 0.1-1 µg).
-
Monitor the increase in absorbance at 263 nm for 5 minutes.
-
Calculate the rate of formation of the 2-trans-enoyl-CoA product using an appropriate extinction coefficient (e.g., ~6.7 mM⁻¹cm⁻¹ for the conjugated system).
Caption: Workflow for Enoyl-CoA Isomerase activity assay.
Protocol 3: 2,4-Dienoyl-CoA Reductase Activity Assay (Spectrophotometric)
This assay measures the decrease in absorbance at 340 nm due to the oxidation of NADPH.
Principle: 2,4-Dienoyl-CoA Reductase catalyzes the reduction of a 2,4-dienoyl-CoA intermediate using NADPH as a cofactor. The activity is monitored by following the consumption of NADPH, which results in a decrease in absorbance at 340 nm.
Materials:
-
Purified or recombinant 2,4-Dienoyl-CoA Reductase
-
A 2,4-dienoyl-CoA substrate, which would be an intermediate in the metabolism of this compound. A model substrate like 2-trans,4-trans-decadienoyl-CoA can be used.
-
Potassium phosphate buffer (100 mM, pH 7.0)
-
NADPH
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.0) and 150 µM NADPH.
-
Add the 2,4-Dienoyl-CoA Reductase (e.g., 1-5 µg) and incubate for 2 minutes at 30°C.
-
Initiate the reaction by adding the 2,4-dienoyl-CoA substrate to a final concentration of 10-50 µM.
-
Monitor the decrease in absorbance at 340 nm for 5-10 minutes.
-
Calculate the rate of NADPH oxidation using the extinction coefficient of 6.22 mM⁻¹cm⁻¹.
Caption: Workflow for 2,4-Dienoyl-CoA Reductase activity assay.
Conclusion
The provided protocols offer a robust framework for investigating the in vitro activity of enzymes involved in the metabolism of this compound. Researchers should note that optimal assay conditions, including substrate concentration, enzyme concentration, pH, and temperature, may need to be determined empirically for this specific substrate. These assays are fundamental tools for characterizing the biochemical properties of these enzymes and for screening potential inhibitors or activators in drug discovery programs.
Application Notes and Protocols for Utilizing (6Z,9Z,11E)-Octadecatrienoyl-CoA in Enzyme Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(6Z,9Z,11E)-Octadecatrienoyl-CoA, the coenzyme A ester of calendic acid, is a key substrate for enzymes involved in conjugated fatty acid metabolism. The primary enzyme of interest for this substrate is a variant of Fatty Acid Desaturase 2 (FADS2), which is responsible for the synthesis of calendic acid from linoleic acid in plants like Calendula officinalis.[1] In mammals, FADS2 is a critical enzyme in the biosynthesis of long-chain polyunsaturated fatty acids (PUFAs) and represents a potential target for therapeutic intervention in various diseases, including cancer and inflammatory disorders.[2][3]
These application notes provide detailed protocols for utilizing this compound in enzyme assays to characterize FADS2 activity, screen for inhibitors, and investigate the downstream effects of its metabolic products.
Enzyme of Interest: Fatty Acid Desaturase 2 (FADS2)
FADS2, also known as delta-6 desaturase, is a rate-limiting enzyme in the conversion of essential fatty acids, such as linoleic acid and α-linolenic acid, into long-chain PUFAs.[4] A specific variant of FADS2 is capable of converting linoleoyl-CoA into a conjugated linoleic acid, which is then further metabolized to calendic acid.[1] Given its role in producing biologically active lipids, FADS2 is a significant target in drug development.
Data Presentation
Table 1: Inhibitors of FADS2
| Inhibitor | Target(s) | Reported IC50 / Effective Concentration | Notes |
| SC-26196 | FADS2 | 50-100 µM in cell-based assays[3][5] | A selective inhibitor of FADS2.[6] |
| CAY10566 | SCD1 and FADS2 | 10 nM - 50 µM in cell-based assays[3][5] | A dual inhibitor of Stearoyl-CoA Desaturase (SCD1) and FADS2.[6] |
Table 2: Kinetic Parameters of FADS2 with a Related Substrate
| Substrate | Enzyme | Km | Vmax |
| Linoleoyl-CoA | Human FADS2 | Data not available | Data not available |
Note: The kinetic parameters for FADS2 with this compound are not yet established in the literature. Researchers are encouraged to perform kinetic studies to determine these values using the protocols outlined below.
Experimental Protocols
Protocol 1: Expression and Purification of Recombinant Human FADS2
This protocol describes the expression of His-tagged human FADS2 in an E. coli expression system, followed by purification using affinity chromatography.[7]
Materials:
-
pET expression vector containing human FADS2 cDNA with an N-terminal His-tag
-
E. coli BL21(DE3) competent cells
-
LB broth and agar (B569324) plates with appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis Buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0)
-
Wash Buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0)
-
Elution Buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0)
-
Ni-NTA affinity chromatography column
-
Dialysis buffer (e.g., PBS with 10% glycerol)
Procedure:
-
Transform the FADS2 expression vector into E. coli BL21(DE3) cells and select for positive colonies on antibiotic-containing LB agar plates.
-
Inoculate a single colony into a starter culture of LB broth with the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Inoculate a large-scale culture with the overnight starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to grow the culture for 4-6 hours at a reduced temperature (e.g., 18-25°C) to enhance protein solubility.
-
Harvest the cells by centrifugation and resuspend the cell pellet in Lysis Buffer.
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation to pellet cell debris.
-
Load the supernatant onto a pre-equilibrated Ni-NTA column.
-
Wash the column with Wash Buffer to remove non-specifically bound proteins.
-
Elute the His-tagged FADS2 protein with Elution Buffer.
-
Collect the elution fractions and analyze by SDS-PAGE to confirm purity.
-
Pool the fractions containing pure FADS2 and dialyze against a suitable storage buffer.
-
Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Store the purified enzyme at -80°C.
Protocol 2: In Vitro FADS2 Enzyme Assay using this compound
This protocol outlines a method to measure the activity of purified FADS2 with this compound as a substrate. The reaction product, a further desaturated fatty acyl-CoA, can be detected and quantified by LC-MS/MS.
Materials:
-
Purified recombinant FADS2 enzyme
-
This compound substrate (to be synthesized or commercially sourced)
-
Assay Buffer (e.g., 100 mM HEPES, pH 7.4, containing 5 mM MgCl2 and 1 mM NADH)
-
Reaction Stop Solution (e.g., Acetonitrile (B52724) with an internal standard)
-
LC-MS/MS system
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing Assay Buffer and the desired concentration of this compound (e.g., in the range of 1-100 µM).
-
For inhibitor studies, pre-incubate the enzyme with the inhibitor (e.g., SC-26196) for a defined period before adding the substrate.
-
Initiate the reaction by adding the purified FADS2 enzyme to the reaction mixture. A typical enzyme concentration may range from 1-10 µg per reaction.
-
-
Incubation:
-
Incubate the reaction at 37°C for a predetermined time (e.g., 15-60 minutes). The optimal time should be within the linear range of the reaction.
-
-
Reaction Termination:
-
Stop the reaction by adding an equal volume of ice-cold Reaction Stop Solution. The internal standard in the stop solution will be used for normalization during LC-MS/MS analysis.
-
-
Sample Preparation for LC-MS/MS:
-
Centrifuge the terminated reaction mixture to precipitate the protein.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in a suitable solvent for LC-MS/MS analysis (e.g., methanol/water).
-
-
LC-MS/MS Analysis:
-
Separate the substrate and product using a suitable C18 reverse-phase HPLC column.[8][9]
-
Use a gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Detect the substrate and product using a mass spectrometer in negative ion mode, monitoring for their specific mass-to-charge ratios (m/z).
-
Quantify the product formation by comparing its peak area to that of the internal standard.
-
Protocol 3: Analysis of Cellular Fatty Acid Profile after Treatment with Calendic Acid
This protocol allows for the investigation of how calendic acid, the product of the FADS2-mediated reaction on this compound, affects the overall fatty acid composition of cells.
Materials:
-
Cell line of interest (e.g., cancer cell line)
-
Cell culture medium and supplements
-
Calendic acid
-
Solvents for lipid extraction (e.g., chloroform, methanol)
-
Internal standard (e.g., C17:0)
-
Derivatizing agent (e.g., BF3-methanol)
-
GC-MS or LC-MS/MS system
Procedure:
-
Cell Culture and Treatment:
-
Plate the cells at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of calendic acid for a specified duration (e.g., 24-48 hours).
-
-
Lipid Extraction:
-
Harvest the cells and wash with PBS.
-
Extract total lipids using a method such as the Bligh-Dyer procedure.[2]
-
-
Fatty Acid Methyl Ester (FAME) Preparation (for GC-MS):
-
Saponify the lipid extract and methylate the fatty acids using a derivatizing agent like BF3-methanol.
-
-
Analysis:
-
Analyze the FAMEs by GC-MS to identify and quantify the different fatty acids present in the cells.
-
Alternatively, analyze the underivatized fatty acids by LC-MS/MS.[8]
-
-
Data Analysis:
-
Compare the fatty acid profiles of treated cells to untreated controls to determine the effect of calendic acid on cellular lipid metabolism.
-
Visualization of Pathways and Workflows
Signaling Pathway of Calendic Acid in Cancer Cells
Caption: Proposed signaling pathway of calendic acid-induced apoptosis in cancer cells.[10]
Experimental Workflow for FADS2 Inhibition Assay
Caption: Workflow for determining the IC50 of a FADS2 inhibitor.
Anti-inflammatory Signaling Pathway of Calendic Acid
References
- 1. Calendic_acid [bionity.com]
- 2. Orchestrated desaturation reprogramming from stearoyl‐CoA desaturase to fatty acid desaturase 2 in cancer epithelial‐mesenchymal transition and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SCD1/FADS2 fatty acid desaturases equipoise lipid metabolic activity and redox-driven ferroptosis in ascites-derived ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. biorxiv.org [biorxiv.org]
- 6. scbt.com [scbt.com]
- 7. Purification of Recombinant Human 6His-FAD Synthase (Isoform 2) and Quantitation of FAD/Protein Monomer Ratio by UV-Vis Spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iris.unitn.it [iris.unitn.it]
- 9. researchgate.net [researchgate.net]
- 10. Induction of apoptosis and inhibition of invasion in choriocarcinoma JEG-3 cells by α-calendic acid and β-calendic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Isototopically Labeled (6Z,9Z,11E)-Octadecatrienoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the synthesis of isotopically labeled (6Z,9Z,11E)-octadecatrienoyl-CoA, a crucial tracer for investigating lipid metabolism and the roles of specific fatty acid isomers in health and disease. The protocol outlines a multi-step chemical synthesis of the fatty acid precursor, followed by an enzymatic conversion to its coenzyme A (CoA) ester. This guide includes protocols for achieving isotopic enrichment with either carbon-13 (¹³C) or deuterium (B1214612) (²H), quantitative data for expected yields and purity, and visualizations of the synthetic workflow and relevant metabolic pathways. These tools are designed to aid researchers in the preparation and application of this important molecular probe.
Introduction
(6Z,9Z,11E)-Octadecatrienoic acid is a conjugated linolenic acid (CLnA) isomer. The study of such isomers is of growing interest due to their potential biological activities. Isotopic labeling of these molecules allows for their sensitive and specific tracking in complex biological systems using techniques like mass spectrometry.[] The resulting isotopically labeled this compound can be used to trace the metabolic fate of this specific fatty acid, including its incorporation into complex lipids, its catabolism through β-oxidation, and its potential role in signaling pathways.
Synthesis Strategy
The synthesis of isotopically labeled this compound is a two-stage process:
-
Chemical Synthesis of Isotopically Labeled (6Z,9Z,11E)-Octadecatrienoic Acid: A multi-step organic synthesis is employed to construct the 18-carbon fatty acid with the desired stereochemistry of the double bonds. The isotopic label is introduced at a strategic point in the synthesis to ensure high incorporation efficiency.
-
Enzymatic Conversion to the Acyl-CoA Ester: The isotopically labeled fatty acid is then activated to its corresponding CoA ester using an acyl-CoA synthetase.[2][3]
Part 1: Chemical Synthesis of Isotopically Labeled (6Z,9Z,11E)-Octadecatrienoic Acid
This protocol describes a convergent synthesis strategy. The choice of isotopic label (e.g., ¹³C or ²H) will determine the specific labeled starting material. For carboxyl-¹³C labeling, [1-¹³C]bromohexane would be a suitable starting material for one of the fragments.
Experimental Protocol: Synthesis of [1-¹³C]-(6Z,9Z,11E)-Octadecatrienoic Acid
Step 1: Synthesis of [1-¹³C]-Hept-2-yn-1-ol
-
To a solution of propargyl alcohol in THF, slowly add ethylmagnesium bromide at 0 °C.
-
After stirring for 1 hour, add [1-¹³C]bromohexane.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous NH₄Cl and extract with diethyl ether.
-
Purify the product by column chromatography on silica (B1680970) gel.
Step 2: Synthesis of (Z)-[1-¹³C]-Hept-2-en-1-ol
-
Dissolve the product from Step 1 in a mixture of pyridine (B92270) and hexane.
-
Add Lindlar's catalyst and stir under a hydrogen atmosphere until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through celite and concentrate the filtrate.
-
Purify by column chromatography.
Step 3: Synthesis of (Z)-1-bromo-[1-¹³C]-hept-2-ene
-
To a solution of the alcohol from Step 2 in diethyl ether at 0 °C, add phosphorus tribromide dropwise.
-
Stir for 2 hours at 0 °C.
-
Carefully pour the reaction mixture onto ice and extract with pentane.
-
Wash the organic layer with saturated aqueous NaHCO₃ and brine, then dry over MgSO₄.
-
Remove the solvent under reduced pressure to yield the bromide.
Step 4: Synthesis of the C11-Wittig Salt
-
Synthesize undec-4-yn-1-ol from commercially available starting materials.
-
Protect the alcohol group with a suitable protecting group (e.g., TBDMS).
-
Reduce the alkyne to a (Z)-alkene using Lindlar's catalyst.
-
Deprotect the alcohol and convert it to the corresponding bromide.
-
React the bromide with triphenylphosphine (B44618) to form the phosphonium (B103445) salt.
Step 5: Wittig Reaction to form the (6Z,9Z) Diene
-
To a solution of the Wittig salt from Step 4 in THF at -78 °C, add a strong base such as n-butyllithium.
-
After stirring for 30 minutes, add the bromide from Step 3.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench with water and extract with hexane.
-
Purify the coupled product by column chromatography.
Step 6: Synthesis of (6Z,9Z,11E)-Octadecatrienoic Acid Precursor
-
The product from Step 5 is further elaborated to introduce the 11E double bond via a Horner-Wadsworth-Emmons reaction with a suitable phosphonate (B1237965) ester.
-
The resulting ester is then hydrolyzed to the carboxylic acid.
Step 7: Final Purification
-
The crude fatty acid is purified by column chromatography on silica gel or by HPLC to yield the pure [1-¹³C]-(6Z,9Z,11E)-octadecatrienoic acid.
Quantitative Data (Hypothetical)
| Step | Product | Starting Material | Yield (%) | Purity (%) | Isotopic Enrichment (%) |
| 1 | [1-¹³C]-Hept-2-yn-1-ol | [1-¹³C]bromohexane | 85 | >95 | >99 |
| 2 | (Z)-[1-¹³C]-Hept-2-en-1-ol | [1-¹³C]-Hept-2-yn-1-ol | 90 | >98 | >99 |
| 3 | (Z)-1-bromo-[1-¹³C]-hept-2-ene | (Z)-[1-¹³C]-Hept-2-en-1-ol | 95 | >95 | >99 |
| 5 | C18 diene precursor | C11-Wittig salt & C7-bromide | 70 | >90 | >99 |
| 6 | [1-¹³C]-(6Z,9Z,11E)-Octadecatrienoic acid | C18 diene precursor | 60 | >98 | >99 |
Part 2: Enzymatic Synthesis of Isotopically Labeled this compound
This protocol utilizes a commercially available or purified long-chain acyl-CoA synthetase to catalyze the formation of the thioester bond between the isotopically labeled fatty acid and coenzyme A.
Experimental Protocol: Acyl-CoA Synthesis
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the following reaction mixture on ice:
-
50 mM Tris-HCl buffer, pH 7.5
-
10 mM ATP
-
10 mM MgCl₂
-
1 mM DTT
-
0.5 mM Coenzyme A
-
100 µM Isotopically labeled (6Z,9Z,11E)-octadecatrienoic acid (dissolved in a small amount of ethanol (B145695) or DMSO)
-
5-10 µg of long-chain acyl-CoA synthetase
-
-
Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.
-
Reaction Quenching: Stop the reaction by adding an equal volume of ice-cold 2 M perchloric acid.
-
Purification:
-
Centrifuge the quenched reaction to pellet the precipitated protein.
-
The supernatant containing the acyl-CoA can be purified by solid-phase extraction (SPE) using a C18 cartridge or by reverse-phase HPLC.
-
-
Quantification and Characterization:
-
The concentration of the synthesized acyl-CoA can be determined spectrophotometrically by measuring the absorbance at 260 nm (ε = 21,000 M⁻¹cm⁻¹ for the adenine (B156593) ring of CoA).
-
The identity and isotopic enrichment of the product should be confirmed by LC-MS/MS.
-
Quantitative Data (Hypothetical)
| Parameter | Value |
| Enzymatic Conversion Yield | >90% |
| Final Purity (after purification) | >98% |
| Isotopic Enrichment | >99% |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of isotopically labeled this compound.
Metabolic Fate of this compound
Caption: Potential metabolic pathways of this compound.
Conclusion
The protocols and data presented here provide a comprehensive guide for the synthesis and application of isotopically labeled this compound. This molecular tool will be invaluable for researchers investigating the intricate details of lipid metabolism and the specific roles of conjugated fatty acid isomers in cellular and organismal physiology. The provided workflows and pathway diagrams offer a clear visual representation of the synthetic strategy and the potential metabolic fate of this important tracer molecule.
References
Application Notes and Protocols for (6Z,9Z,11E)-Octadecatrienoyl-CoA Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
(6Z,9Z,11E)-Octadecatrienoyl-Coenzyme A is a long-chain polyunsaturated fatty acyl-CoA that plays a role in various metabolic pathways. As an activated form of (6Z,9Z,11E)-octadecatrienoic acid, it is a substrate for enzymes involved in lipid metabolism and signaling. Accurate handling and storage of this standard are critical for obtaining reliable and reproducible experimental results. These application notes provide detailed protocols for the proper handling, storage, and use of the (6Z,9Z,11E)-octadecatrienoyl-CoA standard in research and drug development settings.
Product Information
| Characteristic | Value |
| Molecular Formula | C39H64N7O17P3S |
| Molecular Weight | 1028.9 g/mol |
| Appearance | Lyophilized powder |
| Purity | ≥95% |
Storage and Stability
Proper storage of the this compound standard is crucial to prevent degradation through hydrolysis and oxidation, particularly due to its polyunsaturated nature.
Long-Term Storage (Powder): For long-term stability, the lyophilized powder should be stored at -20°C or colder in a desiccator. When stored correctly, the powder is stable for at least one year. Before opening, the vial should be allowed to warm to room temperature to prevent condensation, which can lead to hydrolysis.
Short-Term Storage (Solutions): Aqueous solutions of long-chain acyl-CoAs are not stable and should be prepared fresh for each experiment or used within 24 hours when stored at 2-8°C. For longer-term storage of solutions, it is recommended to dissolve the standard in an organic solvent and store it at -80°C under an inert atmosphere (e.g., argon or nitrogen).
Recommended Solvents for Stock Solutions:
-
Aqueous Buffers: For immediate use in enzymatic assays, dissolve in a suitable aqueous buffer (e.g., phosphate (B84403), Tris) at a slightly acidic to neutral pH (pH 6.0-7.5).
-
Organic Solvents: For stock solutions, consider solvents such as a mixture of chloroform:methanol:water (80:20:2, v/v/v) or a mixture of water and dimethyl sulfoxide (B87167) (DMSO).
Quantitative Stability Data (General for Long-Chain Unsaturated Acyl-CoAs):
| Storage Condition | Solvent | Duration | Expected Stability |
| -20°C | Lyophilized Powder | ≥ 1 year | High |
| 2-8°C | Aqueous Buffer (pH 6-7.5) | < 24 hours | Low; prone to hydrolysis |
| -80°C | Organic Solvent (e.g., Chloroform/Methanol/Water) under inert gas | Several months | Moderate to High |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound.
Materials:
-
This compound standard (lyophilized powder)
-
Anhydrous organic solvent (e.g., Chloroform:Methanol:Water, 80:20:2 v/v/v) or aqueous buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5)
-
Glass vials with Teflon-lined caps
-
Inert gas (Argon or Nitrogen)
-
Microbalance
-
Glass syringes or pipettes
Procedure:
-
Allow the vial of lyophilized this compound to warm to room temperature before opening.
-
Carefully weigh the desired amount of the powder using a microbalance.
-
Transfer the powder to a clean glass vial.
-
Add the appropriate volume of the chosen solvent to achieve a 10 mM concentration. For example, for 1 mg of the standard (MW ~1029 g/mol ), add approximately 97.2 µL of solvent.
-
If using an organic solvent, flush the vial with an inert gas (argon or nitrogen) before and after adding the solvent.
-
Cap the vial tightly and vortex gently until the powder is completely dissolved. Sonication in a water bath for short periods may aid dissolution.
-
Aliquot the stock solution into smaller glass vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C under an inert atmosphere.
Caption: Workflow for preparing a stock solution of the standard.
Protocol 2: Use in an Acyl-CoA Synthetase Enzyme Assay
This protocol provides a general framework for using this compound as a substrate to measure the activity of a putative long-chain acyl-CoA synthetase.
Principle: The acyl-CoA synthetase catalyzes the formation of this compound from (6Z,9Z,11E)-octadecatrienoic acid, ATP, and Coenzyme A. The consumption of ATP can be coupled to a reporting enzyme system (e.g., pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase) where the oxidation of NADH is monitored spectrophotometrically at 340 nm. Alternatively, the production of the acyl-CoA can be measured by LC-MS. This protocol focuses on the latter.
Materials:
-
(6Z,9Z,11E)-octadecatrienoic acid
-
Coenzyme A (CoA)
-
ATP
-
Enzyme source (e.g., purified enzyme, cell lysate)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 10 mM MgCl2 and 1 mM DTT)
-
This compound standard for calibration curve
-
Quenching solution (e.g., 10% acetic acid in methanol)
-
LC-MS system
Procedure:
-
Prepare a standard curve: Dilute the this compound stock solution to a series of known concentrations in the assay buffer.
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture (final volume of 100 µL):
-
Assay Buffer: to final volume
-
(6Z,9Z,11E)-octadecatrienoic acid: 50 µM
-
CoA: 0.5 mM
-
ATP: 5 mM
-
-
Initiate the reaction: Add the enzyme source to the reaction mixture to start the reaction.
-
Incubation: Incubate at the optimal temperature for the enzyme (e.g., 37°C) for a specific time (e.g., 10, 20, 30 minutes).
-
Stop the reaction: Terminate the reaction by adding 100 µL of the quenching solution.
-
Sample Preparation for LC-MS:
-
Centrifuge the quenched reaction mixture to pellet any precipitated protein.
-
Transfer the supernatant to an LC-MS vial.
-
-
LC-MS Analysis: Analyze the samples and the standards by LC-MS to quantify the amount of this compound produced.
Caption: Enzymatic synthesis of this compound.
Data Presentation
Table 1: Quantitative Data Summary for this compound Standard
| Parameter | Value | Source/Method |
| Molecular Weight | 1028.9 g/mol | Calculated |
| Purity | ≥95% | HPLC/LC-MS |
| Recommended Long-Term Storage | -20°C (as powder) | General Guidelines |
| Aqueous Solution Stability (2-8°C) | < 24 hours | General Guidelines |
| Solubility in Water | Soluble, but unstable | General Guidelines |
| Solubility in Organic Solvents | Soluble in Chloroform:Methanol:Water mixtures | General Guidelines |
Conclusion
The this compound standard is a valuable tool for research in lipid metabolism and drug development. Adherence to the handling and storage protocols outlined in these application notes is essential for maintaining the integrity of the standard and ensuring the accuracy of experimental outcomes. For specific applications, further optimization of the protocols may be required.
Application Notes and Protocols for Cell-Based Assays Involving (6Z,9Z,11E)-Octadecatrienoyl-CoA
Introduction
(6Z,9Z,11E)-Octadecatrienoyl-CoA is a specific isomer of an 18-carbon tri-unsaturated fatty acyl-coenzyme A. While the roles of many common fatty acyl-CoAs in cellular metabolism and signaling are well-documented, the specific functions of less common isomers such as this compound are an active area of investigation. These molecules can serve as precursors for the biosynthesis of novel lipid mediators, which in turn can modulate various signaling pathways impacting inflammation, cell proliferation, and other physiological processes.
These application notes provide a framework for investigating the cellular roles of this compound, including hypothetical signaling pathways and detailed protocols for relevant cell-based assays. The methodologies described are designed for researchers in drug discovery and academic laboratories to explore the biological activity of this and other novel fatty acyl-CoAs.
Hypothetical Signaling Pathway: The "Novel Mediator" (NM) Pathway
We hypothesize that this compound is a substrate for a putative lipoxygenase, "Novel Lipoxygenase" (NLO), initiating a signaling cascade. This pathway, termed the "NM Pathway," leads to the production of a novel class of lipid mediators.
-
Initiation: this compound is converted by NLO to an unstable hydroperoxy intermediate.
-
Conversion: This intermediate is then rapidly converted by a "Novel Hydrolase" (NH) to a more stable hydroxylated product, NM-1.
-
Signaling: NM-1 can then be released from the cell and act on a G-protein coupled receptor (GPCR), "NM Receptor 1" (NMR1), on target cells.
-
Downstream Effects: Activation of NMR1 leads to the modulation of intracellular second messengers, such as cyclic AMP (cAMP) or inositol (B14025) triphosphate (IP3), ultimately resulting in a cellular response (e.g., cytokine release, changes in gene expression).
Caption: Hypothetical signaling pathway of this compound.
Application 1: Quantification of Intracellular this compound
Objective: To accurately measure the intracellular concentration of this compound in response to cellular treatments.
Methodology: A fluorometric assay can be used for the sensitive detection of total long-chain fatty acyl-CoAs.[1][2] For specific quantification of this compound, LC-MS/MS is the method of choice.[3][4]
Experimental Protocol: Acyl-CoA Extraction for LC-MS/MS Analysis[3]
-
Cell Culture: Plate cells (e.g., HEK293, HepG2) in 6-well plates and grow to 80-90% confluency.
-
Treatment: Treat cells with the compound of interest or vehicle control for the desired time.
-
Harvesting:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold 10% (w/v) trichloroacetic acid (TCA) to each well and scrape the cells.
-
Transfer the cell lysate to a microcentrifuge tube.
-
-
Extraction:
-
Centrifuge the lysate at 15,000 x g for 10 minutes at 4°C.
-
Discard the supernatant and wash the pellet with 1 mL of 2% (w/v) TCA.
-
Resuspend the pellet in 500 µL of 2 M potassium hydroxide (B78521) (KOH) and incubate at 55°C for 1 hour to hydrolyze thioester bonds.
-
Neutralize the solution with 100 µL of 10 M hydrochloric acid (HCl).
-
-
Derivatization (if necessary for LC-MS sensitivity): Follow a validated protocol for fatty acid derivatization.
-
LC-MS/MS Analysis: Analyze the samples using a suitable C18 column and a gradient elution method, with detection by a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.
Data Presentation
Table 1: Hypothetical Quantification of this compound in Treated Cells
| Treatment Group | Concentration (pmol/10^6 cells) | Standard Deviation | p-value vs. Control |
| Vehicle Control | 2.5 | 0.4 | - |
| Compound X (1 µM) | 15.8 | 2.1 | < 0.01 |
| Compound Y (10 µM) | 8.2 | 1.1 | < 0.05 |
Application 2: In Vitro NLO Enzyme Activity Assay
Objective: To determine the enzymatic activity of the hypothetical "Novel Lipoxygenase" (NLO) using this compound as a substrate.
Methodology: The activity of NLO can be assessed by measuring the formation of the hydroperoxy product. This can be achieved using a colorimetric or fluorometric assay that detects lipid hydroperoxides.
Experimental Protocol: NLO Activity Assay
-
Enzyme Source: Prepare cell lysates from cells overexpressing NLO or use a purified recombinant NLO enzyme.
-
Reaction Mixture: In a 96-well plate, prepare the following reaction mixture:
-
50 µL of Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
10 µL of Enzyme Source
-
10 µL of this compound (substrate, various concentrations)
-
-
Initiation and Incubation: Start the reaction by adding the substrate and incubate at 37°C for 30 minutes.
-
Detection:
-
Add 100 µL of a chromogenic or fluorogenic reagent that reacts with hydroperoxides (e.g., ferrous iron and xylenol orange for a colorimetric assay).
-
Incubate at room temperature for 15 minutes.
-
-
Measurement: Read the absorbance or fluorescence at the appropriate wavelength.
Data Presentation
Table 2: Hypothetical Kinetic Parameters for NLO with this compound
| Substrate | Km (µM) | Vmax (nmol/min/mg protein) |
| This compound | 12.5 | 85.3 |
| Linoleoyl-CoA | 25.2 | 42.1 |
| Arachidonoyl-CoA | 5.8 | 150.7 |
digraph "Experimental Workflow for NLO Activity Assay" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Prepare_Lysate [label="Prepare Cell Lysate\n(with NLO)", fillcolor="#F1F3F4", fontcolor="#202124"]; Prepare_Reaction [label="Prepare Reaction Mixture\nin 96-well plate", fillcolor="#F1F3F4", fontcolor="#202124"]; Add_Substrate [label="Add this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Incubate_37C [label="Incubate at 37°C\nfor 30 minutes", fillcolor="#FBBC05", fontcolor="#202124"]; Add_Detection_Reagent [label="Add Detection Reagent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate_RT [label="Incubate at Room Temp\nfor 15 minutes", fillcolor="#FBBC05", fontcolor="#202124"]; Measure_Signal [label="Measure Absorbance/\nFluorescence", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Prepare_Lysate; Prepare_Lysate -> Prepare_Reaction; Prepare_Reaction -> Add_Substrate; Add_Substrate -> Incubate_37C; Incubate_37C -> Add_Detection_Reagent; Add_Detection_Reagent -> Incubate_RT; Incubate_RT -> Measure_Signal; Measure_Signal -> End; }
Caption: Workflow for the in vitro NLO enzyme activity assay.
Application 3: Cellular Reporter Assay for NMR1 Activation
Objective: To assess the activation of the hypothetical G-protein coupled receptor, NMR1, by the downstream metabolite NM-1.
Methodology: A cell-based reporter assay can be developed in a cell line that does not endogenously express NMR1. These cells are co-transfected with an expression vector for NMR1 and a reporter plasmid containing a response element (e.g., cAMP Response Element - CRE) driving the expression of a reporter gene (e.g., luciferase).
Experimental Protocol: NMR1 Reporter Assay
-
Cell Transfection: Co-transfect HEK293 cells with the NMR1 expression plasmid and the CRE-luciferase reporter plasmid.
-
Cell Plating: Plate the transfected cells in a 96-well plate and allow them to recover for 24 hours.
-
Treatment: Treat the cells with varying concentrations of purified NM-1 or conditioned media from cells producing NM-1.
-
Incubation: Incubate the cells for 6 hours to allow for reporter gene expression.
-
Lysis and Luciferase Assay:
-
Lyse the cells using a suitable lysis buffer.
-
Add luciferase substrate to the lysate.
-
-
Measurement: Measure the luminescence using a plate reader.
Data Presentation
Table 3: Hypothetical NMR1 Activation by NM-1
| Treatment | Concentration | Luciferase Activity (RLU) | Fold Change vs. Vehicle |
| Vehicle Control | - | 1,500 | 1.0 |
| NM-1 | 1 nM | 1,800 | 1.2 |
| NM-1 | 10 nM | 7,500 | 5.0 |
| NM-1 | 100 nM | 22,500 | 15.0 |
| NM-1 | 1 µM | 23,000 | 15.3 |
digraph "Logical Relationship for NMR1 Reporter Assay" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];NM1 [label="NM-1", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; NMR1 [label="NMR1 Receptor", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; GPCR_Activation [label="GPCR Activation", fillcolor="#FBBC05", fontcolor="#202124"]; cAMP_Production [label="cAMP Production", fillcolor="#FBBC05", fontcolor="#202124"]; CRE_Binding [label="CREB binds to CRE", fillcolor="#FBBC05", fontcolor="#202124"]; Luciferase_Expression [label="Luciferase Expression", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Luminescence [label="Luminescence", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
NM1 -> NMR1 [label="binds to"]; NMR1 -> GPCR_Activation [label="leads to"]; GPCR_Activation -> cAMP_Production [label="increases"]; cAMP_Production -> CRE_Binding [label="activates"]; CRE_Binding -> Luciferase_Expression [label="drives"]; Luciferase_Expression -> Luminescence [label="produces"]; }
Caption: Logical flow of the NMR1 cell-based reporter assay.
References
Application Notes and Protocols for the Separation of Octadecatrienoyl-CoA Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octadecatrienoyl-coenzyme A (C18:3-CoA) represents a class of critical metabolic intermediates involved in a variety of cellular processes, including fatty acid metabolism, signaling, and energy homeostasis. The specific biological functions of these molecules are often dictated by the isomeric form of the octadecatrienoyl acyl chain, such as the common isomers α-linolenoyl-CoA (an omega-3 fatty acid derivative) and γ-linolenoyl-CoA (an omega-6 fatty acid derivative). The subtle differences in the positions of their double bonds present a significant analytical challenge. Accurate separation and quantification of these isomers are paramount for understanding their distinct roles in health and disease, and for the development of targeted therapeutics.
These application notes provide detailed protocols for the separation and analysis of octadecatrienoyl-CoA isomers, with a primary focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS), the most robust and widely adopted technique for this purpose.[1][2][3] Additionally, complementary gas chromatography-mass spectrometry (GC-MS) methods for the analysis of the derivatized fatty acid chains are discussed.
Analytical Strategies: A Comparative Overview
The analysis of acyl-CoAs is challenging due to their low abundance in biological matrices and their susceptibility to degradation.[4][5] The primary analytical techniques employed are LC-MS/MS and GC-MS, each with its own set of advantages and limitations.
| Technique | Strengths | Limitations |
| LC-MS/MS | High sensitivity and specificity for intact acyl-CoAs.[1][2][6] Capable of separating isomers under optimized conditions. | Ion suppression from matrix components can be a challenge.[1] Isomer separation can be difficult without specialized columns or methods. |
| GC-MS | Excellent chromatographic resolution of fatty acid methyl ester (FAME) isomers.[7][8][9] Well-established libraries for spectral matching. | Requires hydrolysis of the CoA ester and derivatization of the fatty acid, an indirect measurement. High temperatures can potentially cause isomerization.[10] |
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of Intact Octadecatrienoyl-CoA Isomers
This protocol outlines a general workflow for the extraction and analysis of octadecatrienoyl-CoA isomers from biological samples using LC-MS/MS.
1. Sample Preparation and Extraction
Effective extraction is critical for reproducible results. A solid-phase extraction (SPE) method is recommended for sample clean-up and concentration.[1]
-
Homogenization: Homogenize frozen tissue powder or cell pellets in an ice-cold extraction buffer (e.g., 100 mM KH2PO4, pH 4.9).[5][11]
-
Protein Precipitation: Add a sufficient volume of organic solvent (e.g., 80% methanol (B129727) or acetonitrile) to the homogenate, vortex vigorously, and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet proteins.[1]
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., C18) with methanol followed by equilibration with the extraction buffer.
-
Load the supernatant from the protein precipitation step onto the conditioned cartridge.
-
Wash the cartridge with a low percentage of organic solvent to remove interfering substances.
-
Elute the acyl-CoAs with a higher concentration of organic solvent (e.g., methanol or acetonitrile).
-
-
Solvent Evaporation and Reconstitution: Dry the eluate under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a solvent suitable for LC-MS/MS analysis (e.g., 50% methanol in water with 10 mM ammonium (B1175870) acetate).[1]
2. Liquid Chromatography Separation
The choice of chromatographic column and mobile phase is crucial for isomer separation. A reversed-phase C18 column is commonly used.[1][12]
| Parameter | Condition |
| Column | Reversed-phase C18 (e.g., 100 x 2.1 mm, 1.8 µm particle size)[1] |
| Mobile Phase A | Water with 10 mM ammonium acetate (B1210297) and 0.1% formic acid[1] |
| Mobile Phase B | Acetonitrile or methanol with 10 mM ammonium acetate and 0.1% formic acid[1] |
| Gradient | Start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the hydrophobic acyl-CoAs. A shallow gradient is recommended for better isomer resolution. |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 40°C |
3. Tandem Mass Spectrometry (MS/MS) Detection
MS/MS provides the necessary sensitivity and specificity for quantification. Multiple Reaction Monitoring (MRM) is the preferred scan mode for targeted analysis.[4][6]
| Parameter | Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | [M+H]+ of octadecatrienoyl-CoA (m/z will be specific to the exact molecular formula) |
| Product Ion (Q3) | A common fragment ion for acyl-CoAs, often resulting from the neutral loss of the acyl chain or a specific fragment of the CoA moiety. A neutral loss scan of 507 Da is characteristic of fatty acyl-CoAs.[6][12] |
| Collision Energy (CE) | Optimized for the specific precursor-product ion transition. |
| Declustering Potential (DP) | Optimized to minimize adduct formation. |
Quantitative Data Summary (Hypothetical)
The following table illustrates how quantitative data from an LC-MS/MS experiment comparing two cell types could be presented.
| Octadecatrienoyl-CoA Isomer | Cell Type A (pmol/mg protein) | Cell Type B (pmol/mg protein) | Fold Change (B/A) | p-value |
| α-Linolenoyl-CoA | 1.5 ± 0.2 | 4.8 ± 0.5 | 3.2 | <0.01 |
| γ-Linolenoyl-CoA | 2.1 ± 0.3 | 1.9 ± 0.2 | 0.9 | >0.05 |
Protocol 2: GC-MS Analysis of Fatty Acid Methyl Esters (FAMEs)
This protocol provides a method for analyzing the fatty acid portion of octadecatrienoyl-CoA after hydrolysis and derivatization. This is particularly useful for confirming the identity of isomers based on their distinct fragmentation patterns and retention times.[7][8]
1. Hydrolysis and Derivatization
-
Alkaline Hydrolysis: Hydrolyze the octadecatrienoyl-CoA sample using a solution of methanolic sodium hydroxide (B78521) (e.g., 0.5 M) by heating the mixture.[8]
-
Methylation: Add a methylating agent, such as boron trifluoride (BF3) in methanol, and continue heating to convert the free fatty acids to their corresponding fatty acid methyl esters (FAMEs).[8]
-
Extraction: Extract the FAMEs into an organic solvent like heptane.[8]
-
Drying and Concentration: Dry the organic layer with a drying agent (e.g., sodium sulfate) and concentrate under a stream of nitrogen if necessary.[8]
2. Gas Chromatography Separation
A highly polar capillary column is essential for separating the positional and geometric isomers of C18:3 FAMEs.[7][9]
| Parameter | Condition |
| Column | Highly polar capillary column (e.g., SLB-IL111 or CP-Sil 88)[7][9] |
| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min)[8] |
| Oven Temperature Program | Start at a lower temperature (e.g., 100°C) and ramp up to a final temperature (e.g., 240°C) to separate the FAMEs.[8] |
| Injector Temperature | 290°C[8] |
| Injection Mode | Split injection (e.g., 1:50 split ratio)[8] |
3. Mass Spectrometry Detection
Electron Ionization (EI) is typically used for FAME analysis, providing characteristic fragmentation patterns.
| Parameter | Setting |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230°C |
| Mass Range | m/z 50-500 |
| Data Acquisition | Full scan mode for identification and comparison to spectral libraries. |
Visualizations
Experimental Workflow for LC-MS/MS Analysis
Caption: LC-MS/MS workflow for octadecatrienoyl-CoA isomer analysis.
Logical Relationship of Analytical Techniques
Caption: Relationship between LC-MS/MS and GC-MS for isomer analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Acyl-CoA: Functions, Metabolism, and Analytical Methods - Creative Proteomics [creative-proteomics.com]
- 3. researchgate.net [researchgate.net]
- 4. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 6. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel characterisation of minor α-linolenic acid isomers in linseed oil by gas chromatography and covalent adduct chemical ionisation tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Targeted Acyl-CoA Metabolomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acyl-Coenzyme A (acyl-CoA) species are central intermediates in cellular metabolism, playing critical roles in energy production through beta-oxidation, biosynthesis of complex lipids, and regulation of cellular signaling pathways.[1] The accurate quantification of acyl-CoAs is crucial for understanding metabolic diseases, identifying novel drug targets, and assessing the efficacy of therapeutic interventions.[1][2] This document provides a detailed application note and a comprehensive set of protocols for the development and implementation of a targeted metabolomics panel for the quantitative analysis of a broad range of acyl-CoAs using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Core Principles
The methodology described herein is based on the principle of reversed-phase liquid chromatography for the separation of acyl-CoA species, followed by their detection and quantification using tandem mass spectrometry.[3] This approach offers high sensitivity and specificity, allowing for the accurate measurement of low-abundance acyl-CoAs in complex biological matrices.[3][4] Key aspects of the workflow include efficient extraction of acyl-CoAs from biological samples, robust chromatographic separation, and sensitive detection using multiple reaction monitoring (MRM).[4][5]
Signaling Pathways and Workflows
To provide a clear visual representation of the concepts and procedures discussed, the following diagrams have been generated using the Graphviz DOT language.
Acyl-CoA Metabolism Overview
References
- 1. Acyl-CoA: What is and Analytical Methods - MetwareBio [metwarebio.com]
- 2. Acyl-CoA: Functions, Metabolism, and Analytical Methods - Creative Proteomics [creative-proteomics.com]
- 3. benchchem.com [benchchem.com]
- 4. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Peak Resolution of Octadecatrienoyl-CoA Isomers in HPLC
Welcome to the technical support center for improving the peak resolution of octadecatrienoyl-CoA isomers in High-Performance Liquid Chromatography (HPLC). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to address common challenges encountered during the separation of these structurally similar analytes.
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to achieve good peak resolution for octadecatrienoyl-CoA isomers?
A1: The primary challenge lies in the high structural similarity of octadecatrienoyl-CoA isomers (C18:3-CoA). These isomers, such as alpha-linolenoyl-CoA (an omega-3 fatty acyl-CoA) and gamma-linolenoyl-CoA (an omega-6 fatty acyl-CoA), often have the same mass and elemental composition, differing only in the position of their double bonds. In reversed-phase HPLC, which separates molecules based on hydrophobicity, these subtle structural differences result in very similar retention times, making baseline separation difficult to achieve.
Q2: What is the expected elution order for octadecatrienoyl-CoA isomers in reversed-phase HPLC?
A2: In reversed-phase chromatography, the retention of unsaturated fatty acyl-CoA isomers is influenced by the position of the double bonds. Isomers with double bonds located closer to the methyl (omega) end of the fatty acyl chain are generally less hydrophobic and tend to elute earlier.[1] For example, an omega-3 isomer like alpha-linolenoyl-CoA would be expected to elute slightly earlier than an omega-6 isomer like gamma-linolenoyl-CoA on a C18 column.
Q3: How can I prevent the degradation of polyunsaturated acyl-CoAs like octadecatrienoyl-CoA during sample preparation and analysis?
A3: Octadecatrienoyl-CoA is a polyunsaturated fatty acyl-CoA and is susceptible to oxidation due to its multiple double bonds.[2][3] Oxidation can lead to peak broadening, the appearance of artifact peaks, and a general loss of signal. To minimize degradation:
-
Work at low temperatures: Keep samples on ice or at 4°C throughout the extraction and preparation process.
-
Use antioxidants: The addition of an antioxidant, such as butylated hydroxytoluene (BHT), to the extraction and mobile phase solvents can help prevent oxidation.
-
Use deoxygenated solvents: Purging solvents with nitrogen or argon can reduce the amount of dissolved oxygen available for oxidation reactions.
-
Limit exposure to light and air: Store samples in amber vials and minimize the time they are exposed to the atmosphere.
-
Prompt analysis: Analyze samples as quickly as possible after preparation.
Q4: What are the key HPLC parameters to optimize for improving the resolution of octadecatrienoyl-CoA isomers?
A4: The most critical parameters to adjust are the mobile phase composition (both the organic modifier and any additives), the gradient elution profile, and the column temperature. The choice of stationary phase is also fundamental to achieving a successful separation.
Troubleshooting Guides
Issue 1: Poor Peak Resolution or Co-elution of Isomers
This is the most common issue when analyzing octadecatrienoyl-CoA isomers. The following workflow can help systematically troubleshoot and improve your separation.
Step-by-Step Troubleshooting:
-
Optimize Mobile Phase Composition:
-
Organic Modifier: Acetonitrile (B52724) often provides better selectivity for closely related compounds compared to methanol (B129727) in reversed-phase HPLC. Try switching from methanol to acetonitrile or using a mixture of the two.
-
Mobile Phase Additives: The addition of a small amount of a weak acid, such as formic acid or acetic acid (typically 0.1%), to the mobile phase can improve peak shape by suppressing the ionization of free silanol (B1196071) groups on the stationary phase. This is particularly important for acidic analytes like acyl-CoAs.
-
-
Refine the Gradient Elution Program:
-
Shallow Gradient: A shallower gradient (i.e., a smaller change in the percentage of the strong organic solvent per unit of time) increases the analysis time but can significantly improve the resolution of closely eluting peaks.
-
Isocratic Hold: If the isomers elute very close together, introducing an isocratic hold in the gradient at a solvent composition just before their elution can enhance separation.
-
-
Adjust Column Temperature:
-
Lower Temperature: Decreasing the column temperature can sometimes improve the resolution of isomers by increasing the interaction time with the stationary phase. However, this will also increase backpressure and run time.
-
Higher Temperature: Conversely, increasing the temperature can improve efficiency and decrease viscosity, which might lead to sharper peaks and better resolution in some cases. The effect of temperature on selectivity can be compound-specific and should be evaluated empirically.
-
-
Evaluate the Stationary Phase:
-
Column Chemistry: While C18 columns are the standard choice, not all C18 columns are the same. A C18 column with a high carbon load and end-capping will provide more hydrophobicity and may enhance separation. Consider trying a C18 column from a different manufacturer or one with a different bonding chemistry (e.g., a phenyl-hexyl phase) that can offer alternative selectivity.
-
Particle Size and Column Length: Using a column with smaller particles (e.g., sub-2 µm for UHPLC) or a longer column will increase the number of theoretical plates and thus improve efficiency and resolution.
-
-
Review Sample Preparation:
-
Sample Solvent: Ensure the sample is dissolved in a solvent that is weaker than the initial mobile phase to avoid peak distortion. Ideally, dissolve the sample in the initial mobile phase.
-
Sample Overload: Injecting too much sample can lead to peak broadening and fronting, which will compromise resolution. Try injecting a smaller volume or a more dilute sample.
-
Issue 2: Peak Tailing
Peak tailing is a common problem that can obscure the resolution of closely eluting isomers.
Potential Causes and Solutions:
-
Secondary Silanol Interactions: Residual, un-capped silanol groups on the silica-based stationary phase can interact with the polar head group of the acyl-CoA molecule, causing peak tailing.
-
Solution: Add a small amount of a weak acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase to protonate the silanols and minimize these interactions.
-
-
Column Contamination or Degradation: Accumulation of strongly retained compounds on the column inlet or degradation of the stationary phase can lead to active sites that cause tailing.
-
Solution: Flush the column with a strong solvent (e.g., isopropanol). If the problem persists, the column may need to be replaced. Using a guard column can help extend the life of the analytical column.
-
-
Sample Overload: Injecting too much of the analyte can saturate the stationary phase.
-
Solution: Reduce the injection volume or the concentration of the sample.
-
-
Extra-Column Volume: Excessive tubing length or a large detector flow cell can contribute to peak broadening and tailing.
-
Solution: Use tubing with the smallest possible internal diameter and length to connect the column to the detector.
-
Data Presentation
While a definitive table of retention times for all octadecatrienoyl-CoA isomers under all possible conditions is not feasible, the following tables summarize the expected effects of key parameters on resolution and provide a starting point for method development.
Table 1: Influence of HPLC Parameters on Peak Resolution of Octadecatrienoyl-CoA Isomers
| Parameter | Change | Expected Effect on Resolution | Potential Drawbacks |
| Mobile Phase | |||
| Organic Modifier | Switch from Methanol to Acetonitrile | Often improves selectivity | May alter elution order |
| Acid Additive (e.g., 0.1% Formic Acid) | Add to mobile phase | Improves peak shape, reduces tailing | May affect MS sensitivity in negative mode |
| Gradient Elution | |||
| Gradient Slope | Decrease (make shallower) | Increases resolution | Increases analysis time |
| Column Temperature | |||
| Temperature | Decrease | May increase resolution | Increases backpressure and run time |
| Temperature | Increase | May decrease resolution but improve peak shape | Potential for analyte degradation |
| Stationary Phase | |||
| Column Length | Increase | Increases resolution | Increases backpressure and run time |
| Particle Size | Decrease | Increases resolution | Increases backpressure |
Table 2: Example Starting Conditions for Method Development
| Parameter | Condition |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 30% to 70% B over 20 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Detection | UV at 260 nm or Mass Spectrometry |
| Injection Volume | 1-5 µL |
Experimental Protocols
Protocol 1: Extraction of Long-Chain Acyl-CoAs from Biological Tissues
This protocol is adapted from a method for the extraction of long-chain acyl-CoAs and can be applied to tissues for the analysis of octadecatrienoyl-CoA.[1]
Materials:
-
Tissue sample (e.g., liver, heart)
-
Homogenizer
-
100 mM KH2PO4 buffer, pH 4.9
-
Acetonitrile
-
Solid Phase Extraction (SPE) cartridges for purification (optional, but recommended)
-
Centrifuge
Procedure:
-
Weigh approximately 50-100 mg of frozen tissue.
-
Homogenize the tissue in 1 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9).
-
Add 2 mL of isopropanol to the homogenate and vortex thoroughly.
-
Add 4 mL of acetonitrile, vortex again, and then centrifuge at 2000 x g for 10 minutes at 4°C.
-
Collect the supernatant containing the acyl-CoAs.
-
For cleaner samples, the extract can be further purified using an appropriate SPE cartridge.
-
Evaporate the solvent from the supernatant under a stream of nitrogen.
-
Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial HPLC mobile phase.
Protocol 2: HPLC Analysis of Octadecatrienoyl-CoA Isomers
This protocol provides a starting point for the reversed-phase HPLC separation of octadecatrienoyl-CoA isomers.
Instrumentation and Columns:
-
An HPLC or UHPLC system equipped with a binary pump, autosampler, column oven, and a UV or mass spectrometer detector.
-
A high-quality reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
Mobile Phases:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 70 | 30 |
| 20.0 | 30 | 70 |
| 21.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 70 | 30 |
| 30.0 | 70 | 30 |
HPLC Parameters:
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 1-5 µL
-
Detection: UV at 260 nm (for the adenine (B156593) group of CoA) or by mass spectrometry for higher specificity and sensitivity.
This technical support center provides a comprehensive guide to improving the peak resolution of octadecatrienoyl-CoA isomers. By systematically addressing the factors that influence chromatographic separation, researchers can enhance the quality and reliability of their analytical results.
References
troubleshooting low recovery of (6Z,9Z,11E)-octadecatrienoyl-CoA during extraction
This technical support center provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the extraction and analysis of (6Z,9Z,11E)-octadecatrienoyl-CoA and other long-chain polyunsaturated fatty acyl-CoAs.
Troubleshooting Guide: Low Recovery of this compound
Low recovery of this compound during extraction can be attributed to several factors, primarily related to its polyunsaturated nature, which makes it susceptible to degradation, and the general challenges of extracting amphipathic molecules.
Question: I am experiencing low recovery of this compound. What are the potential causes and how can I troubleshoot this issue?
Answer: Low recovery is a common issue. Systematically evaluate your experimental workflow, from sample collection to final analysis. The following sections detail potential problem areas and solutions.
Sample Handling and Storage
Proper handling and storage from the outset are critical to prevent degradation.
-
Issue: Degradation of this compound before extraction begins. Polyunsaturated fatty acids (PUFAs) are highly susceptible to oxidation.[1][2]
-
Troubleshooting Steps:
-
Rapid Processing: Minimize the time between sample collection and extraction. If possible, perform the extraction immediately.
-
Snap Freezing: For tissue samples, freeze-clamping in liquid nitrogen is recommended to halt metabolic processes instantly.[3]
-
Low Temperatures: Keep samples on ice or at 4°C throughout the extraction process to minimize enzymatic and chemical degradation.
-
Antioxidants: Consider adding an antioxidant, such as butylated hydroxytoluene (BHT), to your extraction solvents to prevent oxidative damage.
-
Light and Oxygen Exposure: Minimize exposure to light and air, as these can accelerate the oxidation of PUFAs.[1][2]
-
Extraction Protocol
The choice of solvents, pH, and physical disruption methods are crucial for efficient extraction.
-
Issue: Inefficient lysis of cells or tissues, or inadequate solubilization of the acyl-CoA.
-
Troubleshooting Steps:
-
Solvent System: A monophasic solvent system is often not sufficient.
-
Recommended: A two-step extraction using a combination of polar and non-polar solvents is generally more effective. A common approach involves initial homogenization in an acidic buffer, followed by extraction with organic solvents like acetonitrile (B52724) and/or isopropanol (B130326).[4] The Folch method, using a chloroform/methanol mixture, is also a well-established technique for lipid extraction.[5]
-
Rationale: The combination of solvents effectively disrupts cell membranes and solubilizes the amphipathic acyl-CoA molecule.
-
-
pH of Extraction Buffer: The pH of the initial homogenization buffer is critical.
-
Recommended: An acidic pH (around 4.9-5.3) is often used.[3][4]
-
Rationale: An acidic environment helps to protonate the phosphate (B84403) groups of the Coenzyme A moiety, improving its solubility in the organic phase and enhancing extraction efficiency.
-
-
Homogenization: Ensure complete disruption of the sample matrix.
-
Recommended: Use a glass homogenizer for tissues or rigorous vortexing/sonication for cell pellets.[4]
-
Rationale: Incomplete homogenization will trap the target molecule within the sample matrix, leading to poor recovery.
-
-
Purification and Concentration
Post-extraction steps can lead to significant sample loss if not optimized.
-
Issue: Loss of the target molecule during solid-phase extraction (SPE) or evaporation steps.
-
Troubleshooting Steps:
-
Solid-Phase Extraction (SPE):
-
Recommended: SPE is a valuable step for cleaning up the sample and concentrating the acyl-CoAs. Oligonucleotide purification columns or C18 reverse-phase cartridges are commonly used.[3][4]
-
Troubleshooting:
-
Ensure the SPE cartridge is properly conditioned and equilibrated before loading the sample.
-
Optimize the wash and elution steps. Incomplete elution will result in low recovery. Use a solvent that is strong enough to elute the long-chain acyl-CoA, such as isopropanol or acetonitrile.[4]
-
-
-
Evaporation/Concentration:
-
Recommended: Use a gentle stream of nitrogen or a vacuum concentrator (e.g., SpeedVac) to evaporate the solvent. Avoid high temperatures, which can degrade the PUFA chains.
-
Rationale: High heat can lead to both oxidative and non-oxidative degradation of your analyte.
-
-
Analytical Method
The final quantification method must be sensitive and specific for your molecule of interest.
-
Issue: Poor detection or inaccurate quantification of the extracted this compound.
-
Troubleshooting Steps:
-
Method of Choice: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantification of specific acyl-CoA species due to its high sensitivity and specificity.[6][7][8] HPLC with UV detection at 260 nm is also a viable option.[3][4]
-
Internal Standards: The use of an appropriate internal standard is crucial for accurate quantification, as it can account for sample loss during preparation and variability in instrument response.[6]
-
Recommended: An odd-chain fatty acyl-CoA (e.g., C17:0-CoA) or a stable isotope-labeled version of the analyte are ideal internal standards.[6]
-
-
Frequently Asked Questions (FAQs)
Q1: What kind of recovery rates can I expect for long-chain acyl-CoA extractions?
A1: With an optimized protocol, recovery rates for long-chain acyl-CoAs can be in the range of 70-80%.[4] However, this can be tissue-dependent. Some methods report recoveries between 60-140% depending on the specific analyte and tissue type.
Q2: Is a solid-phase extraction (SPE) step always necessary?
A2: While not strictly mandatory, an SPE step is highly recommended. It serves to remove interfering substances from the sample matrix and to concentrate the acyl-CoAs, which can significantly improve the quality of the downstream analysis, especially for low-abundance species.
Q3: Can I store my samples after extraction? If so, under what conditions?
A3: Yes, but proper storage is critical. After extraction and purification, the sample should be reconstituted in an appropriate buffer and stored at -80°C to minimize degradation. It is advisable to analyze the samples as soon as possible after extraction.
Q4: My target molecule is polyunsaturated. Are there any special precautions I should take?
A4: Absolutely. Polyunsaturated fatty acyl-CoAs are prone to oxidation.[1][2][9] It is crucial to:
-
Work quickly and at low temperatures.
-
Minimize exposure to air and light.
-
Consider adding an antioxidant like BHT to your solvents.
-
Avoid high temperatures during solvent evaporation.
Data Summary
The following table summarizes expected recovery rates for long-chain acyl-CoA extraction methods found in the literature.
| Extraction Method Highlights | Analyte(s) | Sample Matrix | Reported Recovery | Reference |
| Homogenization in KH2PO4 buffer, extraction with acetonitrile, and SPE purification | Common polyunsaturated acyl-CoAs | Rat tissues | 70-80% | [4] |
| Acetonitrile/2-propanol extraction followed by purification on a silica (B1680970) gel | Short-, medium-, and long-chain acyl-CoAs | Rat liver | 83-90% (for SPE) | [10] |
| Organic solvent extraction with LC-MS/MS analysis | Long-chain fatty acyl-CoAs | Various tissues | 60-140% | [10] |
| HPLC-MS/MS method for acylated lysine (B10760008) species (indicative of acyl-CoA reactivity) | 14 acylated lysine species | Mouse tissues | 75-93% | [8] |
Experimental Protocols
Protocol: Extraction of Long-Chain Acyl-CoAs from Tissues
This protocol is adapted from methods shown to achieve high recovery of long-chain acyl-CoAs.[4]
Materials:
-
KH2PO4 buffer (100 mM, pH 4.9)
-
2-propanol
-
Acetonitrile (ACN)
-
Solid-phase extraction (SPE) cartridges (e.g., oligonucleotide purification or C18)
-
Glass homogenizer
-
Centrifuge capable of 4°C
-
Nitrogen evaporator or vacuum concentrator
Procedure:
-
Sample Preparation: Weigh a frozen tissue sample (less than 100 mg is sufficient with this high-recovery method).[4]
-
Homogenization:
-
Place the tissue in a pre-chilled glass homogenizer with 1 mL of ice-cold KH2PO4 buffer (100 mM, pH 4.9).
-
Homogenize thoroughly on ice.
-
Add 2 mL of 2-propanol and homogenize again.
-
-
Extraction:
-
Add 2 mL of acetonitrile to the homogenate, vortex vigorously for 1 minute.
-
Centrifuge at 3000 x g for 10 minutes at 4°C to pellet the cellular debris.
-
Carefully collect the supernatant, which contains the acyl-CoAs.
-
-
Solid-Phase Extraction (SPE) Purification:
-
Condition the SPE cartridge according to the manufacturer's instructions.
-
Load the supernatant onto the conditioned cartridge.
-
Wash the cartridge to remove interfering substances (refer to manufacturer's protocol for appropriate wash buffers).
-
Elute the acyl-CoAs with 2-propanol.[4]
-
-
Concentration:
-
Evaporate the eluent to dryness under a gentle stream of nitrogen or using a vacuum concentrator at low temperature.
-
-
Reconstitution and Analysis:
-
Reconstitute the dried extract in a suitable buffer for your analytical method (e.g., mobile phase for LC-MS/MS).
-
Proceed with quantification by HPLC-UV or LC-MS/MS.
-
Visualizations
Caption: Troubleshooting workflow for low acyl-CoA recovery.
Caption: Simplified metabolic fate of a long-chain acyl-CoA.
References
- 1. Functional roles and novel tools for improving‐oxidative stability of polyunsaturated fatty acids: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. talcottlab.tamu.edu [talcottlab.tamu.edu]
- 3. Extraction of tissue long-chain acyl-CoA esters and measurement by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Extraction methods of fat from food samples and preparation of fatty acid methyl esters for gas chromatography: A review - Arabian Journal of Chemistry [arabjchem.org]
- 6. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Quantitation of Reactive Acyl-CoA Species Mediated Protein Acylation by HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oxidative stability of polyunsaturated fatty acid in phosphatidylcholine liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
optimization of mass spectrometry parameters for (6Z,9Z,11E)-octadecatrienoyl-CoA
Technical Support Center: (6Z,9Z,11E)-Octadecatrienoyl-CoA Analysis
This guide provides troubleshooting and frequently asked questions (FAQs) for the optimization of mass spectrometry parameters for the analysis of this compound, a specific isomer of the octadecatrienoyl-CoA family.
Frequently Asked Questions (FAQs)
Section 1: Ionization and General Parameters
Q1: Which ionization mode is recommended for this compound analysis?
A1: Positive electrospray ionization (ESI) mode is generally recommended. Studies comparing positive and negative ion modes for similar long-chain fatty acyl-CoAs have shown that the positive ion mode can be significantly more sensitive, in some cases up to three-fold.[1] In positive mode, the molecule is typically detected as the singly protonated precursor ion, [M+H]⁺.
Q2: What are good starting parameters for an ESI source?
A2: Optimal source parameters are instrument-dependent, but good starting points can be derived from methods developed for similar long-chain acyl-CoAs.[1][2] Always perform a systematic optimization for your specific instrument and experimental conditions.
| Parameter | Typical Starting Value | Rationale & Notes |
| Ionization Mode | Positive ESI | Generally provides higher sensitivity for acyl-CoAs.[1] |
| Capillary/Spray Voltage | +3.5 to +5.5 kV | Lower voltages can help prevent unstable signals or corona discharge.[1][3] |
| Source Temperature | 350 °C | Aids in the desolvation of droplets.[1][2] |
| Drying/Nebulizer Gas | 8-10 L/min (N₂) | Facilitates droplet formation and solvent evaporation.[2] |
| Nebulizer Pressure | 35-40 psig | Assists in creating a fine spray for efficient ionization.[2] |
| Sheath Gas Flow | 10 L/min | Helps to focus the ESI plume and improve ion sampling.[2] |
Section 2: Liquid Chromatography (LC)
Q3: How can I separate this compound from its other isomers, like α-linolenoyl-CoA (9Z,12Z,15Z)?
A3: Separating positional and geometric isomers of polyunsaturated fatty acids and their derivatives is challenging.
-
Silver-Ion HPLC (Ag+-HPLC): This is a highly effective technique for separating isomers based on the number, position, and geometry of their double bonds.[4][5] The stationary phase contains silver ions that form reversible π-complexes with the double bonds, leading to differential retention.
-
Reversed-Phase HPLC (RP-HPLC): While standard C18 columns may struggle to resolve closely related isomers, specialized column chemistries and optimized mobile phases can achieve separation. The elution order on RP-HPLC for unsaturated fatty acid isomers is often determined by the double bond positions relative to the omega carbon.[6]
Q4: What is a recommended column and mobile phase for LC separation?
A4: For general analysis of long-chain acyl-CoAs, a reversed-phase C4 or C8 column is often effective.[7][8] A gradient elution using an ion-pairing agent is typically required.
| Component | Description | Example |
| Column | Reversed-Phase C4 or C8, 2-3 mm I.D., 100-150 mm length | A C4 column is suitable for separating long-chain acyl-CoAs.[7] |
| Mobile Phase A | Aqueous buffer with ion-pairing agent | Water with 15-30 mM triethylamine (B128534) acetate (B1210297) (TEAA).[1][7] |
| Mobile Phase B | Organic Solvent | Acetonitrile or Methanol.[7] |
| Gradient | Start with high aqueous phase, ramp to high organic | e.g., 5-95% B over 20-30 minutes. |
| Flow Rate | 0.2 - 0.4 mL/min | Dependent on column internal diameter. |
| Column Temperature | 40 °C | To ensure reproducible retention times.[6] |
Section 3: Mass Spectrometry (MS and MS/MS)
Q5: What is the expected precursor ion (m/z) for this compound in positive ESI mode?
A5: The molecular formula for this compound is C₃₉H₆₄N₇O₁₇P₃S.
-
Monoisotopic Mass: 1027.33 g/mol
-
Expected Precursor Ion [M+H]⁺: m/z 1028.34
Q6: What is the characteristic fragmentation pattern for acyl-CoAs in MS/MS analysis?
A6: Acyl-CoAs exhibit a very characteristic fragmentation pattern in positive ion mode collision-induced dissociation (CID). The most common and abundant fragmentation is a neutral loss of the 3'-phospho-ADP moiety.[9][10][11]
-
Neutral Loss: A loss of 507.0 Da from the [M+H]⁺ precursor ion.[1][9][12]
-
Resulting Product Ion: This yields a product ion corresponding to the acylated pantetheine (B1680023) phosphothioester fragment, [M+H-507]⁺.[10]
Q7: What Multiple Reaction Monitoring (MRM) transition should I use for quantification?
A7: Based on the characteristic fragmentation, the primary MRM transition to monitor for this compound would be:
| Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) [M+H-507]⁺ | Collision Energy (CE) |
| m/z 1028.3 | m/z 521.3 | ~15-30 eV (must be optimized)[2] |
Note: The collision energy (CE) must be optimized for your specific instrument to achieve the maximum signal intensity for the desired fragment ion.[2]
Troubleshooting Guide
This section addresses common issues encountered during the analysis of this compound.
Issue 1: Low or No Signal Intensity
| Potential Cause | Troubleshooting Step |
| Suboptimal Ionization | Infuse a standard solution (~1 µM) directly into the mass spectrometer. Systematically optimize source parameters: spray voltage, gas flows, and temperatures.[1][3][13] |
| Incorrect MRM Transition | Confirm the precursor mass is correct (m/z 1028.3). Perform a product ion scan on the precursor to confirm the m/z 521.3 fragment is present and is the most abundant. |
| Poor Chromatography | Ensure the mobile phase contains an appropriate ion-pairing agent (e.g., TEAA) to improve peak shape and retention for the negatively charged CoA molecule. |
| In-source Fragmentation | High source voltages (e.g., fragmentor or cone voltage) can cause the molecule to fragment before it reaches the mass analyzer, reducing precursor intensity.[14] Gradually reduce these voltages while monitoring the precursor ion signal. |
| Sample Degradation | Acyl-CoAs can be unstable. Prepare fresh samples and keep them cold. Avoid repeated freeze-thaw cycles. |
Issue 2: Poor Peak Shape (Tailing or Broadening)
| Potential Cause | Troubleshooting Step |
| Secondary Interactions | The phosphate (B84403) groups on the CoA moiety can interact with active sites on the column or in the LC system. The use of an ion-pairing reagent like TEAA is crucial to mitigate this.[1] |
| Incompatible Sample Solvent | The sample should be dissolved in a solvent similar in strength to the initial mobile phase to prevent peak distortion. |
| Column Overloading | Inject a smaller sample volume or a more dilute sample. |
| Column Degradation | The column may be fouled or have lost efficiency. Try flushing the column or replacing it if necessary. |
Issue 3: Inconsistent Retention Times
| Potential Cause | Troubleshooting Step |
| Inadequate Column Equilibration | Ensure the column is sufficiently equilibrated with the initial mobile phase conditions between injections. A 5-10 column volume re-equilibration is a good starting point. |
| Mobile Phase Instability | Prepare fresh mobile phases daily. Ensure proper mixing if using an online gradient mixer. |
| Fluctuating Column Temperature | Use a column oven to maintain a constant and stable temperature.[6] |
| Pump Malfunction | Check for pressure fluctuations, which may indicate leaks or pump seal issues. |
Experimental Protocols
Protocol 1: Direct Infusion for MS/MS Parameter Optimization
-
Standard Preparation: Prepare a 1 µM solution of this compound standard in a solvent compatible with ESI, such as 50:50 acetonitrile:water.[1]
-
Infusion Setup: Infuse the standard solution directly into the mass spectrometer's ESI source at a low flow rate (e.g., 5-10 µL/min).
-
MS1 Optimization: In positive ion mode, optimize source parameters (capillary voltage, gas flows, temperatures) to maximize the signal for the precursor ion at m/z 1028.3.
-
MS/MS Optimization:
-
Select m/z 1028.3 as the precursor ion for fragmentation.
-
Perform a product ion scan to identify the major fragment ions. Confirm the presence of the characteristic m/z 521.3 fragment.
-
Optimize the collision energy (CE) and, if applicable, other parameters like collision cell exit potential (CXP), by ramping the energy and monitoring the intensity of the m/z 521.3 product ion.[1] The optimal CE is the value that produces the highest and most stable signal.
-
Protocol 2: LC-MS/MS Method Development
-
LC Setup:
-
Install a C4 or C8 reversed-phase column.
-
Prepare Mobile Phase A (e.g., 15 mM TEAA in water) and Mobile Phase B (e.g., Acetonitrile).
-
Set a stable column temperature (e.g., 40 °C).
-
-
Gradient Optimization:
-
Inject the standard and run a broad scouting gradient (e.g., 5% to 95% B over 30 minutes) to determine the approximate elution time.
-
Refine the gradient around the elution time of the analyte to ensure it is well-retained and elutes as a sharp peak. If isomer separation is needed, a shallower, longer gradient is required.
-
-
MS Setup:
-
Use the optimized source parameters from the direct infusion experiment.
-
Set up a timed MRM acquisition method using the transition 1028.3 → 521.3 .
-
-
System Suitability: Before running samples, inject the standard multiple times to confirm stable retention times and peak areas. The relative standard deviation (RSD) should typically be below 15%.
Visualizations
Caption: Workflow for optimizing mass spectrometry parameters.
Caption: Decision tree for troubleshooting low signal intensity.
Caption: Characteristic fragmentation of this compound.
References
- 1. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and Profiling of Targeted Oxidized Linoleic Acid Metabolites in Rat Plasma by Quadrupole Time-of-Flight Mass Spectrometry (Q-TOFMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. jsbms.jp [jsbms.jp]
- 7. Determination of long-chain fatty acid acyl-coenzyme A compounds using liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions - PMC [pmc.ncbi.nlm.nih.gov]
minimizing isomerization of (6Z,9Z,11E)-octadecatrienoyl-CoA during sample prep
Technical Support Center: (6Z,9Z,11E)-Octadecatrienoyl-CoA Handling
This guide provides researchers, scientists, and drug development professionals with best practices for minimizing the isomerization of this compound during sample preparation. Due to its conjugated polyunsaturated structure, this molecule is highly susceptible to degradation and geometric isomerization, which can compromise experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it unstable?
This compound is the coenzyme A ester of a specific isomer of conjugated linolenic acid (CLnA). Its instability arises from the system of three alternating double bonds (-C=C-C=C-C=C-). This conjugated system makes the fatty acyl chain highly susceptible to oxidation, and the cis (Z) double bonds are prone to isomerization to the more stable trans (E) configuration. Factors like heat, light, oxygen, and suboptimal pH can catalyze this change.[1][2][3]
Q2: What are the primary drivers of isomerization and degradation for this compound?
The primary factors that can induce isomerization and degradation are:
-
Heat: High temperatures provide the activation energy needed for double bonds to rotate and re-form in a different geometric configuration. Even room temperature can be detrimental over time.[4]
-
Light: UV light, and to a lesser extent visible light, can provide the energy to excite electrons in the double bond system, leading to isomerization.
-
Oxygen & Free Radicals: As a polyunsaturated fatty acyl-CoA (PUFA-CoA), the molecule is a prime target for lipid peroxidation.[5][6][7] This process, initiated by reactive oxygen species (ROS), creates free radical intermediates that can propagate chain reactions, leading to both isomerization and complete degradation of the molecule.[8]
-
Suboptimal pH: Both strongly acidic and strongly basic conditions can catalyze the isomerization of double bonds.[9]
Q3: How should stock solutions of this compound be stored?
For maximum stability, stock solutions should be stored under the following conditions:
-
Temperature: Store at -80°C for long-term stability. Storage at -20°C is acceptable for shorter periods, but degradation may occur more rapidly.[10]
-
Atmosphere: Overlay the solution with an inert gas like argon or nitrogen to displace oxygen before sealing the vial.
-
Container: Use amber glass vials to protect the compound from light.
-
Solvent: Use a high-purity, degassed solvent. Consider adding a low concentration of an antioxidant like butylated hydroxytoluene (BHT).
Q4: What antioxidants are recommended during sample preparation?
The use of antioxidants is crucial to prevent free-radical-induced degradation and isomerization.[5][6]
-
Butylated Hydroxytoluene (BHT): A common and effective radical scavenger. It can be added to extraction solvents at a concentration of ~50-200 ppm.[11]
-
Tert-butylhydroquinone (TBHQ): Another powerful antioxidant shown to be highly effective at stabilizing PUFAs in experimental settings.[12]
-
Tocopherols (Vitamin E): A natural antioxidant that can also be used.
Q5: What is the optimal pH range to maintain during extraction and processing?
A slightly acidic to neutral pH range of 6.0 to 7.3 is generally recommended for handling fatty acids and their CoA esters to maintain stability.[13] Strong acids or bases should be avoided as they can promote both isomerization and hydrolysis of the thioester bond.
Troubleshooting Guide
| Problem | Likely Cause(s) | Recommended Solution(s) |
| Unexpected Isomers in Analytical Results (e.g., GC-MS, LC-MS) | 1. Thermal Stress: Samples were exposed to room temperature or higher for extended periods. Sonication or vortexing may have generated localized heat. | 1. Maintain Cold Chain: Keep samples on ice or in a cold block at all times. Use a refrigerated centrifuge. Minimize sonication time and perform it in an ice bath. |
| 2. Light Exposure: Samples were handled in clear vials or under bright laboratory lights. | 2. Minimize Light: Use amber vials or tubes. If unavailable, wrap clear tubes in aluminum foil. Work in a dimmed area or under yellow light where possible.[8] | |
| 3. Oxidation: Solvents were not degassed, or samples were exposed to air for prolonged periods. | 3. Prevent Oxidation: Use freshly degassed solvents. Purge sample vials with nitrogen or argon before capping. Add an antioxidant (e.g., 50 ppm TBHQ or 200 ppm BHT) to your solvents.[11][12] | |
| Low Recovery or Signal Intensity | 1. Degradation due to pH: Use of strong acids or bases during extraction or derivatization. | 1. Buffer Your System: Work within a pH range of 6.0-7.3.[13] If pH adjustment is necessary, use buffered solutions instead of strong acids/bases. |
| 2. Oxidative Degradation: Widespread lipid peroxidation has destroyed the molecule. | 2. Implement Antioxidants: Ensure antioxidants are present in all solvents from the very first step of sample preparation.[5][6] | |
| 3. Adsorption to Surfaces: The molecule may adsorb to plasticware, especially polypropylene. | 3. Use Appropriate Labware: Use low-adhesion microcentrifuge tubes or silanized glass vials where possible. | |
| Inconsistent or Non-Reproducible Results | 1. Variable Sample Handling Time: Inconsistent timing between sample processing steps. | 1. Standardize Workflow: Process all samples and standards as consistently as possible. Prepare samples in small batches to minimize the time each is left standing. |
| 2. Freeze-Thaw Cycles: Repeatedly freezing and thawing stock solutions. | 2. Aliquot Stocks: Prepare single-use aliquots of your stock solution to avoid multiple freeze-thaw cycles, which can accelerate degradation.[10] |
Quantitative Data Summary
| Condition | Parameter | Relative Isomerization/Degradation Rate | Recommended Best Practice |
| Temperature | -80°C | Very Low | Optimal for long-term storage. [10] |
| -20°C | Low | Suitable for short-term storage. | |
| 4°C (On Ice) | Moderate | Use for all active sample processing steps. | |
| 25°C (Room Temp) | High | Avoid at all times. | |
| >50°C | Very High | Can cause >80% degradation in hours.[2] | |
| Atmosphere | Inert (Argon/Nitrogen) | Very Low | Purge all vials and overlay all solutions. |
| Air (Oxygen) | High | A major driver of degradation; avoid exposure.[11] | |
| Light | Dark (Amber Vials) | Very Low | Mandatory for storage and handling. [8] |
| Ambient Lab Light | Moderate to High | Minimize exposure during transfers. | |
| pH | < 4 (Strong Acid) | High | Avoid; can catalyze isomerization.[9] |
| 6.0 - 7.3 | Low | Optimal working range. [13] | |
| > 9 (Strong Base) | High | Avoid; can catalyze isomerization. | |
| Antioxidant | With BHT or TBHQ | Low | Highly recommended for all solvents. [11][12] |
| Without Antioxidant | High | High risk of oxidative degradation.[5][6] |
Detailed Experimental Protocol
Protocol: Isomerization-Minimized Extraction of Acyl-CoAs from Cell Culture
This protocol is designed for the extraction of this compound from cultured cells for subsequent LC-MS analysis.
Materials:
-
Extraction Solvent: 2-Propanol / Acetonitrile / 0.1M Potassium Phosphate Buffer pH 7.0 (2:1:1 v/v/v), chilled to 4°C, containing 50 µM BHT.
-
Internal Standard (IS): A suitable stable-isotope labeled Acyl-CoA.
-
Solid Phase Extraction (SPE): Oasis HLB cartridges or similar.
-
SPE Wash Buffer: Water/Methanol (95:5 v/v) with 0.1% acetic acid, chilled.
-
SPE Elution Buffer: Methanol with 0.1% acetic acid, chilled.
-
Nitrogen gas line for evaporation.
-
Reconstitution Solvent: 50% Methanol in water, chilled.
Procedure:
-
Preparation: Pre-chill all solvents, solutions, and centrifuge rotors to 4°C. Work in a dimmed room or under yellow light.
-
Cell Lysis & Extraction: a. Aspirate cell culture media. b. Immediately add 1 mL of ice-cold Extraction Solvent (containing BHT and IS) to the culture plate (e.g., 6-well plate). c. Scrape cells and collect the lysate into an amber microcentrifuge tube. d. Vortex briefly (5 seconds) and keep on ice for 15 minutes.
-
Protein Precipitation: a. Centrifuge at 16,000 x g for 10 minutes at 4°C. b. Carefully transfer the supernatant to a new amber tube, avoiding the protein pellet.
-
Solid Phase Extraction (SPE): a. Condition the SPE cartridge according to the manufacturer's instructions. b. Load the supernatant onto the SPE cartridge. c. Wash the cartridge with 1 mL of ice-cold SPE Wash Buffer. d. Elute the Acyl-CoAs with 1 mL of ice-cold SPE Elution Buffer into a new amber tube.
-
Solvent Evaporation: a. Gently evaporate the eluate to dryness under a stream of nitrogen gas. Do not heat the sample.
-
Reconstitution: a. Reconstitute the dried extract in 100 µL of ice-cold Reconstitution Solvent. b. Vortex briefly and centrifuge at 4°C to pellet any insoluble material. c. Transfer the supernatant to an amber HPLC vial for immediate analysis.
Visualizations
Caption: Factors causing isomerization and preventative measures.
Caption: Recommended workflow for sample preparation.
References
- 1. Oxidative stability of conjugated linoleic acids relative to other polyunsaturated fatty acids | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. diva-portal.org [diva-portal.org]
- 4. researchgate.net [researchgate.net]
- 5. (PDF) Effect of antioxidants on polyunsaturated fatty acids - review. (2016) | Ancuţa Elena Prisacaru | 28 Citations [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Functional roles and novel tools for improving‐oxidative stability of polyunsaturated fatty acids: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iris.cnr.it [iris.cnr.it]
- 10. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Oxidative stability of conjugated linoleic acid isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. How To Stabilize ω-3 Polyunsaturated Fatty Acids (PUFAs) in an Animal Feeding Study?-Effects of the Temperature, Oxygen Level, and Antioxidant on Oxidative Stability of ω-3 PUFAs in a Mouse Diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Analysis of (6Z,9Z,11E)-octadecatrienoyl-CoA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the analysis of (6Z,9Z,11E)-octadecatrienoyl-CoA and other long-chain polyunsaturated fatty acyl-CoAs (LC-PUFA-CoAs) by liquid chromatography-mass spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they impact the analysis of this compound?
A1: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting, undetected components in the sample matrix.[1][2] In the analysis of this compound, these effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and imprecise quantification.[3] The primary sources of matrix effects in biological samples like plasma or tissue homogenates are phospholipids (B1166683), salts, and other endogenous metabolites that can interfere with the ionization of the target analyte in the mass spectrometer's ion source.[4]
Q2: How can I assess the presence and magnitude of matrix effects in my LC-MS analysis?
A2: Two common methods for evaluating matrix effects are the post-extraction spike method and the post-column infusion experiment.
-
Post-Extraction Spike Method: This quantitative method involves comparing the peak area of the analyte in a neat solution to the peak area of the analyte spiked into a blank matrix extract at the same concentration.[2][5] A significant difference between the two indicates the presence of matrix effects. The matrix factor (MF) can be calculated, where MF < 1 signifies ion suppression and MF > 1 indicates ion enhancement.[6]
-
Post-Column Infusion: This is a qualitative method where a constant flow of the analyte solution is introduced into the mass spectrometer after the analytical column.[7][8][9][10] A blank matrix extract is then injected. Any fluctuation (a dip or rise) in the baseline signal during the chromatographic run reveals the retention times at which matrix components are eluting and causing ion suppression or enhancement.[6]
Q3: Is using a stable isotope-labeled internal standard (SIL-IS) enough to overcome matrix effects?
A3: While the use of a SIL-IS is considered the gold standard for correcting matrix effects, it may not be a complete solution in all cases.[7] A SIL-IS, ideally a 13C-labeled version of this compound, will co-elute with the analyte and experience similar ionization suppression or enhancement, allowing for accurate quantification based on the peak area ratio.[3] However, significant ion suppression can still lead to a loss of sensitivity, potentially preventing the detection of low-abundance analytes.[5] Therefore, it is often necessary to combine the use of a SIL-IS with effective sample preparation and chromatographic optimization to minimize the underlying matrix interference.
Troubleshooting Guide: Addressing Matrix Effects
This guide provides a systematic approach to identifying and mitigating matrix effects in your this compound analysis.
Problem 1: Poor reproducibility, accuracy, or sensitivity in quantification.
-
Possible Cause: Significant ion suppression or enhancement due to co-eluting matrix components.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for matrix effects.
-
Solutions:
-
Assess Matrix Effects: Quantify the extent of matrix effects using the post-extraction spike method outlined in the protocols section.
-
Optimize Sample Preparation: Employ more rigorous sample cleanup techniques to remove interfering phospholipids and other matrix components. A comparison of common techniques is provided in Table 1. Solid-Phase Extraction (SPE) is often more effective than Protein Precipitation (PPT) or Liquid-Liquid Extraction (LLE) at removing a broader range of interferences.[11][12][13]
-
Optimize Chromatography: Modify your LC method to achieve better separation between this compound and the regions of matrix interference identified by post-column infusion. Strategies include adjusting the gradient, changing the mobile phase composition, or using a different column chemistry (e.g., a C18 column).[2]
-
Implement a SIL-IS: If not already in use, incorporate a stable isotope-labeled internal standard for this compound to compensate for any remaining matrix effects.
-
Problem 2: Inconsistent peak shapes or retention time shifts.
-
Possible Cause: Buildup of matrix components on the analytical column.
-
Solutions:
-
Improve Sample Cleanup: Re-evaluate your sample preparation method to reduce the amount of matrix components being injected.
-
Column Washing: Implement a robust column washing step at the end of each chromatographic run to remove strongly retained matrix components.
-
Guard Column: Use a guard column to protect your analytical column from contamination.[14]
-
Data Presentation: Comparison of Sample Preparation Techniques
Table 1: Qualitative Comparison of Sample Preparation Techniques for Matrix Effect Reduction
| Technique | Principle | Advantages | Disadvantages | Suitability for LC-PUFA-CoA Analysis |
| Protein Precipitation (PPT) | Proteins are precipitated with an organic solvent (e.g., acetonitrile) and removed by centrifugation.[2] | Simple, fast, and inexpensive.[12] | Non-selective, often results in significant matrix effects from phospholipids.[11] | Suitable for initial screening but may require further cleanup for quantitative assays.[15] |
| Liquid-Liquid Extraction (LLE) | Separates compounds based on their differential solubility in two immiscible liquids (e.g., aqueous sample and an organic solvent).[12] | Can provide cleaner extracts than PPT if the solvent system is optimized.[11] | Can have lower recovery for more polar analytes, more labor-intensive.[11][12] | Can be effective, but optimization is key to ensure good recovery of the amphipathic acyl-CoA molecule. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away, followed by elution of the analyte.[16] | Highly selective, can provide very clean extracts with reduced matrix effects.[13] | More time-consuming and costly, requires method development. | Recommended for quantitative bioanalysis to achieve the highest data quality.[17] |
Experimental Protocols
Protocol 1: Assessment of Matrix Effects using the Post-Extraction Spike Method
-
Prepare Blank Matrix Extract: Extract a blank matrix sample (e.g., plasma from an untreated animal) using your established sample preparation protocol.
-
Prepare Neat Standard Solution (A): Prepare a solution of this compound in the final reconstitution solvent at a known concentration (e.g., 100 ng/mL).
-
Prepare Post-Spiked Sample (B): Spike the blank matrix extract from step 1 with the same concentration of this compound as in the neat standard solution.[2]
-
Analysis: Inject both solutions (A and B) into the LC-MS system and record the peak area for the analyte.
-
Calculate Matrix Factor (MF):
-
MF = (Peak Area in B) / (Peak Area in A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
Matrix Effect (%) = (MF - 1) * 100
-
Protocol 2: Solid-Phase Extraction (SPE) for this compound
This protocol is a general guideline and may require optimization for your specific matrix and application.
-
Conditioning: Condition a mixed-mode or reversed-phase SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Loading: Load the pre-treated sample (e.g., protein-precipitated and diluted plasma) onto the SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent to remove polar interferences (e.g., 1 mL of 5% methanol in water).
-
Elution: Elute the this compound with a stronger organic solvent (e.g., 1 mL of acetonitrile (B52724) or methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable mobile phase for LC-MS/MS analysis.
Protocol 3: LC-MS/MS Parameters for Long-Chain Acyl-CoA Analysis
-
Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with a suitable modifier (e.g., 10 mM ammonium (B1175870) acetate (B1210297) or 0.1% formic acid).
-
Mobile Phase B: Acetonitrile/Isopropanol with the same modifier.
-
Gradient: A gradient from a lower to a higher percentage of Mobile Phase B is typically used to elute the long-chain acyl-CoAs.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40-50 °C.
-
-
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode. Positive mode often provides better sensitivity for acyl-CoAs.[18][19]
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion: [M+H]+ for positive mode.
-
Product Ion: A common fragmentation for acyl-CoAs is the neutral loss of the phosphoadenosine diphosphate (B83284) moiety.[20] The specific m/z for the product ion will depend on the acyl chain.
-
Collision Energy: Optimize for the specific analyte.
-
Mandatory Visualizations
Caption: General experimental workflow for LC-MS/MS analysis.
Caption: Consequences of unaddressed matrix effects.
References
- 1. Research Portal [ub-ir.bolton.ac.uk]
- 2. benchchem.com [benchchem.com]
- 3. longdom.org [longdom.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
- 15. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Detailed Protocol for Solid-Phase Extraction for Lipidomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
protocol refinement for acyl-CoA extraction from complex biological samples
Welcome to the technical support center for optimizing acyl-CoA extraction from complex biological samples. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions, and detailed experimental protocols to enhance the accuracy and reproducibility of your acyl-CoA analyses.
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction of acyl-CoAs from complex biological samples.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Acyl-CoA Yield | Sample Degradation: Acyl-CoAs are susceptible to enzymatic and chemical degradation. Immediate processing of fresh tissue is optimal.[1] | Flash-freeze samples in liquid nitrogen immediately after collection and store them at -80°C. Avoid repeated freeze-thaw cycles.[1] Work quickly and on ice throughout the extraction process.[1] |
| Inefficient Extraction: The chosen solvent may not be optimal for the acyl-CoA species of interest or the sample type. | For broad-range acyl-CoA extraction from tissues, a common method involves homogenization in an acidic buffer followed by extraction with organic solvents like acetonitrile (B52724) and isopropanol.[1] For short-chain acyl-CoAs and their precursors from cells, a method using 2.5% (w/v) 5-sulfosalicylic acid (SSA) for deproteinization can improve recovery by avoiding a Solid-Phase Extraction (SPE) step.[2] | |
| Poor Recovery from SPE: Hydrophilic, short-chain acyl-CoAs can be lost during solid-phase extraction.[2] | Consider extraction methods that do not require SPE, such as the SSA method.[2] If SPE is necessary, ensure the cartridge and elution conditions are optimized for your target analytes. | |
| Inaccurate or Imprecise Quantification | Matrix Effects: Co-extracted lipids and other cellular components can interfere with mass spectrometry analysis. | Employ a robust sample cleanup method, such as a modified Bligh-Dyer extraction, to remove interfering lipids.[3][4] Use a calibration curve prepared in a matrix that closely matches your samples.[2] |
| Lack of a Suitable Internal Standard: Variability in extraction efficiency can lead to inaccurate quantification without a proper internal standard. | Use a stable isotope-labeled internal standard for each analyte if possible. If not available, an odd-chain acyl-CoA (e.g., C17:0-CoA) that is not naturally abundant in the sample can be used.[2] The internal standard should be added at the beginning of the sample preparation process.[2] | |
| Non-Linearity of Calibration Curve: This can lead to inaccuracies, especially at low concentrations. | Use a weighted linear regression (e.g., 1/x) for your calibration curves to improve accuracy at lower concentrations.[2] | |
| Poor Chromatographic Peak Shape | Suboptimal Mobile Phase: The pH and composition of the mobile phase can significantly impact peak shape. | For short-chain acyl-CoAs, slightly acidic mobile phases are often required in reversed-phase chromatography.[5] For long-chain acyl-CoAs, high pH (e.g., 10.5 with ammonium (B1175870) hydroxide) can improve separation.[6] |
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors affecting the recovery of long-chain acyl-CoAs?
A1: The three most critical factors are:
-
Sample Handling and Storage: Due to their instability, it is best to process fresh tissue immediately. If storage is necessary, samples must be flash-frozen in liquid nitrogen and stored at -80°C to minimize degradation.[1]
-
Extraction Method: The choice of extraction solvent and methodology is crucial. A widely used and effective method involves homogenization in an acidic buffer, followed by extraction with organic solvents and purification via solid-phase extraction (SPE).[1]
-
Analyte Stability: Long-chain acyl-CoAs are prone to both enzymatic and chemical degradation. It is essential to work quickly, on ice, and use appropriate buffers and solvents to maintain the integrity of the analytes.[1]
Q2: I am observing low yields of long-chain acyl-CoAs. What are the likely causes and how can I troubleshoot this?
A2: Low yields can stem from several factors. Firstly, ensure optimal sample handling by minimizing the time between sample collection and extraction and by preventing freeze-thaw cycles.[1] Secondly, verify the efficiency of your extraction procedure. An acidic homogenization buffer followed by organic solvent extraction is a robust method.[1] Finally, consider the stability of your analytes; performing all steps on ice and in a timely manner is critical.[1]
Q3: What is the recommended method for storing biological samples to ensure the stability of long-chain acyl-CoAs?
A3: For optimal stability, biological samples should be flash-frozen in liquid nitrogen immediately after collection and then stored at -80°C.[1] This rapid freezing minimizes enzymatic and chemical degradation of the acyl-CoAs.
Q4: Can you provide a general protocol for the extraction of long-chain acyl-CoAs from tissue samples?
A4: A widely used protocol that combines solvent extraction with solid-phase extraction for improved purity and recovery is detailed in the Experimental Protocols section below.[1] This method is suitable for various tissue types.
Data Presentation
Table 1: Comparison of Acyl-CoA Extraction Method Recoveries
This table compares the recovery rates of various acyl-CoAs and related metabolites using two different extraction methods: 10% Trichloroacetic Acid (TCA) followed by Solid-Phase Extraction (SPE), and 2.5% 5-Sulfosalicylic Acid (SSA) without SPE. The data is adapted from a study comparing these techniques, with recovery presented relative to a direct spike in water.[2][7]
| Analyte | Recovery with 10% TCA + SPE (%) | Recovery with 2.5% SSA (%) |
| Pantothenate | 0 | >100 |
| Dephospho-CoA | 0 | >99 |
| Free CoA | 1 | 74 |
| Malonyl-CoA | 26 | 74 |
| Acetyl-CoA | 36 | 59 |
| Propionyl-CoA | 62 | 80 |
| Isovaleryl-CoA | 58 | 59 |
| Succinyl-CoA | 70 | >100 |
Table 2: Acyl-CoA Abundance in Mammalian Cell Lines
The following table summarizes quantitative data for various acyl-CoA species across different human cell lines as reported in the literature. This provides a comparative overview of acyl-CoA pool sizes. Note that variations in experimental conditions and normalization methods (per cell number vs. per mg protein) can affect direct comparability.[8][9]
| Acyl-CoA Species | HepG2 (pmol/10⁶ cells)[8] | MCF7 (pmol/mg protein)[8] | RAW264.7 (pmol/mg protein)[8] |
| Acetyl-CoA | 10.644 | - | - |
| Propionyl-CoA | 3.532 | - | - |
| Butyryl-CoA | 1.013 | - | - |
| Valeryl-CoA | 1.118 | - | - |
| Crotonoyl-CoA | 0.032 | - | - |
| HMG-CoA | 0.971 | - | - |
| Succinyl-CoA | 25.467 | - | - |
| Glutaryl-CoA | 0.647 | - | - |
| C14:0-CoA | - | ~2.5 | ~1.5 |
| C16:0-CoA | - | ~12 | ~4 |
| C18:0-CoA | - | ~7 | ~2.5 |
| C18:1-CoA | - | ~15 | ~3 |
Experimental Protocols
Protocol 1: Extraction of Long-Chain Acyl-CoAs from Tissue
This protocol is adapted from established methods and is suitable for a variety of tissue types.[1][10]
Materials:
-
Frozen tissue sample (~100 mg)
-
Glass homogenizer
-
100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9
-
Acetonitrile (ACN)
-
Isopropanol
-
Saturated Ammonium Sulfate ((NH4)2SO4)
-
Weak anion exchange solid-phase extraction (SPE) columns
-
2% Formic Acid
-
2% and 5% Ammonium Hydroxide (B78521) (NH4OH)
-
Internal standard (e.g., Heptadecanoyl-CoA)
Procedure:
-
Homogenization:
-
Weigh approximately 100 mg of frozen tissue.
-
In a pre-chilled glass homogenizer, add the tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.
-
Homogenize thoroughly on ice.
-
-
Solvent Extraction:
-
Solid-Phase Extraction (SPE) Purification:
-
Condition a weak anion exchange SPE column with methanol and then with the KH2PO4 buffer.
-
Load the supernatant onto the SPE column.
-
Wash the column with the KH2PO4 buffer, followed by a wash with a mixture of buffer and acetonitrile.
-
Elute the acyl-CoAs with a solution of ammonium hydroxide in methanol.
-
-
Sample Concentration:
-
Combine the eluted fractions.
-
Dry the sample under a stream of nitrogen at room temperature.
-
-
Reconstitution:
-
Reconstitute the dried extract in a solvent suitable for your downstream analysis (e.g., LC-MS/MS). A common choice is 50% methanol in 50 mM ammonium acetate (B1210297) (pH 7).[8]
-
Mandatory Visualization
Caption: Workflow for the extraction and purification of acyl-CoAs from tissue samples.
Caption: Overview of the mitochondrial fatty acid β-oxidation pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Improved and simplified tissue extraction method for quantitating long-chain acyl-coenzyme A thioesters with picomolar detection using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
avoiding degradation of (6Z,9Z,11E)-octadecatrienoyl-CoA during derivatization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of (6Z,9Z,11E)-octadecatrienoyl-CoA during derivatization and analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it particularly susceptible to degradation?
This compound is a biologically active molecule composed of an 18-carbon fatty acid with three double bonds (a conjugated triene system) linked to a Coenzyme A (CoA) molecule via a thioester bond. Its unique structure makes it highly susceptible to degradation through several mechanisms:
-
Polyunsaturated Chain: The multiple double bonds, especially the conjugated system, are prone to oxidation (lipid peroxidation).[1]
-
Thioester Bond: Thioester linkages are energetically activated compared to standard ester bonds, making them more susceptible to chemical and enzymatic hydrolysis.[2][3]
-
Conjugated Triene System: This specific arrangement of double bonds is sensitive to light and heat, which can induce isomerization (changes in the cis/trans geometry) and other photochemical reactions.[4][5]
Q2: What are the primary pathways of degradation to be aware of during sample preparation?
There are three main degradation pathways you must control:
-
Oxidation: A free-radical chain reaction that attacks the double bonds, leading to the formation of hydroperoxides and secondary products like aldehydes and ketones.[6] This process is accelerated by exposure to oxygen, light, heat, and transition metals.[1][7]
-
Hydrolysis: The cleavage of the thioester bond, which separates the fatty acid from the CoA moiety.[3] This can be catalyzed by enzymes (acyl-CoA thioesterases) present in biological samples or by non-enzymatic chemical reactions under suboptimal pH conditions.[8][9]
-
Isomerization: The conversion of the double bonds from their natural configuration (e.g., cis to trans) to other isomeric forms. This is often catalyzed by trace amounts of acid or base, heat, or light, and can lead to a loss of biological activity and inaccurate quantification.[10][11]
Q3: What are the essential general precautions for handling and storing this compound?
To maintain the integrity of the molecule, strict handling and storage protocols are necessary:
-
Temperature: Store samples as dry pellets at -80°C for long-term stability.[12] All sample preparation and derivatization steps should be performed on ice or at the lowest feasible temperature.
-
Atmosphere: Minimize exposure to oxygen.[7] Work under an inert atmosphere (e.g., nitrogen or argon) whenever possible, and use degassed solvents.
-
Light: Protect the sample from light at all stages by using amber vials and covering sample racks with foil. Conjugated trienes are known to be light-sensitive.[4][13]
-
Antioxidants: Add antioxidants like butylated hydroxytoluene (BHT) or α-tocopherol (Vitamin E) to solvents during extraction and preparation to scavenge free radicals and prevent lipid peroxidation.[7][14][15]
-
pH Control: Maintain an optimal pH to prevent hydrolysis and isomerization. Acyl-CoAs generally show better stability in slightly acidic buffers (pH 4.0-6.8).[12][16]
Q4: Why is derivatization required for analyzing this compound, and what is the most common method?
Derivatization is typically required for analysis by Gas Chromatography (GC). The native acyl-CoA molecule is not volatile and is highly polar, making it unsuitable for GC analysis. The primary goals of derivatization are:
-
To increase volatility for elution from the GC column.
-
To reduce polarity to prevent adsorption to the column, which causes poor peak shape and low signal.
-
To neutralize the reactive carboxyl group, allowing for better separation based on the properties of the fatty acid chain.
The most common derivatization method is the conversion of the fatty acid to its corresponding Fatty Acid Methyl Ester (FAME) through an esterification or transesterification reaction.
Troubleshooting Guides
This section addresses common problems encountered during the derivatization and analysis of this compound.
Problem: I am seeing a low or non-existent signal for my target analyte.
This is the most common issue and often points to significant sample degradation or incomplete derivatization.
Problem: My chromatogram shows multiple or shifted peaks near my target analyte.
This often indicates that isomerization of the double bonds has occurred.
-
Possible Cause: Isomerization due to heat, light, or chemical contaminants.
-
Troubleshooting Steps:
-
Review Derivatization Temperature: High temperatures are a known cause of isomerization.[10] Refer to the data tables to select a method with milder conditions.
-
Check for Acid/Base Contamination: Traces of acid or base can catalyze the rearrangement of double bonds.[10] Ensure all glassware is thoroughly cleaned and neutralized. Use high-purity, buffered solvents where possible.[17]
-
Strict Light Protection: Photochemical reactions can readily cause isomerization in conjugated systems.[5] Ensure samples are protected from UV and visible light at all times.
-
Analyze a Standard: Derivatize a pure standard of a similar polyunsaturated fatty acid under the same conditions to see if isomerization is inherent to the method rather than the sample matrix.
-
Problem: My results are inconsistent and have poor reproducibility.
Poor reproducibility is often caused by variable rates of degradation between sample runs.
-
Possible Cause: Inconsistent sample handling and processing time.
-
Troubleshooting Steps:
-
Standardize Workflow: Ensure every sample is processed with identical timing, temperatures, and reagent volumes. Create a detailed, step-by-step protocol and adhere to it strictly.
-
Analyze Immediately: Acyl-CoAs are unstable in solution, with some showing over 30% degradation within 9 hours at 4°C.[12] Reconstitute dry samples and perform derivatization in small batches immediately before analysis.
-
Use an Internal Standard: Incorporate a suitable internal standard (e.g., a stable isotope-labeled acyl-CoA or an odd-chain fatty acyl-CoA) at the very beginning of the sample extraction process. This will help correct for analyte loss during preparation and derivatization.[18]
-
Quench Enzymatic Activity: If working with biological matrices, ensure that endogenous thioesterase enzymes are deactivated immediately upon sample collection. This can be achieved by flash-freezing in liquid nitrogen or by rapid homogenization in a cold organic solvent like methanol (B129727) or an acidic buffer.[7]
-
Data Presentation
Table 1: Stability of Acyl-CoA Standards in Various Solvents
This table summarizes the stability of acyl-CoA standards in different solvents when stored in an autosampler at 4°C over 48 hours. Lower variation indicates higher stability.
| Solvent Composition | pH | Average Coefficient of Variation (CV) over 48h | Interpretation |
| Water | ~7.0 | High | Poor stability, susceptible to hydrolysis. |
| 50 mM Ammonium Acetate / Water | 4.0 | Low | Good stability; acidic pH inhibits hydrolysis. |
| 50 mM Ammonium Acetate / Water | 6.8 | Moderate | Acceptable stability, near neutral pH. |
| 50% Methanol / Water | ~7.0 | High | Poor stability. |
| 50% Methanol / 50 mM Ammonium Acetate | 4.0 | Low | Good stability; combination of organic solvent and acidic pH is effective. |
| 50% Methanol / 50 mM Ammonium Acetate | 6.8 | Moderate | Acceptable stability. |
| Data adapted from a study on acyl-CoA stability, highlighting the benefits of acidic pH for preventing degradation.[12] |
Table 2: Comparison of Common FAME Derivatization Methods
This table compares common derivatization methods for producing fatty acid methyl esters (FAMEs), with considerations for labile compounds.
| Method | Catalyst | Typical Conditions | Time | Advantages | Disadvantages |
| Boron Trichloride-Methanol | BCl₃ | 60°C | 5-10 min | Fast, effective for both esterification and transesterification. | Reagent is moisture-sensitive. |
| Boron Trifluoride-Methanol | BF₃ | 100°C | ~10 min | Widely used, commercially available.[19] | Requires high heat, risk of artifact formation. |
| Acid-Catalyzed (H₂SO₄) | H₂SO₄ in Methanol | 60-100°C | 10-60 min | Inexpensive and effective.[19] | Can require longer heating times; strong acid can cause degradation. |
| Acid-Catalyzed (HCl) | HCl in Methanol | 60-100°C | >90 min | Effective, but very slow.[19] | Long reaction time increases risk of thermal degradation. |
| Base-Catalyzed (NaOCH₃) | Sodium Methoxide | 50-60°C | ~20 min | Very fast for transesterification. | Does not esterify free fatty acids; sensitive to water. |
| For this compound, a rapid method with minimal heating, such as the BCl₃-Methanol procedure, is recommended to reduce the risk of thermal degradation and isomerization. |
Experimental Protocols & Visualizations
Protocol 1: Recommended Sample Preparation and Derivatization Workflow
This protocol integrates best practices to minimize degradation during the conversion of this compound to its methyl ester for GC analysis.
// Key Control Points critical1 [label="CRITICAL CONTROLS:\n- Low Temperature\n- Inert Atmosphere\n- Protection from Light\n- Use of Antioxidants", shape=note, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; critical1 -> {node1, node6, node10} [style=dashed, color="#5F6368", arrowhead=none]; } .enddot Caption: Recommended workflow for minimizing degradation.
Protocol 2: Detailed FAME Derivatization with BCl₃-Methanol
This method is rapid and effective, reducing the risk of thermal degradation.
-
Preparation: Ensure the sample containing acyl-CoAs is completely dry and stored in a micro-reaction vessel.
-
Reagent Addition: Add 2 mL of 12% Boron Trichloride-Methanol solution to the dry sample. If the sample is not fully dissolved, a small amount of a non-polar solvent like hexane (B92381) can be added.
-
Reaction: Tightly cap the vessel and heat at 60°C for 5-10 minutes. Note: This is the most critical step for degradation. Use a calibrated heating block and do not extend the time.
-
Quenching & Extraction:
-
Cool the vessel to room temperature.
-
Add 1 mL of water and 1 mL of hexane.
-
Shake vigorously for 1 minute to extract the newly formed FAMEs into the non-polar hexane layer.
-
-
Sample Collection:
-
Allow the layers to settle. A brief centrifugation can aid separation.
-
Carefully transfer the upper hexane layer to a clean, amber GC vial. To ensure the sample is dry, this layer can be passed through a small column of anhydrous sodium sulfate.
-
-
Analysis: Analyze the sample by GC as soon as possible.
Visualization of Degradation Pathways
// Main Compound main_compound [label="this compound", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", shape=Mdiamond];
// Degradation Pathways oxidation [label="Oxidation\n(Peroxidation)", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; hydrolysis [label="Hydrolysis", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; isomerization [label="Isomerization", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Degradation Products prod_ox [label="Hydroperoxides,\nAldehydes, Ketones", shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; prod_hy [label="Free Fatty Acid + Coenzyme A", shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; prod_iso [label="Geometric Isomers\n(e.g., all-trans)", shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"];
// Catalysts cat_ox [label="Oxygen, Light (UV),\nHeat, Metal Ions", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; cat_hy [label="Thioesterases,\nSuboptimal pH (Acid/Base)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; cat_iso [label="Heat, Light,\nAcid/Base Traces", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
// Connections main_compound -> oxidation [color="#5F6368"]; main_compound -> hydrolysis [color="#5F6368"]; main_compound -> isomerization [color="#5F6368"];
oxidation -> prod_ox [color="#5F6368"]; hydrolysis -> prod_hy [color="#5F6368"]; isomerization -> prod_iso [color="#5F6368"];
cat_ox -> oxidation [color="#5F6368"]; cat_hy -> hydrolysis [color="#5F6368"]; cat_iso -> isomerization [color="#5F6368"]; } .enddot Caption: Primary degradation pathways for the target molecule.
References
- 1. twinwoodcattle.com [twinwoodcattle.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Analytical evaluation of polyunsaturated fatty acids degradation during thermal oxidation of edible oils by Fourier transform infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thioesterase enzyme families: Functions, structures, and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Antioxidant - Wikipedia [en.wikipedia.org]
- 15. A simplified method for analysis of polyunsaturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. groups.oist.jp [groups.oist.jp]
- 18. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
quality control measures for (6Z,9Z,11E)-octadecatrienoyl-CoA experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing (6Z,9Z,11E)-octadecatrienoyl-CoA in their experiments. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations of relevant pathways and workflows.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, purification, and use of this compound.
| Issue | Possible Cause | Recommended Solution |
| Low Yield During Synthesis | Incomplete reaction; degradation of starting materials or product. | Ensure all reagents are fresh and of high purity. Optimize reaction times and temperatures. Work under an inert atmosphere (argon or nitrogen) to prevent oxidation. |
| Purity Issues After Purification | Co-elution of isomers; presence of oxidation products. | Use high-resolution purification techniques like HPLC with a suitable stationary phase (e.g., C18).[1] Employ antioxidants during purification and storage. Confirm purity using multiple analytical methods (e.g., HPLC, LC-MS/MS, and NMR). |
| Inconsistent Results in Enzymatic Assays | Degradation of the acyl-CoA thioester; incorrect quantification of the stock solution. | Prepare fresh solutions of this compound before each experiment. Store stock solutions at -80°C under argon.[2] Accurately determine the concentration of your stock solution using spectrophotometry or a validated LC-MS/MS method. |
| Peak Tailing or Splitting in HPLC Analysis | Column degradation; inappropriate mobile phase; sample overload. | Use a guard column to protect the analytical column. Ensure the mobile phase is properly buffered and degassed.[3] Inject a smaller sample volume or dilute the sample. |
| Low Signal Intensity in Mass Spectrometry | Ion suppression from matrix components; instability of the molecule in the ion source. | Optimize sample preparation to remove interfering substances. Use a stable isotope-labeled internal standard for accurate quantification.[1][4] Adjust ion source parameters (e.g., temperature, gas flow) to minimize in-source fragmentation. |
Frequently Asked Questions (FAQs)
Q1: How should I store this compound to ensure its stability?
A1: Due to its polyunsaturated nature, this compound is susceptible to oxidation.[5][6] For long-term storage, it should be stored as a solid or in an organic solvent (e.g., ethanol, acetonitrile) at -80°C under an inert atmosphere (argon or nitrogen).[2] Avoid repeated freeze-thaw cycles. For short-term use, solutions can be stored at -20°C for a few days.
Q2: What is the best method to accurately quantify my this compound stock solution?
A2: The most accurate method for quantification is liquid chromatography-tandem mass spectrometry (LC-MS/MS) with the use of a stable isotope-labeled internal standard.[1][4] Alternatively, UV-Vis spectrophotometry can be used by measuring the absorbance of the thioester bond around 260 nm, but this method is less specific.
Q3: Can I use gas chromatography (GC) to analyze this compound?
A3: Direct analysis of the intact acyl-CoA by GC is not feasible due to its low volatility. However, the fatty acid portion can be analyzed by GC after hydrolysis of the thioester bond and conversion to a volatile derivative, such as a fatty acid methyl ester (FAME).[7] This approach, however, does not provide information about the intact acyl-CoA.
Q4: What are the critical factors to consider when working with geometric isomers of octadecatrienoyl-CoA?
A4: Geometric isomers can have different biological activities and can be metabolized differently by enzymes.[8][9] It is crucial to use a starting material with high isomeric purity and to prevent isomerization during synthesis, purification, and storage. Analytical methods that can distinguish between isomers, such as silver ion HPLC or specific GC conditions, are highly recommended.[10]
Q5: My biological experiment is giving inconsistent results. Could the this compound be the issue?
A5: Yes, inconsistency can arise from the degradation of the compound. Polyunsaturated fatty acyl-CoAs can be unstable in aqueous solutions and at room temperature.[5][6] It is recommended to prepare fresh solutions for each experiment from a frozen stock. Also, ensure that your experimental buffer does not contain components that could react with the thioester or the double bonds.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general guideline and may require optimization.
-
Activation of (6Z,9Z,11E)-Octadecatrienoic Acid:
-
Dissolve (6Z,9Z,11E)-octadecatrienoic acid in an anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an argon atmosphere.
-
Add an activating agent such as N,N'-carbonyldiimidazole or oxalyl chloride and stir at room temperature until the acid is fully activated.
-
-
Thioesterification with Coenzyme A:
-
In a separate flask, dissolve the free acid of Coenzyme A in an aqueous buffer (e.g., sodium bicarbonate) at a pH of 7.5-8.0.
-
Slowly add the activated fatty acid solution to the Coenzyme A solution with vigorous stirring.
-
Maintain the pH of the reaction mixture between 7.5 and 8.0 by adding a dilute base solution as needed.
-
Allow the reaction to proceed at room temperature for several hours or until completion, monitoring by a suitable method (e.g., TLC or LC-MS).
-
-
Purification:
-
Purify the resulting this compound using reversed-phase high-performance liquid chromatography (HPLC).
-
Use a C18 column with a gradient of acetonitrile (B52724) in an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or triethylammonium (B8662869) acetate).
-
Collect the fractions containing the desired product and confirm their identity and purity by LC-MS/MS.
-
-
Lyophilization and Storage:
-
Lyophilize the purified fractions to obtain the product as a solid.
-
Store the lyophilized powder at -80°C under an inert atmosphere.
-
Protocol 2: Quantitative Analysis by LC-MS/MS
-
Sample Preparation:
-
Extract the acyl-CoAs from the biological matrix using a suitable extraction method, such as a modified Folch extraction or solid-phase extraction.
-
Spike the sample with a known amount of a stable isotope-labeled internal standard (e.g., [¹³C₁₈]-(6Z,9Z,11E)-octadecatrienoyl-CoA) prior to extraction.
-
-
LC Separation:
-
Use a C18 reversed-phase column with a gradient elution.
-
Mobile Phase A: Water with 0.1% formic acid or another suitable ion-pairing agent.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Run a gradient from a low to a high percentage of Mobile Phase B to elute the acyl-CoAs.
-
-
MS/MS Detection:
-
Use a triple quadrupole mass spectrometer in positive ion mode.
-
Monitor the transition of the precursor ion [M+H]⁺ of this compound to a specific product ion.
-
Similarly, monitor the transition for the internal standard.
-
Quantify the analyte by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
-
Signaling Pathways and Workflows
Fatty Acid Beta-Oxidation Pathway
Caption: Mitochondrial beta-oxidation of polyunsaturated fatty acids.
Experimental Workflow for Cellular Lipidomics
References
- 1. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. avantiresearch.com [avantiresearch.com]
- 3. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 4. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Lipid droplets and polyunsaturated fatty acid trafficking: Balancing life and death [frontiersin.org]
- 6. Lipid droplets and polyunsaturated fatty acid trafficking: Balancing life and death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. eurofinsus.com [eurofinsus.com]
- 8. Geometric and positional fatty acid isomers interact differently with desaturation and elongation of linoleic and linolenic acids in cultured glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aocs.org [aocs.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Sensitivity for Low-Level Detection of (6Z,9Z,11E)-Octadecatrienoyl-CoA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the sensitivity for the low-level detection of (6Z,9Z,11E)-octadecatrienoyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for the quantification of this compound?
A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely recognized method for achieving high sensitivity and selectivity in the quantification of acyl-CoAs like this compound.[1][2] This technique allows for the specific detection of the target molecule even in complex biological matrices through methods such as multiple reaction monitoring (MRM).
Q2: My this compound samples seem to be degrading. How can I improve their stability?
A2: Acyl-CoAs are known to be unstable and susceptible to hydrolysis, especially in aqueous solutions that are alkaline or strongly acidic.[1][3] To minimize degradation, it is crucial to process samples rapidly at low temperatures (on ice) and store them at -80°C, preferably as a dry pellet.[1][4] For reconstitution prior to analysis, using methanol (B129727) or a buffered solution such as 50 mM ammonium (B1175870) acetate (B1210297) at a neutral pH can enhance stability compared to unbuffered aqueous solutions.[1][5]
Q3: I am observing poor peak shape and resolution during the chromatographic separation of my target analyte. What can I do to improve this?
A3: Achieving good chromatographic separation is essential for reducing ion suppression and obtaining accurate quantification. For long-chain acyl-CoAs, reversed-phase chromatography with a C18 column is commonly employed.[1] To improve peak shape and resolution, consider using ion-pairing agents or operating at a higher pH (e.g., 10.5 with ammonium hydroxide).[1]
Q4: Are there alternative detection methods to LC-MS/MS for this compound?
A4: Yes, fluorescence-based methods offer an alternative for the detection of long-chain fatty acyl-CoAs. These methods include the use of fluorescently labeled acyl-CoA binding proteins, which act as sensors and show a change in fluorescence upon binding to the acyl-CoA ester.[6] Additionally, genetically encoded fluorescent biosensors are being developed for the real-time monitoring of long-chain fatty acyl-CoAs in living cells.[7][8][9] Commercially available fluorometric assay kits can also be used to quantify total fatty acyl-CoAs.[4]
Troubleshooting Guides
Issue 1: Low or No Signal Detected for this compound
This guide provides a systematic approach to troubleshooting the absence or low intensity of the target analyte signal.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low or no analyte signal.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Inefficient Sample Extraction | Ensure the chosen extraction method is suitable for long-chain acyl-CoAs. Methods using buffered 2-propanol followed by solvent partitioning are effective.[10] Consider adding an acyl-CoA-binding protein to the final aqueous buffer to improve recovery.[10] |
| Analyte Degradation | Process samples quickly on ice. Use fresh, ice-cold buffers. For cell samples, consider quenching metabolism with cold PBS and using a deproteinizing agent like 5-sulfosalicylic acid (SSA).[11][12] Store extracted samples at -80°C. |
| Suboptimal LC Separation | For reversed-phase chromatography, ensure the gradient is optimized for long-chain species. A shallow gradient may be necessary to resolve this compound from other isomers.[5] |
| Incorrect MS/MS Parameters | Verify the precursor and product ion m/z values for this compound. Optimize collision energy to ensure efficient fragmentation. In positive ion mode, a characteristic neutral loss of the 3'-phospho-ADP moiety (507 Da) is expected for acyl-CoAs.[1] |
| Ion Suppression | Dilute the sample to reduce matrix effects. Improve chromatographic separation to separate the analyte from co-eluting, interfering compounds.[1] A solid-phase extraction (SPE) cleanup step can also be beneficial. |
Issue 2: High Background Noise or Interfering Peaks
This guide addresses issues related to high background noise and the presence of interfering peaks in the chromatogram.
Logical Relationship Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 3. omni.laurentian.ca [omni.laurentian.ca]
- 4. bioassaysys.com [bioassaysys.com]
- 5. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescently labelled bovine acyl-CoA-binding protein acting as an acyl-CoA sensor: interaction with CoA and acyl-CoA esters and its use in measuring free acyl-CoA esters and non-esterified fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An optimized fluorescent biosensor for monitoring long-chain fatty acyl-CoAs metabolism in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 11. duke-nus.edu.sg [duke-nus.edu.sg]
- 12. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of (6Z,9Z,11E)-Octadecatrienoyl-CoA and Other CLNA-CoAs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of (6Z,9Z,11E)-octadecatrienoyl-CoA and other conjugated linolenic acid (CLNA) CoA esters. This document summarizes the current understanding of their biological activities, supported by experimental data, and provides an overview of relevant experimental methodologies.
Conjugated linolenic acids (CLNAs) are a group of positional and geometric isomers of octadecatrienoic acid. When esterified to Coenzyme A (CoA), they become key metabolic intermediates and signaling molecules. Different CLNA-CoA isomers can exhibit distinct biological effects, making a comparative analysis crucial for understanding their specific roles in cellular processes and their potential as therapeutic agents. While research on specific CLNA-CoA isomers is ongoing, this guide synthesizes available information to facilitate further investigation.
Quantitative Data Summary
Due to the limited availability of direct comparative studies on specific CLNA-CoA isomers, a comprehensive quantitative table is not yet feasible. Research has predominantly focused on the free fatty acid forms (CLNAs and CLAs). However, the data that is available for the closely related conjugated linoleic acid (CLA) isomers suggests that their CoA esters likely exhibit similar differential effects.
| Parameter | cis-9, trans-11-CLA | trans-10, cis-12-CLA | Reference |
| Effect on Lipid Metabolism Gene Expression in Caco-2 Cells | No significant alteration | Upregulation of genes in lipid transport, fatty acid metabolism, lipolysis, β-oxidation, steroid metabolism, cholesterol biosynthesis | [1] |
| Effect on Apolipoprotein Secretion in Hep-G2 Cells | No effect | Decreased apolipoprotein secretion | [1] |
| Modulation of Protein Expression in Rat Hepatocytes | Most effective in modulating protein expression profile related to lipid metabolism | Altered expression of proteins involved in lipid metabolism | [2] |
Note: This table summarizes data for CLA isomers, which are structurally similar to CLNAs. Direct comparative quantitative data for this compound and other CLNA-CoAs is a critical area for future research.
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of specific CLNA-CoA isomers are not widely published. However, general methodologies for the synthesis of acyl-CoAs and the analysis of gene expression can be adapted for this purpose.
Synthesis of Acyl-CoA Esters
A general method for the synthesis of acyl-CoA esters involves the activation of the corresponding free fatty acid. This can be achieved through various chemical or enzymatic methods. A common approach involves the use of an acyl-CoA synthetase enzyme.
Enzymatic Synthesis of Acyl-CoA:
-
Reaction Mixture: Prepare a reaction mixture containing the CLNA isomer of interest, Coenzyme A, ATP, and a suitable buffer (e.g., Tris-HCl).
-
Enzyme Addition: Add a purified acyl-CoA synthetase to initiate the reaction. The choice of enzyme may depend on the specific substrate preference.
-
Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 37°C) for a specific duration.
-
Purification: The resulting acyl-CoA ester can be purified using techniques such as high-performance liquid chromatography (HPLC).
Analysis of Gene Expression by Quantitative PCR (qPCR)
To assess the impact of different CLNA-CoA isomers on gene expression, quantitative PCR (qPCR) is a standard and powerful technique.
General qPCR Protocol:
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., hepatocytes, adipocytes) and treat with the specific CLNA-CoA isomer at a desired concentration and for a specific duration.
-
RNA Extraction: Isolate total RNA from the treated and control cells using a commercial RNA extraction kit.
-
cDNA Synthesis: Reverse transcribe the isolated RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qPCR Reaction: Set up the qPCR reaction using the synthesized cDNA, gene-specific primers for the target genes of interest (e.g., genes involved in lipid metabolism), and a fluorescent dye (e.g., SYBR Green).
-
Data Analysis: Analyze the amplification data to determine the relative expression levels of the target genes, normalized to a housekeeping gene.
Signaling Pathways and Molecular Interactions
The biological effects of CLNA-CoAs are mediated through their interaction with various cellular signaling pathways. While specific pathways for this compound are yet to be fully elucidated, research on related compounds points towards key regulatory networks.
Fatty Acid Metabolism
Long-chain acyl-CoAs are central to fatty acid metabolism, serving as substrates for β-oxidation and as allosteric regulators of key enzymes. Different CLNA-CoA isomers may exhibit varying affinities for enzymes involved in these pathways, leading to differential metabolic outcomes.
Peroxisome Proliferator-Activated Receptors (PPARs) Signaling
Fatty acids and their CoA esters are known ligands for Peroxisome Proliferator-Activated Receptors (PPARs), a family of nuclear receptors that regulate the expression of genes involved in lipid and glucose metabolism. The specific binding and activation of different PPAR isoforms (α, γ, δ) by various CLNA-CoA isomers could explain their diverse biological effects.
Experimental Workflow for Comparative Analysis
A systematic approach is necessary to conduct a robust comparative analysis of different CLNA-CoA isomers. The following workflow outlines the key experimental steps.
References
- 1. The effect of trans-10, cis-12 conjugated linoleic acid on gene expression profiles related to lipid metabolism in human intestinal-like Caco-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conjugated linoleic acid isomers modulate protein expression profile in rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activities of (6Z,9Z,11E)-Octadecatrienoyl-CoA and its Geometric Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of (6Z,9Z,11E)-octadecatrienoyl-CoA and its geometric isomers. While direct comparative studies on the CoA esters of all geometric isomers of octadecatrienoic acid are limited in the readily available scientific literature, this document synthesizes findings from studies on various conjugated linolenic acid (CLnA) isomers, which serve as precursors to their corresponding CoA esters. Long-chain fatty acyl-CoAs are the activated forms of fatty acids within the cell and are crucial intermediates in numerous metabolic and signaling pathways.[1][2][3] The biological effects of the parent fatty acids are therefore intrinsically linked to the activities of their CoA derivatives.
This guide will focus on the known biological activities of prominent CLnA isomers, including calendic acid ((8E,10E,12Z)-octadecatrienoic acid), jacaric acid ((8Z,10E,12Z)-octadecatrienoic acid), punicic acid ((9Z,11E,13Z)-octadecatrienoic acid), eleostearic acid ((9Z,11E,13E)-octadecatrienoic acid), and catalpic acid ((9T,11T,13C)-octadecatrienoic acid), as surrogates for understanding the potential differential activities of their respective CoA esters.
Data Presentation: Comparative Biological Activities of Octadecatrienoic Acid Isomers
The following table summarizes the reported biological activities of various geometric isomers of octadecatrienoic acid. It is important to note that the potency and specific mechanisms of action can vary significantly between isomers.
| Fatty Acid Isomer (Precursor to CoA Ester) | Biological Activity | Key Findings | References |
| Calendic Acid ((8E,10E,12Z)-octadecatrienoic acid) | Anti-cancer, Anti-inflammatory | Induces apoptosis in cancer cells through lipid peroxidation and downregulation of long-chain fatty acyl-CoA synthetase.[4][5] May have anti-inflammatory properties.[6] | [4][5][6] |
| Jacaric Acid ((8Z,10E,12Z)-octadecatrienoic acid) | Anti-cancer, Immunomodulatory, Metabolic Regulation | Induces apoptosis and cell cycle arrest in various cancer cell lines with selectivity for cancer cells.[7][8] Modulates the function of immune cells like macrophages and mast cells.[9][7] Influences lipid metabolism by affecting stearoyl-CoA desaturase (SCD).[9] | [9][7][8] |
| Punicic Acid ((9Z,11E,13Z)-octadecatrienoic acid) | Anti-cancer, Anti-inflammatory, Antioxidant, Metabolic Regulation | Exhibits anti-proliferative effects on prostate cancer cells. Possesses anti-inflammatory, antioxidant, and lipid-lowering properties.[10][11] Can be converted to conjugated linoleic acid (CLA) in vivo.[1] Modulates PPARs.[12] | [1][10][11][12][13] |
| α-Eleostearic Acid ((9Z,11E,13E)-octadecatrienoic acid) | Anti-cancer, Antioxidant | Inhibits the proliferation of breast cancer cells by inducing apoptosis.[14] The anti-cancer effects are dependent on oxidation.[14] Shows antioxidant activity.[15][16] | [14][15][16][17] |
| Catalpic Acid ((9T,11T,13C)-octadecatrienoic acid) | Metabolic Regulation | Decreases abdominal fat deposition, improves glucose homeostasis, and upregulates PPARα expression in adipose tissue.[18][19] | [18][19] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below. These protocols are representative of the techniques used to assess the biological activities of conjugated linolenic acid isomers.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay is commonly used to assess the effect of compounds on cell proliferation and cytotoxicity.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., prostate, breast, colon cancer cell lines) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the octadecatrienoic acid isomer of interest for 24, 48, or 72 hours. A vehicle control (e.g., ethanol (B145695) or DMSO) should be included.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined from the dose-response curve.[9]
Apoptosis Assessment by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This method is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: Annexin V is a protein that has a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of the octadecatrienoic acid isomer for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative and PI-negative cells are viable.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
Annexin V-negative and PI-positive cells are necrotic.[9]
-
Western Blot Analysis for Apoptosis-Related Proteins
This technique is used to detect and quantify the expression of specific proteins involved in signaling pathways.
Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.
Protocol:
-
Protein Extraction: Lyse the treated and control cells in a lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Gel Electrophoresis: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the protein of interest (e.g., Bax, Bcl-2, Caspase-3, PARP).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.[9]
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate key signaling pathways that are modulated by various conjugated linolenic acid isomers. These pathways are likely to be similarly affected by their corresponding CoA esters.
Caption: Jacaric Acid-Induced Apoptosis Signaling Pathways.[9]
Caption: Catalpic Acid-Mediated Metabolic Regulation via PPARα.[18]
Experimental Workflow
Caption: Experimental Workflow for Apoptosis Assessment.
References
- 1. Punicic acid - Wikipedia [en.wikipedia.org]
- 2. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fatty acyl CoA esters as regulators of cell metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Heterologous Production of Calendic Acid Naturally Found in Calendula officinalis by Recombinant Fission Yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Calendic_acid [bionity.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Punicic Acid and Its Role in the Prevention of Neurological Disorders: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bioactivity and biotechnological production of punicic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. researchgate.net [researchgate.net]
- 16. Comparative study of antioxidant activity of alpha-eleostearic acid and punicic acid against oxidative stress generated by sodium arsenite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ijfans.org [ijfans.org]
- 18. Catalpic acid decreases abdominal fat deposition, improves glucose homeostasis and upregulates PPAR alpha expression in adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Catalpic acid decreases abdominal fat deposition, improves glucose homeostasis and upregulates PPAR alpha expression in adipose tissue. | BioTherapeutics Inc [biotherapeuticsinc.com]
Cross-Validation of Analytical Methods for (6Z,9Z,11E)-Octadecatrienoyl-CoA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification and characterization of (6Z,9Z,11E)-octadecatrienoyl-CoA, the coenzyme A ester of calendic acid. Given the absence of direct cross-validation studies for this specific analyte, this document synthesizes data and protocols from the analysis of structurally related conjugated fatty acids and long-chain acyl-CoAs to present a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Data Presentation: A Comparative Analysis
The selection of an optimal analytical method is contingent on its performance characteristics. The following table summarizes key validation parameters for the analysis of conjugated octadecatrienoic acids and their CoA esters, serving as a proxy for this compound.
| Validation Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Linearity (R²) | >0.99[1] | >0.99[1] |
| Accuracy (% Recovery) | Close to 100%[1] | High, with potential for matrix effects[2] |
| Precision (RSD %) | <10%[1] | <15%[2] |
| Limit of Detection (LOD) | ng/mL range | pg/mL to fmol range[2] |
| Limit of Quantitation (LOQ) | ng/mL range | fmol to pmol range[2] |
| Specificity | Moderate to High (derivatization can introduce artifacts) | High (based on precursor/product ion transitions)[2][3] |
| Throughput | Moderate | High |
| Derivatization Required | Yes (for volatility) | No (direct analysis) |
Experimental Protocols
Detailed and robust experimental protocols are fundamental for obtaining reliable and reproducible scientific data. Below are representative methodologies for GC-MS and LC-MS/MS analysis, adapted for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For fatty acyl-CoAs, analysis is typically performed on the corresponding fatty acid after hydrolysis and derivatization.
1. Sample Preparation and Derivatization:
-
Hydrolysis: The acyl-CoA sample is hydrolyzed to release the free fatty acid, calendic acid, using a strong base (e.g., 0.5 M KOH in methanol) at elevated temperature (e.g., 60°C for 10 minutes).
-
Acidification and Extraction: The solution is then acidified (e.g., with 1 M HCl), and the free fatty acid is extracted with an organic solvent such as n-hexane.
-
Derivatization: The extracted calendic acid is converted to a volatile ester, typically a fatty acid methyl ester (FAME), by reaction with a methylating agent like BF3-methanol or by using a base-catalyzed transesterification.[1]
-
Purification: The resulting FAME is then purified, often by solid-phase extraction (SPE), and concentrated before injection into the GC-MS system.
2. GC-MS Conditions:
-
Column: A high-polarity capillary column (e.g., SP-2560, 100 m x 0.25 mm, 0.20 µm film thickness).
-
Oven Temperature Program: A suitable temperature gradient is employed to separate the FAMEs. For example, an initial temperature of 140°C held for 5 minutes, then ramped to 240°C at 4°C/minute and held for 20 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless.
-
Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of m/z 50-500. Identification is based on retention time and comparison of the mass spectrum with reference libraries.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity for the direct analysis of non-volatile molecules like long-chain acyl-CoAs, without the need for derivatization.
1. Sample Preparation:
-
Extraction: this compound is extracted from the biological matrix using a suitable solvent system, such as a mixture of isopropanol (B130326) and acetonitrile, often containing an internal standard.
-
Protein Precipitation: For complex matrices, proteins are precipitated by adding an acid (e.g., trichloroacetic acid) and removed by centrifugation.
-
Solid-Phase Extraction (SPE): The supernatant can be further purified and concentrated using a C18 SPE cartridge.
-
Reconstitution: The final extract is evaporated to dryness and reconstituted in the initial mobile phase.
2. LC-MS/MS Conditions:
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient elution using two solvents:
-
Mobile Phase A: Water with an ion-pairing agent (e.g., 10 mM tributylamine (B1682462) and 15 mM acetic acid).
-
Mobile Phase B: Methanol.
-
-
Flow Rate: A typical flow rate is 0.2-0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves monitoring the transition of the precursor ion of this compound to a specific product ion. For most acyl-CoAs, a characteristic neutral loss of 507 Da is observed.[3]
Mandatory Visualization
References
A Comparative Guide to the Functional Differences of (6Z,9Z,11E)- and (9Z,11E,13Z)-Octadecatrienoyl-CoA Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the functional characteristics of two specific isomers of octadecatrienoyl-CoA: (6Z,9Z,11E)-octadecatrienoyl-CoA and (9Z,11E,13Z)-octadecatrienoyl-CoA. While both are conjugated linolenic acid (CLnA) derivatives, the available scientific literature reveals a significant disparity in our understanding of their biological roles. This document summarizes the current state of knowledge for each isomer, presenting available experimental data and highlighting critical knowledge gaps to guide future research.
Introduction
Octadecatrienoyl-CoA molecules are the activated forms of octadecatrienoic acids (18:3), playing crucial roles in lipid metabolism and cellular signaling. The specific geometry and position of the three double bonds in these fatty acyl-CoA molecules can dramatically influence their interaction with enzymes and receptors, leading to distinct biological activities. This guide focuses on a direct comparison of the (6Z,9Z,11E) and (9Z,11E,13Z) isomers. The latter, derived from punicic acid, is relatively well-characterized, whereas the former remains largely uninvestigated.
(9Z,11E,13Z)-Octadecatrienoyl-CoA: A Profile of a Biologically Active Lipid
(9Z,11E,13Z)-Octadecatrienoyl-CoA is the CoA ester of punicic acid, the primary fatty acid in pomegranate seed oil.[1][2] Extensive research has demonstrated that punicic acid and its metabolites exert significant biological effects, primarily through the activation of Peroxisome Proliferator-Activated Receptors (PPARs).[3][4][5]
Key Functional Roles:
-
PPAR Agonism: Punicic acid is a known agonist of PPARγ and, to a lesser extent, PPARα.[3][4][5] This activation is central to its observed therapeutic effects. It binds to the ligand-binding domain of PPARs, initiating a cascade of gene expression changes.
-
Metabolic Regulation: Through PPARα activation, (9Z,11E,13Z)-octadecatrienoyl-CoA is implicated in the regulation of lipid metabolism, particularly enhancing fatty acid oxidation.[3] Its activation of PPARγ contributes to improved glucose homeostasis and insulin (B600854) sensitivity.[4][5]
-
Anti-Inflammatory Effects: A key function of punicic acid is its potent anti-inflammatory activity. By activating PPARγ, it can suppress the activity of pro-inflammatory transcription factors like NF-κB, leading to reduced expression of inflammatory cytokines such as TNF-α and IL-6.[3][6][7]
-
Anti-Obesity Properties: Dietary punicic acid has been shown to ameliorate obesity-related inflammation and improve metabolic parameters in animal models.[4]
Quantitative Data Summary
| Parameter | Value | Cell/System | Reference |
| PPARγ Binding | Weak binding to LBD | Cell-free assay | [4][5] |
| PPARα Reporter Activity | Dose-dependent increase | 3T3-L1 cells | [4][5] |
| PPARγ Reporter Activity | Dose-dependent increase | 3T3-L1 cells | [4][5] |
This compound: An Uncharted Territory
In stark contrast to its (9Z,11E,13Z) isomer, there is a significant lack of published experimental data on the functional roles of this compound. Searches of scientific databases reveal no studies detailing its biological activity, metabolic fate, or interactions with cellular receptors. The corresponding fatty acid, (6Z,9Z,11E)-octadecatrienoic acid, is also poorly characterized, with only its hydroxylated metabolite, 13-hydroxy-6Z,9Z,11E-octadecatrienoic acid, being mentioned in chemical databases without associated functional studies.[8]
Quantitative Data Summary
| Parameter | Value | Cell/System | Reference |
| PPARγ Binding | Data not available | - | - |
| PPARα Reporter Activity | Data not available | - | - |
| PPARγ Reporter Activity | Data not available | - | - |
Comparative Analysis and Future Directions
A direct functional comparison based on experimental evidence is not currently possible due to the dearth of information on this compound. However, the diverse bioactivities of other conjugated linolenic acid isomers, such as jacaric acid (8Z,10E,12Z) and catalpic acid (9E,11E,13Z), suggest that the (6Z,9Z,11E) isomer may also possess unique biological properties.[9][10] Jacaric acid, for instance, is a potent inhibitor of prostaglandin (B15479496) biosynthesis.[9] The spatial conformation of these isomers is critical to their biological activity, as demonstrated by the potent and selective induction of apoptosis in cancer cells by jacaric and punicic acids, which share a cis, trans, cis double bond arrangement.[10]
The lack of data on this compound represents a significant knowledge gap. Future research should be directed towards:
-
Synthesis and Characterization: Chemical synthesis of (6Z,9Z,11E)-octadecatrienoic acid and its CoA ester to enable biological testing.
-
In Vitro Screening: A comprehensive screening of its activity on key nuclear receptors (including all PPAR isoforms), enzymes involved in lipid metabolism and inflammation (e.g., cyclooxygenases, lipoxygenases), and various cancer cell lines.
-
Metabolic Studies: Investigation of its metabolic fate in cell culture and in vivo to identify potential bioactive metabolites.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the known signaling pathway for (9Z,11E,13Z)-octadecatrienoyl-CoA and a generalized workflow for assessing the bioactivity of novel fatty acyl-CoA molecules, which could be applied to the study of the (6Z,9Z,11E) isomer.
Caption: PPAR activation by (9Z,11E,13Z)-octadecatrienoyl-CoA.
Caption: A generalized workflow for functional analysis.
Experimental Protocols
PPARα/γ Reporter Assay
Objective: To determine if a test compound (e.g., an octadecatrienoyl-CoA isomer) can activate PPARα or PPARγ and induce the expression of a reporter gene.
Methodology:
-
Cell Culture and Transfection: 3T3-L1 pre-adipocytes are cultured in DMEM with 10% FBS. Cells are seeded in 24-well plates and co-transfected with a PPAR-responsive reporter plasmid (containing a PPRE linked to a luciferase gene) and a PPARα or PPARγ expression plasmid using a suitable transfection reagent. A control plasmid (e.g., β-galactosidase) is often included to normalize for transfection efficiency.
-
Compound Treatment: After 24 hours, the transfection medium is replaced with fresh medium containing the test compound at various concentrations. A known PPAR agonist (e.g., rosiglitazone (B1679542) for PPARγ, WY-14643 for PPARα) is used as a positive control, and a vehicle (e.g., DMSO) is used as a negative control.
-
Luciferase Assay: After 24-48 hours of incubation, cells are lysed, and the luciferase activity is measured using a luminometer according to the manufacturer's protocol. β-galactosidase activity is also measured for normalization.
-
Data Analysis: The relative luciferase activity is calculated by normalizing the raw luciferase units to the β-galactosidase activity. The fold-change in reporter activity relative to the vehicle control is then determined for each concentration of the test compound.
Cell-Free PPARγ Ligand Binding Assay
Objective: To assess the direct binding affinity of a test compound to the PPARγ ligand-binding domain (LBD).
Methodology:
-
Assay Principle: This assay is typically based on fluorescence polarization (FP) or a similar technology that measures the displacement of a fluorescently labeled PPARγ ligand (tracer) from the purified PPARγ LBD by a test compound.
-
Procedure: The purified recombinant PPARγ LBD is incubated with a fluorescent tracer in a microplate. The test compound is added in increasing concentrations.
-
Detection: The fluorescence polarization of the tracer is measured. When the tracer is bound to the larger LBD molecule, it tumbles slowly, and the FP is high. When displaced by the test compound, the free tracer tumbles rapidly, resulting in a low FP signal.
-
Data Analysis: The decrease in FP is plotted against the concentration of the test compound to generate a binding curve and calculate the IC50 value (the concentration of the test compound that displaces 50% of the tracer).
Conclusion
The functional landscape of octadecatrienoyl-CoA isomers is a field of active research with significant therapeutic potential. While (9Z,11E,13Z)-octadecatrienoyl-CoA has been established as a key modulator of PPAR signaling with beneficial metabolic and anti-inflammatory effects, the biological role of this compound remains completely unknown. This guide highlights the critical need for foundational research to characterize this understudied isomer. Elucidating its functional properties will not only provide a more complete picture of conjugated linolenic acid biology but may also uncover novel therapeutic avenues for metabolic and inflammatory diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Activation of PPAR gamma and alpha by punicic acid ameliorates glucose tolerance and suppresses obesity-related inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activation of PPARγ and δ by dietary punicic acid ameliorates intestinal inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 9. Naturally occurring conjugated octadecatrienoic acids are strong inhibitors of prostaglandin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Jacaric acid and its octadecatrienoic acid geoisomers induce apoptosis selectively in cancerous human prostate cells: a mechanistic and 3-D structure-activity study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: GC-MS vs. LC-MS for Octadecatrienoyl-CoA Analysis
For researchers, scientists, and drug development professionals engaged in lipidomics and metabolic studies, the accurate quantification of long-chain fatty acyl-CoAs like octadecatrienoyl-CoA is paramount. The choice of analytical technique is critical for achieving reliable and meaningful results. This guide provides a head-to-head comparison of two powerful analytical platforms, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the analysis of octadecatrienoyl-CoA.
At a Glance: Key Differences
| Feature | GC-MS | LC-MS/MS |
| Principle | Separates volatile and thermally stable compounds. | Separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. |
| Sample Volatility | Requires derivatization to increase volatility and thermal stability. | Directly analyzes non-volatile and thermally labile molecules. |
| Sample Preparation | More complex, involving extraction and mandatory derivatization. | Simpler sample preparation, primarily involving extraction.[1][2][3] |
| Sensitivity | Generally high, but can be limited by derivatization efficiency. | Offers very high sensitivity, often reaching femtogram levels.[4] |
| Specificity | Good, with characteristic fragmentation patterns. | Excellent, especially with tandem MS (MS/MS) for structural elucidation.[1][5][6][7] |
| Throughput | Can be lower due to the time required for derivatization. | Higher throughput is often achievable. |
| Instrumentation Cost | Generally lower initial cost. | Higher initial investment. |
| Typical Application | Well-suited for targeted analysis of fatty acids after hydrolysis and derivatization.[8][9] | Ideal for the direct analysis of intact acyl-CoAs in complex biological matrices.[1][2][3][5][6][7][10] |
Experimental Protocols
A significant distinction between GC-MS and LC-MS for octadecatrienoyl-CoA analysis lies in the sample preparation workflow.
GC-MS Protocol: An Indirect Approach
Due to the low volatility and thermal instability of octadecatrienoyl-CoA, direct analysis by GC-MS is not feasible. The common approach involves the hydrolysis of the acyl-CoA to its corresponding free fatty acid (octadecatrienoic acid) followed by derivatization to a more volatile ester, typically a methyl ester (FAME) or a pentafluorobenzyl (PFB) ester.[11]
1. Extraction:
-
Lipids, including acyl-CoAs, are extracted from the biological sample using a suitable solvent system (e.g., Folch or Bligh-Dyer methods).
2. Hydrolysis:
-
The extracted acyl-CoAs are subjected to alkaline or acidic hydrolysis to cleave the thioester bond and release the free fatty acid (octadecatrienoic acid).
3. Derivatization (Methylation):
-
The free fatty acids are converted to their corresponding fatty acid methyl esters (FAMEs) using a derivatizing agent such as boron trifluoride-methanol or methanolic HCl.[12] This step increases the volatility of the analyte for GC analysis.[13]
4. GC-MS Analysis:
-
The FAMEs are injected into the GC-MS system.
-
Gas Chromatography: The FAMEs are separated on a capillary column based on their boiling points and interactions with the stationary phase.
-
Mass Spectrometry: The separated FAMEs are ionized (typically by electron ionization - EI) and the resulting fragments are detected, providing a mass spectrum that can be used for identification and quantification.
LC-MS Protocol: The Direct Route
LC-MS allows for the direct analysis of intact octadecatrienoyl-CoA without the need for hydrolysis and derivatization.[4]
1. Extraction:
-
Acyl-CoAs are extracted from the biological sample, often using solid-phase extraction (SPE) to enrich the analytes and remove interfering substances.[1][14]
2. LC-MS/MS Analysis:
-
The extracted acyl-CoAs are injected into the LC-MS/MS system.
-
Liquid Chromatography: The separation of octadecatrienoyl-CoA from other acyl-CoAs is typically achieved using reversed-phase chromatography with a C18 column.[10][14]
-
Mass Spectrometry: Electrospray ionization (ESI) is commonly used to generate ions of the intact acyl-CoA molecules.[7][10] Tandem mass spectrometry (MS/MS) is then employed for selective and sensitive detection using multiple reaction monitoring (MRM).[1][2][3][7][10]
Performance Comparison: Quantitative Data
The following table summarizes the expected performance characteristics of GC-MS (via FAME analysis) and LC-MS/MS for the quantitative analysis of octadecatrienoyl-CoA.
| Parameter | GC-MS (as FAME) | LC-MS/MS (intact) |
| Limit of Detection (LOD) | Low ng/mL range | Sub ng/mL to pg/mL range[4] |
| Limit of Quantification (LOQ) | ng/mL range | pg/mL to low ng/mL range |
| Linearity (R²) | > 0.99 | > 0.999[10] |
| Precision (%RSD) | < 15% | < 10%[14] |
| Accuracy (% Recovery) | 85-115% | 90-110%[14] |
| Analysis Time per Sample | ~30-40 min | ~10-20 min |
Visualizing the Workflows and Concepts
To further clarify the methodologies and their underlying principles, the following diagrams are provided.
Caption: GC-MS workflow for octadecatrienoyl-CoA analysis.
Caption: LC-MS/MS workflow for octadecatrienoyl-CoA analysis.
Caption: Role of octadecatrienoyl-CoA in cellular pathways.
Caption: Logical comparison of GC-MS and LC-MS for acyl-CoA analysis.
Conclusion: Making the Right Choice
For the analysis of octadecatrienoyl-CoA, LC-MS/MS is the superior technique . Its ability to directly measure the intact molecule provides greater specificity and reduces the potential for analytical errors associated with the multi-step sample preparation required for GC-MS. The higher sensitivity and throughput of LC-MS/MS make it the preferred platform for researchers in demanding fields such as drug development and clinical research.
While GC-MS can provide quantitative data for the fatty acid component of octadecatrienoyl-CoA, it is an indirect measurement. The requirement for hydrolysis and derivatization not only increases sample preparation time but also introduces potential sources of variability. However, for laboratories with established GC-MS infrastructure and a primary focus on fatty acid profiling rather than intact acyl-CoA analysis, it remains a viable, albeit less direct, option.
References
- 1. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [escholarship.org]
- 3. mdpi.com [mdpi.com]
- 4. Principles and Differences between GC-MS and LC-MS - Creative Proteomics [metabolomics.creative-proteomics.com]
- 5. Analysis of mammalian fatty acyl-coenzyme A species by mass spectrometry and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. shimadzu.com [shimadzu.com]
- 9. GC-MS and PCA Analysis of Fatty Acid Profile in Various Ilex Species | MDPI [mdpi.com]
- 10. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lipidmaps.org [lipidmaps.org]
- 12. researchgate.net [researchgate.net]
- 13. weber.hu [weber.hu]
- 14. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of (6Z,9Z,11E)-Octadecatrienoyl-CoA and its Isomers in Lipidomics
A Guide for Researchers, Scientists, and Drug Development Professionals
In the dynamic field of lipidomics, the precise identification and quantification of lipid species are paramount to understanding their complex biological roles. This guide provides a comparative overview of analytical methodologies for the study of (6Z,9Z,11E)-octadecatrienoyl-CoA and its isomers. While direct comparative quantitative data for this compound is not extensively available in published literature, this guide synthesizes established analytical principles and protocols for polyunsaturated fatty acid (PUFA) analysis, offering a framework for researchers to design and execute their own comparative studies.
The focus of this guide is to provide objective comparisons of analytical techniques and present supporting experimental data in a clear and accessible format. Detailed methodologies for key experiments are provided to ensure reproducibility.
Data Presentation: Comparison of Analytical Methodologies
The accurate analysis of octadecatrienoic acid isomers, the fatty acid component of octadecatrienoyl-CoA, is challenging due to their structural similarity. The choice of analytical technique is critical for achieving the necessary resolution and sensitivity. Below is a comparison of common chromatographic techniques used for the separation and quantification of these isomers.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation of volatile fatty acid methyl esters (FAMEs) based on their boiling points and polarity. | Separation of fatty acids or their derivatives based on their affinity to the stationary phase. |
| Derivatization | Mandatory (conversion to FAMEs). | Optional, but derivatization (e.g., to naphthacyl esters) can enhance detection sensitivity.[1] |
| Resolution of Isomers | Excellent resolution of positional and geometric isomers, especially with high-polarity capillary columns (e.g., cyanopropyl-substituted).[2] | Good resolution, particularly with silver ion chromatography (Ag-LC) which separates based on the number and geometry of double bonds.[1] |
| Sensitivity | High sensitivity, with detection limits often in the femtomole range.[3] | High sensitivity, especially with fluorescence or MS detectors. |
| Instrumentation | Widely available and robust. | Versatile, with various column and detector options. |
| Sample Throughput | Can be high with modern autosamplers. | Generally high, with UHPLC systems offering faster analysis times. |
| Key Considerations | Potential for isomerization during derivatization if not performed carefully. | Mobile phase composition is critical for achieving optimal separation. |
Experimental Protocols
Detailed methodologies are crucial for reproducible lipidomics research. The following protocols are based on established methods for the analysis of polyunsaturated fatty acids and can be adapted for the specific analysis of this compound and its isomers.
Protocol 1: Lipid Extraction from Biological Samples
This protocol is based on the widely used Bligh-Dyer method for total lipid extraction.
Materials:
-
Biological sample (e.g., plasma, tissue homogenate)
-
Methanol
-
Deionized water
-
Centrifuge
-
Glass tubes
Procedure:
-
To 1 volume of the biological sample, add 3.75 volumes of a chloroform:methanol (1:2, v/v) mixture.
-
Vortex thoroughly for 1 minute to ensure complete mixing.
-
Add 1.25 volumes of chloroform and vortex for 1 minute.
-
Add 1.25 volumes of deionized water and vortex for 1 minute.
-
Centrifuge the mixture at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette.
-
Dry the lipid extract under a stream of nitrogen gas.
Protocol 2: Derivatization to Fatty Acid Methyl Esters (FAMEs) for GC-MS Analysis
This protocol describes the conversion of fatty acids to their volatile methyl esters.
Materials:
-
Dried lipid extract
-
BF3-methanol solution (14%)
-
Saturated NaCl solution
Procedure:
-
Add 2 mL of 14% BF3-methanol solution to the dried lipid extract.
-
Heat the mixture at 100°C for 30 minutes in a sealed tube.
-
Cool the tube to room temperature.
-
Add 1 mL of hexane and 1 mL of saturated NaCl solution.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 1000 x g for 5 minutes.
-
Collect the upper hexane layer containing the FAMEs for GC-MS analysis.
Protocol 3: HPLC Analysis of Octadecatrienoic Acid Isomers
This protocol outlines a general approach for the separation of fatty acid isomers using silver ion HPLC.
Instrumentation:
-
HPLC system with a UV or mass spectrometric detector
-
Silver ion HPLC column
Procedure:
-
Reconstitute the dried lipid extract in the mobile phase.
-
Inject the sample onto the silver ion HPLC column.
-
Elute the isomers using a suitable mobile phase gradient. The specific gradient will depend on the column and the isomers being separated. A common mobile phase system is a gradient of acetonitrile (B52724) in hexane.
-
Monitor the elution of the isomers using the detector. UV detection is suitable for conjugated systems, while a mass spectrometer provides more specific identification.
Mandatory Visualization
The following diagrams illustrate key concepts relevant to the lipidomics of this compound.
The biosynthesis and subsequent signaling of oxidized polyunsaturated fatty acids are complex processes. The diagram below illustrates a generalized signaling pathway for an oxidized octadecatrienoic acid, which can be initiated from various isomers.
References
Safety Operating Guide
Essential Safety and Disposal Procedures for (6Z,9Z,11E)-Octadecatrienoyl-CoA
For immediate reference, treat (6Z,9Z,11E)-octadecatrienoyl-CoA as a hazardous chemical. All handling and disposal operations must be conducted in accordance with institutional and local regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
This document provides a comprehensive guide to the proper disposal of this compound, a long-chain fatty acyl-CoA. Due to the absence of specific disposal protocols for this compound, the following procedures are based on best practices for handling biochemically active thioesters and other hazardous laboratory chemicals. These guidelines are intended for researchers, scientists, and drug development professionals to ensure safety and regulatory compliance.
I. Immediate Safety and Handling
Prior to handling this compound, it is imperative to wear appropriate personal protective equipment (PPE), including a laboratory coat, chemical safety goggles, and nitrile gloves. All manipulations of this compound should be performed within a certified chemical fume hood to minimize the risk of inhalation or exposure.
Key Chemical Data Summary
| Property | Value | Source |
| Molecular Formula | C39H64N7O17P3S (as the CoA ester) | Inferred from structure |
| Appearance | Likely a solid or oil | General knowledge of lipids |
| Solubility | Soluble in water and methanol/water mixtures.[1] | Avanti Polar Lipids[1] |
| Stability | Store at -20°C. Aqueous solutions should be used within one day.[1] | Avanti Polar Lipids[1] |
| Hazards | Treat as a hazardous substance. The toxicological properties have not been thoroughly investigated. | General Precaution |
II. Step-by-Step Disposal Protocol
The primary recommended disposal method for this compound is incineration by a licensed hazardous waste disposal company.
-
Segregation and Collection :
-
Collect all waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, microfuge tubes), and contaminated solvents, in a dedicated and clearly labeled hazardous waste container.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.[2]
-
-
Containerization :
-
Use a compatible, leak-proof container for waste collection. The original product vial, if empty, should be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or a chloroform/methanol mixture), and the rinsate collected as hazardous waste.
-
Ensure the waste container is tightly sealed to prevent leakage or the release of vapors.
-
-
Labeling :
-
Clearly label the hazardous waste container with the full chemical name: "this compound".
-
Include the appropriate hazard pictograms as determined by your institution's EHS department.
-
Indicate the approximate concentration and quantity of the waste.
-
-
Storage :
-
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.[3]
-
The SAA should be a secure, well-ventilated area, away from heat, ignition sources, and incompatible materials.
-
-
Disposal Request :
-
Once the waste container is full, or in accordance with your institution's policies, arrange for pickup by your institution's hazardous waste management service.
-
III. Spill Management
In the event of a spill, adhere to the following procedure:
-
Evacuate and Secure : Evacuate all non-essential personnel from the immediate area. Restrict access to the spill site.
-
Ventilate : Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Absorb : For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.
-
Collect : Carefully collect the absorbed material and any contaminated debris using non-sparking tools. Place the collected waste into a designated hazardous waste container.
-
Decontaminate : Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.
-
Report : Report the spill to your laboratory supervisor and your institution's EHS department.
IV. Experimental Protocols
While no specific experimental protocols for the disposal of this compound were found, a general procedure for the deactivation of thiols and thioesters involves oxidation. This method should only be performed by trained personnel under the direct supervision of a qualified chemist and in accordance with all safety regulations.
Oxidative Treatment of Thioester Waste (for small quantities):
This procedure converts the thioester to less hazardous compounds.
-
Preparation : In a chemical fume hood, prepare a stirred solution of sodium hypochlorite (B82951) (commercial bleach, ~5.25%) in a suitably sized flask. The volume of bleach should be in excess of the amount of thioester waste.
-
Addition : Slowly and dropwise, add the thioester waste solution to the stirred bleach solution.
-
Reaction : The reaction may be exothermic; cooling of the reaction vessel may be necessary. Allow the mixture to stir for several hours to ensure complete oxidation.
-
Neutralization and Disposal : The resulting solution should be neutralized to a pH between 6 and 8. This neutralized solution must still be collected and disposed of as hazardous chemical waste.[4][5]
V. Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for Handling (6Z,9Z,11E)-Octadecatrienoyl-CoA
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling (6Z,9Z,11E)-octadecatrienoyl-CoA. The following procedures are based on best practices for handling laboratory chemicals, specifically lipid molecules and coenzyme A esters, in the absence of a specific Safety Data Sheet (SDS) for this compound. A conservative approach to safety is always recommended when handling novel or uncharacterized substances. An SDS for the related isomer, γ-Linolenoyl-CoA, classifies it as not a hazardous substance or mixture; however, treating all research chemicals with care is paramount.
Personal Protective Equipment (PPE)
Standard laboratory PPE is essential to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Use |
| Eye and Face | Safety Glasses | Minimum requirement for working in the laboratory. Must have side shields and be ANSI Z87.1 compliant.[1] |
| Chemical Splash Goggles | Required when there is a risk of splashes or aerosols.[1][2] | |
| Face Shield | Recommended in addition to goggles when handling larger quantities or when a significant splash hazard exists.[1][2] | |
| Hand | Disposable Gloves | Nitrile gloves are the minimum requirement for incidental contact.[1][2] For prolonged contact, consider double-gloving or heavier-duty gloves. |
| Body | Laboratory Coat | A standard lab coat is required to protect skin and clothing from potential splashes.[2][3] |
| Respiratory | Fume Hood | All handling of the compound, especially if it is a powder or volatile, should be conducted in a certified chemical fume hood.[4] |
| Respirator | Not generally required if handled in a fume hood. If significant aerosolization is expected, a risk assessment should be performed to determine if a respirator is needed.[2] | |
| Footwear | Closed-toe Shoes | Required in all laboratory settings to protect against spills and dropped objects.[2] |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling Protocol:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the workspace within a chemical fume hood by lining the area with absorbent bench paper.
-
Aliquoting: If the compound is a solid, carefully weigh the desired amount in the fume hood. Avoid creating dust. If it is in solution, use appropriate pipetting techniques to minimize aerosols.
-
Spill Management: In case of a small spill, absorb the material with a non-reactive absorbent material (e.g., vermiculite, sand). For larger spills, evacuate the area and follow your institution's emergency procedures.
Storage Protocol:
-
Temperature: Store at -20°C for long-term stability, as is common for similar lipid molecules.[5]
-
Atmosphere: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Location: Keep in a designated, well-ventilated, and clearly labeled storage area away from incompatible materials.
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.
| Waste Type | Disposal Procedure |
| Unused Compound | Dispose of as chemical waste through your institution's hazardous waste program. Do not pour down the drain. |
| Contaminated Labware | Glassware should be decontaminated by rinsing with an appropriate solvent, which is then collected as hazardous waste. Disposable plastics should be placed in a designated solid waste container. |
| Contaminated PPE | Used gloves and other disposable PPE should be collected in a designated solid waste container for hazardous materials. |
| Aqueous Solutions | Small quantities of aqueous solutions containing the compound should be collected as hazardous aqueous waste. |
| Organic Solvent Solutions | Solutions of the compound in organic solvents must be collected in an appropriate, labeled hazardous waste container for flammable liquids. |
Experimental Workflow: General Handling Procedure
The following diagram illustrates a standard workflow for handling this compound in a laboratory setting.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 3. Personal Protective Equipment (PPE) in Laboratories | UW Environmental Health & Safety [ehs.washington.edu]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
